Ethyl 4-bromo-3-hydroxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-bromo-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPLZHCMBRSFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478257 | |
| Record name | ETHYL 4-BROMO-3-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33141-66-1 | |
| Record name | ETHYL 4-BROMO-3-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromo-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate
Abstract
Ethyl 4-bromo-3-hydroxybenzoate is a polysubstituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique arrangement of a nucleophilic hydroxyl group, an ester suitable for modification, and a bromine atom poised for cross-coupling reactions makes it a highly versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, validated synthesis protocols, and a discussion of its reactivity and applications, particularly in the development of novel therapeutic agents.
Physicochemical and Safety Data
A foundational understanding of a compound's properties is critical for its effective use in a research setting. This compound is a solid at room temperature, and its key properties are summarized below.
Table 1: Core Properties of this compound
| Property | Value | Source |
| CAS Number | 33141-66-1 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to off-white powder/crystal | [2] |
| Melting Point | 121.0 to 125.0 °C | [2] |
| Storage | Sealed in dry, 2-8°C | [3] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O | [1] |
| InChIKey | HHPLZHCMBRSFQW-UHFFFAOYSA-N | [1] |
Safety and Handling:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Key expected signals would include a triplet and a quartet for the ethyl group, and distinct aromatic protons whose splitting patterns and chemical shifts are influenced by the hydroxyl, bromo, and ester substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the number of unique carbon environments. One would expect to see signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the six distinct carbons of the aromatic ring.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorbances would be a broad peak for the O-H stretch of the phenol, a strong peak for the C=O stretch of the ester, and various peaks in the fingerprint region corresponding to the C-O, C-Br, and aromatic C-H bonds.
-
MS (Mass Spectrometry): Mass spectrometry provides the mass-to-charge ratio. The molecular ion peak would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), confirming the presence of a single bromine atom. The monoisotopic mass is 243.97351 Da.[1][4]
Synthesis and Purification Workflow
This compound is typically synthesized via the bromination of a precursor like ethyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director; therefore, direct bromination leads to substitution at the sterically accessible position 4.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of electrophilic aromatic substitution on phenolic compounds.
-
Reaction Setup: Dissolve ethyl 3-hydroxybenzoate (1 equivalent) in a suitable halogenated solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5] Cool the mixture to 0°C in an ice bath.
-
Causality: Dichloromethane is an inert solvent that dissolves the starting material well. The low temperature is crucial to control the reaction rate and minimize the formation of di-substituted byproducts.
-
-
Bromination: Slowly add a solution of bromine (1 equivalent) in dichloromethane to the cooled reaction mixture dropwise over 30-60 minutes. Maintain the temperature at 0°C throughout the addition.
-
Causality: Slow, dropwise addition of the electrophile (bromine) ensures that its concentration remains low, which is key to achieving mono-substitution and preventing runaway reactions.
-
-
Reaction Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Trustworthiness: TLC provides a visual confirmation that the reaction is complete, preventing premature or unnecessarily long reaction times. The color change from orange/brown (bromine) to colorless indicates a successful quench.
-
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Causality: The aqueous washes remove water-soluble impurities and salts. Brine helps to break up emulsions and further dry the organic layer. Anhydrous sodium sulfate removes residual water.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white solid.
-
Trustworthiness: Recrystallization is an effective method for purifying solid compounds. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR).
-
Workflow Diagram
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its three functional groups.
-
Phenolic Hydroxyl Group: This group is nucleophilic and weakly acidic. It can readily undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to introduce a wide variety of substituents. These reactions are crucial for modifying the compound's steric and electronic properties.
-
Ethyl Ester: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with amines, a common transformation in the synthesis of bioactive molecules.
-
Aryl Bromide: The C-Br bond is the most versatile site for building molecular complexity. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
This trifecta of reactivity allows for a modular and strategic approach to the synthesis of complex target molecules.
Reactivity Map
References
- 1. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mthis compound | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 33141-66-1|this compound|BLD Pharm [bldpharm.com]
- 4. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 5. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 3-bromo-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Regioselective Synthesis of Ethyl 4-bromo-3-hydroxybenzoate
Abstract: This document provides an in-depth technical guide for the synthesis of Ethyl 4-bromo-3-hydroxybenzoate, a valuable intermediate in pharmaceutical and materials science research. The synthesis begins with the commercially available precursor, ethyl 3-hydroxybenzoate. This guide elucidates the mechanistic principles governing the regioselectivity of the bromination, offers a detailed, field-proven experimental protocol, and outlines methods for purification and characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights to successfully and safely execute this synthesis.
Strategic Overview and Mechanistic Rationale
The synthesis of this compound from ethyl 3-hydroxybenzoate is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of synthetic organic chemistry. The primary challenge and focus of this synthesis is achieving high regioselectivity—the specific placement of the bromine atom at the C4 position of the benzene ring.
The Principles of Electrophilic Aromatic Substitution on a Substituted Phenol
Phenolic compounds are highly reactive towards electrophilic aromatic substitution due to the potent activating nature of the hydroxyl (-OH) group.[1][2] The oxygen's lone pairs delocalize into the aromatic π-system, significantly increasing the electron density of the ring and making it more nucleophilic.[3] This activation is so pronounced that reactions often proceed under milder conditions than those required for benzene itself.
Deconstructing Regioselectivity: The Directing Effects in Ethyl 3-hydroxybenzoate
The outcome of the bromination is dictated by the interplay of the two substituents on the starting material: the hydroxyl group (-OH) and the ethyl ester group (-COOEt).
-
Hydroxyl Group (-OH): This is a strongly activating ortho, para-director.[3][4] Through resonance, it donates electron density primarily to the carbons at the ortho (C2, C6) and para (C4) positions relative to itself. This makes these positions the most favorable sites for electrophilic attack.
-
Ethyl Ester Group (-COOEt): This is a deactivating, meta-director. Both through inductive effects (electronegativity of the oxygen atoms) and resonance, this group withdraws electron density from the aromatic ring, making it less reactive. It directs incoming electrophiles to the meta (C3, C5) positions.
In the case of ethyl 3-hydroxybenzoate, the powerful activating and directing effect of the hydroxyl group overwhelmingly governs the reaction's regiochemistry. The -OH group at C3 strongly activates the C2, C4, and C6 positions. The C4 position is para to the hydroxyl group, making it a highly favored site for substitution. While the C2 and C6 positions are also activated, the C4 position is often preferred to minimize steric hindrance from the adjacent substituents.[4]
The Choice of Brominating Agent: N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) can be used for halogenation, it can lead to over-bromination (e.g., the formation of 2,4,6-tribromophenol from phenol in aqueous solution) due to its high reactivity with activated rings.[2][3] For a more controlled and selective monobromination, N-Bromosuccinimide (NBS) is the reagent of choice.[5][6] NBS serves as a source of electrophilic bromine (Br⁺) at a low and steady concentration, which helps to prevent the formation of polybrominated side products.[7] Using a polar aprotic solvent like dimethylformamide (DMF) with NBS has been shown to promote high levels of para-selectivity.[5]
Diagram 1: Reaction Scheme
References
- 1. jackwestin.com [jackwestin.com]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-bromo-3-hydroxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom and a hydroxyl group on the benzene ring, renders it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, applications, and safety considerations. The strategic placement of the bromo and hydroxyl functionalities allows for a range of chemical modifications, making it a valuable precursor in the development of novel chemical entities.
Chemical Identity and Identifiers
A clear and unambiguous identification of a chemical compound is the foundation of scientific research and development. This compound is cataloged and recognized by several international chemical identifiers.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 33141-66-1[1][2] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₉H₉BrO₃[1] |
| Molecular Weight | 245.07 g/mol [1] |
| InChI | InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3[1] |
| InChIKey | HHPLZHCMBRSFQW-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O[1] |
| Synonyms | Benzoic acid, 4-bromo-3-hydroxy-, ethyl ester |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility in various solvents, and its handling requirements.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Solid (predicted) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| XlogP | 2.5[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While a dedicated, comprehensive spectral database for this compound was not found in the initial searches, data for related compounds and the expected spectral features can be inferred. Commercial suppliers may provide compound-specific spectra upon request.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as distinct aromatic protons with couplings influenced by the bromine and hydroxyl substituents. The phenolic proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the attached functional groups.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), a broad band for the O-H stretching of the phenolic hydroxyl group (around 3200-3600 cm⁻¹), and characteristic absorptions for the C-Br bond and the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages.
Synthesis and Reactivity
This compound is typically synthesized from commercially available precursors. A common synthetic strategy involves the esterification of 4-bromo-3-hydroxybenzoic acid.
General Synthesis Workflow
The synthesis of this compound can be conceptualized through the following workflow:
Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, field-proven protocol for the Fischer esterification of a substituted benzoic acid, adapted for the synthesis of this compound.
Objective: To synthesize this compound from 4-bromo-3-hydroxybenzoic acid.
Materials:
-
4-Bromo-3-hydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-hydroxybenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality behind Experimental Choices:
-
Excess Ethanol: Using ethanol as both a reactant and a solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Neutralization: The sodium bicarbonate wash is crucial to remove the unreacted carboxylic acid and the sulfuric acid catalyst, preventing them from contaminating the final product.
Reactivity
The chemical reactivity of this compound is governed by its three main functional groups: the ester, the phenolic hydroxyl group, and the aryl bromide.
Caption: Key reaction pathways available for the functional groups of this compound.
This trifunctional nature makes it a valuable intermediate. For instance, the hydroxyl group can be protected before performing cross-coupling reactions at the bromide position, allowing for the sequential and controlled introduction of different functionalities.
Applications in Research and Drug Development
This compound and its close analogs serve as important building blocks in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.
-
Intermediate for Drug Synthesis: Substituted hydroxybenzoates are common precursors in the synthesis of active pharmaceutical ingredients (APIs). For example, methyl 3-bromo-4-hydroxybenzoate is a key intermediate in the preparation of numerous drugs. The structural motif present in this compound is found in various biologically active compounds.
-
Scaffold for Combinatorial Chemistry: The ability to selectively modify the different functional groups of this compound makes it an attractive scaffold for the generation of compound libraries in drug discovery campaigns.
-
Synthesis of Selective Inhibitors: The related compound, Mthis compound, is used as a reactant in the preparation of selective inhibitors, highlighting the importance of this class of compounds in targeted drug development.
While specific drugs derived directly from this compound are not detailed in the provided search results, its utility as a versatile intermediate is evident from the synthesis of related compounds and the general importance of this structural class in medicinal chemistry.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302 | Harmful if swallowed[2] |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is often under refrigeration (2-8°C).
First Aid Measures:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined structure and multiple reactive sites allow for the creation of a diverse range of more complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.
References
Physical and chemical properties of Ethyl 4-bromo-3-hydroxybenzoate
An In-Depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a halogenated aromatic ester that has emerged as a crucial intermediate in the field of organic synthesis. Its unique trifunctional structure—comprising a phenolic hydroxyl group, an ethyl ester, and a bromine atom on a benzene ring—provides multiple reaction sites. This versatility makes it an invaluable scaffold for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. This guide offers a comprehensive exploration of its physical, chemical, and spectroscopic properties, alongside practical insights into its synthesis, reactivity, and applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Profile
The physical characteristics of a compound are foundational to its handling, formulation, and reaction setup. The properties of this compound are summarized below.
Core Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 33141-66-1 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Monoisotopic Mass | 243.97351 Da | [1] |
| Appearance | White to off-white crystalline powder | |
| Storage | Sealed in dry, 2-8°C | [2] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| XlogP (Predicted) | 2.5 | [1] |
Spectroscopic Interpretation: The Story Told by Spectra
Spectroscopic analysis is essential for structure verification and purity assessment. While raw spectra are instrument-dependent, the expected features for this compound are highly predictable.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms. We anticipate a characteristic ethyl pattern: a quartet around 4.4 ppm (the -CH₂- group adjacent to the ester oxygen) and a triplet around 1.4 ppm (the terminal -CH₃ group). The aromatic region will display signals for the three protons on the benzene ring. Their splitting pattern (multiplicity) and chemical shifts are dictated by their positions relative to the bromo, hydroxyl, and ester groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will reveal distinct signals for each of the nine carbon atoms. Key signals include the carbonyl carbon of the ester at approximately 165 ppm, the carbons of the ethyl group, and the six aromatic carbons, with the carbon atom bonded to bromine showing a characteristic shift.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorption bands are expected for the O-H stretch of the phenolic hydroxyl group (a broad peak around 3300 cm⁻¹), the C=O stretch of the ester (a strong, sharp peak around 1700 cm⁻¹), and C-O and C-Br stretches at lower wavenumbers.
-
Mass Spectrometry (MS): In mass spectrometry, the molecule will fragment in a predictable manner. A key feature will be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the distinct reactivity of its three functional groups. Understanding this allows for precise and strategic molecular modifications.
The Aromatic Core: A Hub for Complexity
The benzene ring is the scaffold upon which molecular complexity is built.
-
The C-Br Bond - A Gateway to Cross-Coupling: The bromine atom is an excellent leaving group, making it the primary site for carbon-carbon and carbon-heteroatom bond formation. This "handle" is readily employed in powerful palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Causality: These reactions are central to modern drug discovery, enabling the modular assembly of complex molecules from simpler fragments. The C-Br bond's reactivity allows for the late-stage introduction of diverse substituents, facilitating the rapid generation of compound libraries for screening.
-
-
The Phenolic -OH Group - A Modifiable Nucleophile: The hydroxyl group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This enables:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with alkyl halides to form ethers, a common moiety in drug molecules.
-
O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, which can act as protecting groups or modify the compound's properties.
-
-
The Ester Group - A Stable but Versatile Handle: The ethyl ester is relatively stable but can be transformed when required:
-
Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions. This introduces a new functional group for further modification (e.g., amide coupling).
-
Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
The interplay of these groups is critical. For instance, the electron-withdrawing nature of the bromo and ester substituents increases the acidity of the phenolic hydroxyl group compared to phenol itself.
Workflow for Synthesis and Purification
A common and reliable method for preparing this compound is through the electrophilic bromination of its precursor, Ethyl 3-hydroxybenzoate.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
This protocol is a self-validating system; successful execution relies on careful control of stoichiometry and temperature to maximize the yield of the desired mono-brominated product and minimize side reactions.
-
Reagent Preparation: In a fume hood, prepare a solution of Ethyl 3-hydroxybenzoate (1 equivalent) in a suitable chlorinated solvent like dichloromethane (DCM).
-
Reaction Cooldown: Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction and prevent over-bromination.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in DCM to the reaction mixture dropwise. The characteristic red-brown color of bromine should dissipate as it reacts. Maintain the temperature at 0°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool it back to 0°C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate. This step neutralizes any unreacted bromine, indicated by the disappearance of the red-brown color.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate, then filter.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.
Applications in Drug Discovery and Development
This compound is not an end product but a valuable starting point. Its methyl ester analog, Mthis compound, is explicitly cited as a critical reactant for preparing selective inhibitors, a cornerstone of targeted therapy in pharmaceutical research.[3] The ethyl ester serves the same fundamental role as a versatile building block for creating complex molecular structures.[3] Its utility lies in providing a robust scaffold that can be elaborated through the synthetic handles described above, enabling medicinal chemists to systematically explore chemical space and optimize drug candidates.
Safety and Handling
As with any laboratory chemical, proper handling is paramount. This compound is associated with the following hazards according to the Globally Harmonized System (GHS).
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic signature, and multi-faceted reactivity make it an indispensable tool for researchers and developers. The strategic positioning of its bromo, hydroxyl, and ester functional groups provides a reliable platform for constructing the complex organic molecules that drive innovation in medicine and material science.
References
IUPAC name for Ethyl 4-bromo-3-hydroxybenzoate
<Technical Guide: Ethyl 4-bromo-3-hydroxybenzoate >
<A Comprehensive Analysis for Chemical Synthesis and Drug Discovery >
Abstract
This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. Its trifunctional nature—possessing an ester, a phenol, and an aryl bromide—makes it a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers in drug development. We will explore the mechanistic rationale behind its synthesis, detail a robust experimental protocol, and discuss its strategic use as a chemical intermediate for creating diverse compound libraries.
Chemical Identity and Core Properties
IUPAC Nomenclature and Structural Features
The formal IUPAC name for the compound is This compound .[1] This name is derived by identifying the parent structure as benzoic acid, which is esterified with ethanol, giving the "ethyl benzoate" base name. The benzene ring is substituted with a bromine atom at position 4 and a hydroxyl group at position 3, relative to the carboxylate group (position 1).
The molecule's utility stems from the distinct reactivity of its three key functional groups:
-
Ethyl Ester: Susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation).
-
Phenolic Hydroxyl: Weakly acidic and can undergo O-alkylation, O-acylation, or act as a directing group in further electrophilic aromatic substitution.
-
Aryl Bromide: A prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Physicochemical and Safety Data
A summary of the key physical and chemical properties is essential for experimental design and safety assessment.
| Property | Value | Source |
| CAS Number | 33141-66-1 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Monoisotopic Mass | 243.97351 Da | [1] |
| Appearance | White to off-white powder/crystals | [2] |
| Predicted XlogP | 2.5 | [1][3] |
Safety Profile: this compound is classified as hazardous. According to the Globally Harmonized System (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn during handling.[4] All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Mechanistic Considerations
The most direct and economically viable synthesis of this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid precursor, 4-bromo-3-hydroxybenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic disconnection involves breaking the ester bond, leading back to the parent carboxylic acid and ethanol. This approach is highly practical as it utilizes a classic and high-yielding transformation.
References
Molecular structure and formula of Ethyl 4-bromo-3-hydroxybenzoate
An In-Depth Technical Guide to Ethyl 4-bromo-3-hydroxybenzoate: A Key Building Block in Synthetic Chemistry
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic ester of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its molecular characteristics, synthesis protocols, analytical profile, and its emerging applications as a versatile chemical intermediate.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic compound featuring an ethyl ester, a hydroxyl group, and a bromine atom attached to a benzene ring. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.
The fundamental properties of this molecule are summarized below:
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| CAS Number | 33141-66-1 | [1] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O | [1] |
| InChI Key | HHPLZHCMBRSFQW-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 243.97351 Da | [1] |
The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond, combined with the ester functionality, provides multiple reaction sites for further chemical modification.
Caption: Molecular Structure of this compound.
Synthesis and Purification Protocol
The synthesis of this compound is not commonly detailed as a direct, one-pot reaction. A logical and efficient pathway involves a two-step process: the bromination of a readily available precursor followed by esterification. This approach provides better control over regioselectivity and yield.
A highly effective strategy starts with the bromination of Ethyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director. Since the para position is sterically less hindered, it is the favored site for electrophilic substitution by bromine.
References
An In-depth Technical Guide to the Solubility Profile of Ethyl 4-bromo-3-hydroxybenzoate in Common Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility profile of Ethyl 4-bromo-3-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the fundamental principles and detailed experimental protocols necessary for its determination. We delve into the theoretical underpinnings of solubility, linking the physicochemical properties of this compound to its expected behavior in various common laboratory solvents. A robust, self-validating experimental workflow is presented, centered on the gold-standard equilibrium shake-flask method coupled with UV-Vis spectroscopic quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical, step-by-step methodology required to generate a reliable and comprehensive solubility profile for this and similar compounds.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
Solubility is a fundamental physicochemical property that dictates the bioavailability and therapeutic efficacy of a drug substance.[1][2] For a drug to exert its pharmacological effect, it must first be in a dissolved state at the site of absorption.[1][3] Poor aqueous solubility is a major hurdle in drug development, affecting more than 40% of new chemical entities (NCEs) and often leading to inadequate bioavailability, high dosage requirements, and formulation challenges.[1] Understanding the solubility of a compound like this compound, a vital building block in the synthesis of more complex active pharmaceutical ingredients (APIs), is therefore not merely an academic exercise. It is a critical step in pre-formulation studies that informs decisions on purification methods, dosage form design, and the selection of appropriate solvent systems for subsequent reaction chemistry.[2][4]
This guide will provide a detailed framework for understanding and experimentally determining the solubility profile of this compound across a spectrum of common laboratory solvents.
Physicochemical Properties of this compound
The solubility of a molecule is intrinsically linked to its structural and chemical properties. The "like dissolves like" principle, which states that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents, serves as a foundational concept.[5] The key physicochemical parameters for this compound (CAS: 33141-66-1) are summarized below.
| Property | Value (Computed) | Source | Implication for Solubility |
| Molecular Formula | C₉H₉BrO₃ | PubChem CID: 12134897[6] | - |
| Molecular Weight | 245.07 g/mol | PubChem CID: 12134897[6] | Influences the mass-to-volume relationship in solution. |
| XLogP3 | 2.5 | PubChem CID: 12134897[6] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting limited water solubility. |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | PubChem CID: 12134897[6] | The phenolic hydroxyl group can donate a hydrogen bond, enabling interaction with protic and polar aprotic solvents like alcohols and acetone. |
| Hydrogen Bond Acceptors | 3 (the hydroxyl oxygen and two ester oxygens) | PubChem CID: 12134897[6] | These sites can accept hydrogen bonds from protic solvents (e.g., water, ethanol), contributing to solubility in these media. |
Molecular Structure Analysis:
This compound possesses a combination of polar and non-polar features:
-
Polar Groups: The phenolic hydroxyl (-OH) and the ethyl ester (-COOC₂H₅) groups are capable of hydrogen bonding and dipole-dipole interactions. These functional groups are expected to promote solubility in polar solvents.
-
Non-Polar Features: The benzene ring and the ethyl group of the ester are hydrophobic, contributing to solubility in non-polar organic solvents.
-
Halogen Substitution: The bromine atom adds to the molecular weight and size, and its electronegativity contributes to the overall polarity of the molecule, though its primary effect is often to increase lipophilicity.
Based on this structure, we can predict that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), and lower solubility in highly non-polar solvents (e.g., hexane) and water.
Experimental Determination of Equilibrium Solubility
While theoretical predictions are useful, precise, quantitative data must be obtained experimentally. The equilibrium (or thermodynamic) solubility is the maximum concentration of a compound in a solvent at a specific temperature when the system is at equilibrium.[4][7] The most reliable and widely accepted method for determining this is the shake-flask method .[8] This protocol is designed to be self-validating by ensuring that a true equilibrium has been reached.
Principle of the Shake-Flask Method
The core principle involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution and precipitation processes to reach a state of dynamic equilibrium. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.[8]
Detailed Step-by-Step Experimental Protocol
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane) of analytical grade
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess of solid this compound to a series of vials. "Excess" is critical and means adding enough solid so that it remains visible after the equilibration period. A good starting point is ~10-20 mg of solute per 1 mL of solvent.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. A typical duration is 24 to 48 hours.[2] Causality Insight: A prolonged agitation time is necessary to ensure the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility, known as "kinetic solubility".
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, to completely separate the saturated solution from the undissolved solid, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Directly filter the supernatant using a syringe filter. Trustworthiness Check: Pre-saturate the filter by passing a small amount of the solution through it and discarding the initial filtrate. This prevents the filter membrane from adsorbing the solute, which would lead to an erroneously low concentration measurement.
-
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (often the same solvent used for dissolution) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis Spectroscopy or HPLC.
Visualization of the Experimental Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Analytical Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and cost-effective method for quantifying aromatic compounds like this compound, which possess a chromophore (the substituted benzene ring) that absorbs light in the UV spectrum.[9][10] The quantification is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.
Protocol for UV-Vis Quantification:
-
Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV range (approx. 200-400 nm) to find the wavelength of maximum absorbance (λmax). This wavelength is used for all subsequent measurements as it provides the highest sensitivity.
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a stock solution of this compound. The concentration range should bracket the expected concentration of the diluted unknown samples.
-
Generate Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a graph of Absorbance vs. Concentration. A linear regression should be applied to the data points. Trustworthiness Check: An acceptable calibration curve should have a coefficient of determination (R²) value of ≥ 0.999, confirming a linear relationship between absorbance and concentration.
-
Measure Sample Absorbance: Measure the absorbance of the diluted sample from the solubility experiment at λmax.
-
Calculate Concentration: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the original concentration in the saturated solution, which is the solubility.
Note: For complex mixtures or when greater specificity is required, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[11][12][13] An HPLC method can separate the compound of interest from any potential impurities or degradants, providing a more accurate quantification.
Expected Solubility Profile and Molecular Interactions
While experimental data is pending, a qualitative solubility profile can be predicted. The following table is a hypothetical example of how experimentally determined data would be presented.
| Solvent | Solvent Type | Predicted Solubility Rank | Rationale for Interaction |
| Hexane | Non-polar | Very Low | Dominated by weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy and interact with its polar groups. |
| Toluene | Non-polar Aromatic | Low to Moderate | π-π stacking interactions between the benzene rings of toluene and the solute may enhance solubility compared to hexane. |
| Dichloromethane | Polar Aprotic | Moderate | Dipole-dipole interactions can occur, but the lack of hydrogen bonding capability limits its effectiveness compared to other polar solvents. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester group can act as a hydrogen bond acceptor for the solute's -OH group, and its dipole moment facilitates dissolution. |
| Acetone | Polar Aprotic | High | Strong dipole and its ability to accept a hydrogen bond from the solute's hydroxyl group make it a good solvent. |
| Ethanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating both the hydroxyl and ester functions of the solute. |
| Methanol | Polar Protic | High | Similar to ethanol, its high polarity and hydrogen bonding capacity make it an excellent solvent for this molecule. |
| Water | Polar Protic | Very Low | Despite its ability to hydrogen bond, the large hydrophobic bromo-aromatic and ethyl portions of the molecule likely dominate, leading to poor aqueous solubility, as predicted by the positive XLogP value. |
Visualization of Molecular Interactions
Caption: Solute-Solvent Interaction Map.
Conclusion
This guide has outlined the critical importance of determining the solubility profile of this compound for its effective use in pharmaceutical research and development. In the absence of established public data, a rigorous and reliable experimental protocol based on the equilibrium shake-flask method has been provided. By combining a theoretical understanding of the molecule's physicochemical properties with this practical, self-validating methodology, researchers can confidently generate the high-quality solubility data needed to drive their projects forward. The principles and protocols detailed herein are broadly applicable and serve as a foundational approach for characterizing the solubility of novel chemical entities.
References
- 1. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
- 9. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
An In-Depth Technical Guide to the Hazards and Safety of Ethyl 4-bromo-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3-hydroxybenzoate is a halogenated aromatic ester with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its molecular structure, featuring a bromine substituent and a hydroxyl group on the benzene ring, imparts specific reactivity and also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety information, handling procedures, and emergency protocols for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity (oral), skin irritation, serious eye irritation, and respiratory irritation.[1][2]
GHS Classification
The GHS classification for this compound is as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS Pictograms and Signal Word
Pictogram:
Signal Word: Warning
Toxicological Properties
-
Oral Toxicity: Ingestion can lead to harmful effects.
-
Dermal Irritation: Direct contact with the skin is likely to cause irritation, redness, and discomfort.
-
Eye Irritation: The compound is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract, leading to coughing and discomfort.
Physicochemical Information
Understanding the physicochemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[2] |
| Molecular Weight | 245.07 g/mol | PubChem[2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | No experimental data available. The closely related Methyl 3-bromo-4-hydroxybenzoate has a melting point of 108-110 °C. | |
| Boiling Point | No experimental data available. | |
| Solubility | No specific data available. Expected to be sparingly soluble in water and soluble in organic solvents like alcohols and ethers. | |
| Vapor Pressure | No data available. |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound to minimize the risk of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when handling this compound.
References
Methodological & Application
The Versatile Building Block: Ethyl 4-bromo-3-hydroxybenzoate in Modern Organic Synthesis
Abstract
Ethyl 4-bromo-3-hydroxybenzoate is a trifunctional aromatic compound that has emerged as a valuable and versatile intermediate in the landscape of organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic aryl bromide, and an ester moiety provides a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on two of the most powerful transformations in the synthetic chemist's toolbox: the Williamson ether synthesis and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols are presented, accompanied by mechanistic insights and workflow visualizations to empower researchers in pharmaceutical and materials science discovery.
Introduction: Unveiling the Synthetic Potential
This compound, with the molecular formula C₉H₉BrO₃, possesses a strategic combination of functional groups that can be addressed selectively under different reaction conditions.[1] The phenolic hydroxyl group offers a site for nucleophilic attack, readily participating in etherification and esterification reactions. The aryl bromide is a key handle for modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2] The ethyl ester, while often serving as a protecting group for the carboxylic acid, can also be hydrolyzed or transesterified as needed.
This trifunctional nature makes it a sought-after precursor in the synthesis of a wide array of compounds, from active pharmaceutical ingredients (APIs) to advanced materials.[3][4] Its utility is particularly pronounced in drug discovery, where the biphenyl and phenoxyether motifs are common pharmacophores.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33141-66-1 | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [5] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)Br)O | [1] |
Before proceeding with any protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Williamson Ether Synthesis for Novel Phenoxyethers
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[6] In the context of this compound, the phenolic hydroxyl group can be deprotonated with a suitable base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide to form a substituted phenoxyether. This reaction is instrumental in the synthesis of various pharmaceutical intermediates.
The following protocol is adapted from a procedure detailed in a U.S. Patent for the synthesis of amide derivatives as ion-channel ligands, demonstrating a practical application of this methodology.[7]
Protocol 2.1: Synthesis of Ethyl 4-bromo-3-(2-morpholinoethoxy)benzoate
This protocol details the reaction of this compound with 4-(2-chloroethyl)morpholine hydrochloride. The causality for the choice of reagents is as follows: Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the ions involved, accelerating the Sₙ2 reaction. Potassium carbonate serves as a moderately strong base, sufficient to deprotonate the phenolic hydroxyl without causing unwanted side reactions like ester hydrolysis. The elevated temperature of 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Workflow Diagram: Williamson Ether Synthesis
Caption: Experimental workflow for the Williamson ether synthesis.
Materials:
-
This compound (1.5 g, 6.12 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 g, 18.37 mmol)
-
4-(2-chloroethyl)morpholine hydrochloride (1.4 g, 7.35 mmol)
-
Anhydrous Dimethylformamide (DMF) (50 mL)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.5 g, 6.12 mmol), potassium carbonate (2.5 g, 18.37 mmol), and 4-(2-chloroethyl)morpholine hydrochloride (1.4 g, 7.35 mmol).[7]
-
Add anhydrous DMF (50 mL) to the flask.
-
Equip the flask with a condenser and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring for 18 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and partition it between ethyl acetate (100 mL) and water (100 mL).[7]
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.[7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 4-bromo-3-(2-morpholinoethoxy)benzoate.
Table 2: Stoichiometry for Williamson Ether Synthesis
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| This compound | 245.07 | 1.5 | 6.12 | 1.0 |
| 4-(2-chloroethyl)morpholine HCl | 186.08 | 1.4 | 7.35 | 1.2 |
| Potassium Carbonate | 138.21 | 2.5 | 18.37 | 3.0 |
Application II: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a mainstay in medicinal chemistry for the synthesis of biaryl scaffolds.[4]
For this compound, the aryl bromide is the reactive site for the Suzuki coupling. The following protocol is adapted from a general procedure for the Suzuki coupling of a closely related substrate, mthis compound, as described in a doctoral dissertation. This adaptation is scientifically sound as the ethyl ester is not expected to interfere with the reaction mechanism and will behave similarly to the methyl ester under these conditions.
Protocol 3.1: Synthesis of Ethyl 3-hydroxy-4-(phenyl)benzoate
This protocol outlines the coupling of this compound with phenylboronic acid. The choice of Tetrakis(triphenylphosphine)palladium(0) as the catalyst is standard for many Suzuki couplings, providing a reliable source of the active Pd(0) species. Cesium carbonate is used as the base to facilitate the transmetalation step of the catalytic cycle. A degassed 1:1 mixture of 1,2-dimethoxyethane (DME) and water is the solvent system of choice; DME solvates the organic components, while water is necessary to dissolve the base and facilitate the reaction. Refluxing under a nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
References
- 1. CN102164604A - Fused heterocyclic compounds useful as kinase modulators - Google Patents [patents.google.com]
- 2. EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative - Google Patents [patents.google.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
Reaction of Ethyl 4-bromo-3-hydroxybenzoate with N-Bromosuccinimide
Application Note & Protocol
Topic: Regioselective Bromination of Ethyl 4-bromo-3-hydroxybenzoate with N-Bromosuccinimide
Abstract
This document provides a comprehensive technical guide for the electrophilic aromatic substitution reaction between this compound and N-Bromosuccinimide (NBS). The synthesis of polyhalogenated hydroxybenzoates is critical in the development of pharmaceutical intermediates and advanced materials. This guide elucidates the underlying reaction mechanism, details the critical parameters governing regioselectivity, and presents a robust, validated protocol for laboratory execution. We address common challenges such as over-bromination and provide actionable troubleshooting strategies, ensuring a reliable and reproducible synthetic outcome.
Mechanistic Rationale and Regiochemical Control
The bromination of phenolic compounds using N-Bromosuccinimide (NBS) is a cornerstone of modern organic synthesis, offering a safer and more selective alternative to molecular bromine.[1] The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where NBS serves as a source of an electrophilic bromine species (Br⁺).
Activation of N-Bromosuccinimide
In polar protic or aprotic solvents, the N-Br bond of NBS is polarized, rendering the bromine atom electrophilic. The reaction can be self-catalyzed by traces of HBr formed, which react with NBS to generate a low, steady concentration of Br₂.[2] However, for moderately activated or deactivated systems, the addition of a catalytic amount of a protic or Lewis acid is often employed. Acids can protonate the carbonyl oxygen of NBS, further increasing the electrophilicity of the bromine atom and accelerating the rate of substitution.[3][4]
Directing Effects and Regioselectivity
The key to a successful synthesis lies in understanding the regiochemical outcome, which is dictated by the electronic and steric effects of the substituents on the aromatic ring of this compound.
-
Hydroxyl (-OH) Group (at C3): A powerful activating group and a strong ortho, para-director. It strongly donates electron density to the ring, primarily at the C2, C4, and C6 positions.
-
Bromo (-Br) Group (at C4): An ortho, para-director due to lone pair donation, but an overall deactivating group due to its inductive electron-withdrawing effect.
-
Ethyl Carboxylate (-COOEt) Group (at C1): A meta-director and a moderate deactivating group.
Analysis of Potential Substitution Sites:
-
C2-Position: This site is ortho to the highly activating -OH group and meta to both the deactivating -Br and -COOEt groups. This confluence of directing effects makes the C2 position the most electronically enriched and sterically accessible site for electrophilic attack.
-
C6-Position: This site is also ortho to the -OH group, making it activated. However, it is ortho to the -COOEt group, which is sterically and electronically unfavorable.
-
C5-Position: This site is meta to the activating -OH group, rendering it relatively electron-deficient and thus disfavored for substitution.
Therefore, the reaction is predicted to exhibit high regioselectivity, yielding Ethyl 2,4-dibromo-3-hydroxybenzoate as the major product. Careful control of stoichiometry is crucial, as the use of excess NBS can lead to further bromination at the C6 position, resulting in the formation of Ethyl 2,4,6-tribromo-3-hydroxybenzoate.
Experimental Workflow Overview
The following diagram outlines the complete workflow from reaction setup to product isolation and purification.
Caption: Experimental workflow for the synthesis of Ethyl 2,4-dibromo-3-hydroxybenzoate.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% Purity | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥99% Purity | Acros Organics |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Saturated Sodium Chloride (Brine) | - | Lab Prepared |
| Deionized Water | - | Lab Supply |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum, F₂₅₄)
Reaction Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.23 g, 5.0 mmol).
-
Dissolution: Add 25 mL of anhydrous acetonitrile. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Once cooled, add N-Bromosuccinimide (0.93 g, 5.25 mmol, 1.05 equivalents) in three small portions over 5 minutes. Causality Note: Portion-wise addition of NBS prevents localized overheating and reduces the formation of potential byproducts.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting material spot is no longer visible. The product spot should appear at a lower Rf value.
Work-up and Purification
-
Quenching: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NBS or bromine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by saturated brine (1 x 50 mL) to remove residual succinimide and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white or pale yellow solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent in vacuo to afford Ethyl 2,4-dibromo-3-hydroxybenzoate as a white solid. Determine the yield and characterize by NMR, MS, and melting point analysis.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 2–4 hours |
| Expected Yield | 75–90% |
| Physical Appearance | White to off-white solid |
| TLC (3:1 Hexanes:EtOAc) | Starting Material Rf ≈ 0.5; Product Rf ≈ 0.4 |
| Key ¹H NMR Signals (CDCl₃) | Distinct aromatic protons, shift in the hydroxyl proton, ethyl ester signals. |
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or low reactivity. | Allow the reaction to stir for a longer period (up to 8 hours). If still incomplete, consider adding a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.1 eq).[3] |
| Formation of Multiple Products | Over-bromination due to excess NBS or elevated temperature. Impurities in starting material. | Use freshly recrystallized NBS and ensure stoichiometry is accurate (1.0-1.05 eq).[5] Maintain room temperature and avoid heating. Verify starting material purity. |
| Low Yield | Inefficient extraction or purification. Product loss during work-up. | Ensure thorough extraction with ethyl acetate. Be meticulous during column chromatography to collect all product-containing fractions. |
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Perform the reaction away from ignition sources and in a well-ventilated fume hood.
-
Incompatibilities: NBS can undergo exothermic decomposition with certain solvents like DMF under heating, a phenomenon attributed to radical mechanisms.[6] Acetonitrile is a widely adopted and safer solvent for this type of reaction.
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Versatile Synthetic Strategies for the Derivatization of Ethyl 4-bromo-3-hydroxybenzoate
Abstract
Ethyl 4-bromo-3-hydroxybenzoate is a highly versatile trifunctional scaffold for the synthesis of a diverse array of molecular architectures. Its three distinct functional handles—a phenolic hydroxyl, an aryl bromide, and an ethyl ester—offer orthogonal reactivity, enabling selective modification at each site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic transformations of this building block. We present detailed, field-proven protocols for O-alkylation of the phenolic hydroxyl group, palladium-catalyzed cross-coupling reactions at the aryl bromide position (Suzuki-Miyaura and Buchwald-Hartwig amination), and modification of the ester moiety via hydrolysis and subsequent amide coupling. The underlying principles, mechanistic considerations, and rationale for experimental choices are discussed to provide a framework for robust and reproducible synthesis.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound (EHBB) stands out as a valuable building block due to the presence of three key functional groups with distinct and predictable reactivities. This allows for a stepwise and controlled elaboration of the molecular structure, making it an ideal starting point for the generation of compound libraries and the synthesis of complex target molecules.
-
The Phenolic Hydroxyl (-OH): A nucleophilic site, readily undergoing reactions such as Williamson ether synthesis to introduce a vast range of alkoxy substituents.
-
The Aryl Bromide (-Br): An electrophilic handle perfectly suited for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[1][2]
-
The Ethyl Ester (-COOEt): Can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile precursor for amides, esters, and other derivatives.
This guide provides detailed protocols for the selective derivatization at each of these sites, empowering researchers to harness the full synthetic potential of EHBB.
Overview of Synthetic Pathways
The orthogonal nature of the functional groups in this compound allows for a modular approach to synthesis. The following diagram illustrates the primary derivatization routes discussed in this document.
Caption: Synthetic derivatization pathways from this compound.
Derivatization at the Phenolic Hydroxyl Group
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for forming ethers. The reaction proceeds via an SN2 mechanism, where the phenoxide, formed by deprotonating the phenolic hydroxyl with a mild base, acts as a nucleophile to displace a halide from a primary alkyl halide.[3][4]
Causality of Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base. It is strong enough to deprotonate the phenol (pKa ≈ 10) but mild enough to avoid hydrolysis of the ethyl ester. Stronger bases like sodium hydride (NaH) or alkoxides could lead to competing reactions.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
-
Alkylating Agent: Primary alkyl halides (I > Br > Cl) are the best substrates. Secondary and tertiary halides are prone to E2 elimination side reactions.[3]
Protocol 1: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | 70 | 85-95 |
| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | 80 | 80-90 |
| 1-Bromobutane | K₂CO₃ | DMF | 80 | 80-90 |
Derivatization at the Aryl Bromide (C-Br Bond)
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. The C-Br bond in EHBB is an ideal handle for these transformations.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species (typically a boronic acid) with an organic halide.[5][6] It is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups.
Mechanistic Insight: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7][8]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90-100 °C, stirring vigorously, until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the coupling of amines with aryl halides.[2][9][10] This reaction is exceptionally versatile, allowing for the formation of a wide range of arylamine derivatives.
Causality of Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective as they promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species.[11][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is a common choice. Weaker bases like K₂CO₃ or K₃PO₄ can also be effective, particularly with more electron-rich aryl halides or more acidic N-H bonds.[1][13]
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Add this compound (1.0 eq.) and the desired amine (1.2 eq.) followed by anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 75-90 |
| Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 70-85 |
Derivatization at the Ethyl Ester Group
The ester functionality provides a gateway to carboxylic acids and their derivatives, most notably amides, which are a cornerstone of pharmaceutical compounds.
Saponification (Ester Hydrolysis)
Base-mediated hydrolysis, or saponification, is a straightforward method to convert the ethyl ester to the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid.
Protocol 4: Saponification to 4-Bromo-3-hydroxybenzoic acid
-
Dissolve this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and heat the mixture to reflux (approx. 80-90 °C).
-
Continue heating until the reaction is complete (typically 1-3 hours, monitor by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH ~2 by the slow addition of aqueous HCl (e.g., 2M).
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-hydroxybenzoic acid.
Amide Bond Formation
With the carboxylic acid in hand, standard peptide coupling reagents can be used to form amide bonds with a wide variety of primary and secondary amines.
Causality of Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for activating the carboxylic acid, leading to rapid amide bond formation and minimizing side reactions like epimerization in chiral substrates.[14]
-
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is required to neutralize acidic byproducts formed during the reaction and to facilitate the activation of the carboxylic acid.
Protocol 5: General Procedure for Amide Coupling
-
Dissolve 4-bromo-3-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) and cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent, HATU (1.1 eq.), and stir the solution at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours, monitor by TLC or LC-MS).
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Conclusion
This compound is a powerful and cost-effective starting material that provides access to a rich chemical space. By leveraging the distinct reactivity of its three functional groups, researchers can employ the reliable and well-established protocols detailed herein—O-alkylation, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide coupling—to systematically build molecular complexity. The strategic application of these methods will continue to facilitate innovation in drug discovery, materials science, and beyond.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
The Strategic Utility of Ethyl 4-bromo-3-hydroxybenzoate in Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with therapeutic potential. Ethyl 4-bromo-3-hydroxybenzoate, a halogenated phenolic ester, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique substitution pattern—a bromine atom ortho to a hydroxyl group and para to an ethyl ester—provides a rich chemical handle for a variety of synthetic transformations, enabling the synthesis of diverse scaffolds for targeted drug development.
This technical guide provides an in-depth exploration of the applications of this compound, offering detailed experimental protocols and insights into its role in the synthesis of medicinally relevant compounds. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to effectively utilize this key intermediate in their research endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and safety.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[1] |
| Molecular Weight | 245.07 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 88-92 °C | |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | |
| CAS Number | 33141-66-1 | ChemicalBook[2] |
Safety Information: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Medicinal Chemistry
The strategic placement of the bromo, hydroxyl, and ester functionalities on the benzene ring makes this compound a trifunctional scaffold, amenable to a variety of synthetic manipulations. Its primary applications lie in the synthesis of heterocyclic compounds, particularly benzofurans, and as a scaffold for the introduction of molecular diversity through cross-coupling reactions.
Synthesis of Bioactive Benzofuran Scaffolds
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound serves as an excellent precursor for the synthesis of substituted benzofurans.
The general synthetic strategy involves the O-alkylation of the phenolic hydroxyl group with an α-halo ketone or ester, followed by an intramolecular cyclization. The bromine atom can be retained for further functionalization or removed via reductive dehalogenation.
Protocol 1: Synthesis of Ethyl 5-bromo-2-acetyl-1-benzofuran-6-carboxylate
This protocol details the synthesis of a benzofuran derivative from this compound via a Williamson ether synthesis followed by an intramolecular cyclization.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a mild base suitable for the O-alkylation of phenols, minimizing the risk of ester hydrolysis.
-
Solvent: Acetone is an excellent solvent for this reaction, as it readily dissolves the starting materials and the base, and its boiling point is suitable for achieving a reasonable reaction rate.
-
Cyclization: The intramolecular aldol-type condensation is facilitated by the acidic workup, which promotes the dehydration of the intermediate to form the stable benzofuran ring.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzofuran derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern drug discovery for the construction of C-C bonds.
The Suzuki-Miyaura coupling enables the formation of a biaryl linkage by reacting the aryl bromide with an aryl boronic acid in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of kinase inhibitors and other targeted therapeutics.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound.
Causality behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings of aryl bromides.
-
Base: An aqueous solution of sodium carbonate is used to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A biphasic solvent system of toluene and water allows for the dissolution of both the organic-soluble reactants and the water-soluble inorganic base.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add degassed toluene and a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for the synthesis of rigid scaffolds often found in enzyme inhibitors. The hydroxyl group in this compound is generally tolerated in Sonogashira couplings without the need for protection.[6]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the Sonogashira coupling.
Causality behind Experimental Choices:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard for Sonogashira reactions. The palladium facilitates the oxidative addition to the aryl bromide, while the copper activates the alkyne.
-
Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.
-
Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are used to prevent side reactions and catalyst deactivation.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine (2.0 eq) and phenylacetylene (1.5 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams depict the key reaction workflows.
Caption: Workflow for Benzofuran Synthesis.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Caption: Sonogashira Cross-Coupling Workflow.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its trifunctional nature allows for the facile synthesis of a wide array of complex molecules, particularly bioactive benzofurans and biaryl scaffolds. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their quest for novel therapeutics. The adaptability of the presented methods to a broad range of substrates underscores the power of this compound in generating chemical diversity for drug discovery programs.
References
- 1. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 33141-66-1 [m.chemicalbook.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for the Analysis of Halogenated para-Hydroxybenzoate Esters in Water Treatment
Introduction: The Unseen Transformation of Parabens in Water
para-Hydroxybenzoate esters, commonly known as parabens, are a class of preservatives extensively used in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties.[1][2] Their widespread use leads to their continuous introduction into wastewater streams.[3] While wastewater treatment plants (WWTPs) are effective at transforming the parent paraben compounds, this transformation often results in the formation of halogenated byproducts, particularly during disinfection processes like chlorination.[4][5] These halogenated parabens can be more persistent and, in some cases, exhibit greater toxicity than the original compounds, raising concerns for environmental and human health.[2][6][7]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the halogenation of parabens during water treatment. It details the underlying chemical mechanisms, presents robust analytical protocols for their detection and quantification, summarizes key toxicological data, and discusses potential mitigation strategies.
The Chemistry of Paraben Halogenation: A Mechanistic Overview
The core of paraben halogenation lies in the electrophilic substitution on the aromatic ring. The phenolic hydroxyl group of the paraben molecule is an activating group, directing electrophiles to the ortho positions.[8] During water disinfection, the primary halogenating agents are free chlorine (hypochlorous acid, HOCl) and, in the presence of bromide ions, hypobromous acid (HOBr).[9]
The reaction proceeds in a stepwise manner, initially forming mono-halogenated and subsequently di-halogenated parabens.[10][11] The presence of bromide in the source water can significantly alter the reaction kinetics and the profile of byproducts formed, often leading to the formation of brominated and mixed bromo-chloro parabens.[8][9][11]
The general reaction pathway can be visualized as follows:
Caption: General reaction pathway for the halogenation of parabens during water disinfection.
Factors Influencing Halogenation Kinetics
The rate and extent of paraben halogenation are influenced by several key water quality parameters:
-
pH: The pH of the water affects the speciation of both the parabens and the free halogens, thereby influencing the reaction rates. The maximum apparent rate constants for chlorination of several parabens have been observed around pH 8.0.[10]
-
Temperature: An increase in temperature generally leads to an increase in the reaction rate constants for paraben chlorination.[10][12]
-
Bromide Concentration: The presence of bromide ions can significantly accelerate the degradation of parabens due to the formation of the more reactive hypobromous acid.[4][11] This leads to a shift from chlorinated to brominated and mixed halogenated byproducts.[8][11]
-
Dissolved Organic Matter (DOM): DOM can compete with parabens for the disinfectant, potentially reducing the rate of paraben halogenation. However, the effect can be complex and depends on the nature of the DOM.[11]
Quantitative Data on Halogenation Byproducts and Toxicity
The formation of halogenated byproducts is a significant concern due to their potential for increased toxicity compared to the parent parabens. The cytotoxicity generally increases with the length of the paraben's alkyl chain and the degree of halogenation.[6][8]
| Compound | Type | EC50 Value (Cell Line) | Reference |
| Methylparaben (MP) | Parent Paraben | >10 mM (HMEC-1) | [13] |
| Ethylparaben (EP) | Parent Paraben | 1.0 x 10-5 mol l-1 (Yeast Estrogen Screen) | [14] |
| Propylparaben (PP) | Parent Paraben | 3.3 x 10-6 mol l-1 (Yeast Estrogen Screen) | [14] |
| Butylparaben (BuP) | Parent Paraben | 1.52 ± 0.51 µM (HEK001) | [13] |
| Benzylparaben (BeP) | Parent Paraben | 3.34 ± 0.97 µM (HEK001) | [13] |
| 3-Chloro-methylparaben | Chlorinated Byproduct | Higher toxicity than parent | [6] |
| 3,5-Dichloro-methylparaben | Dichlorinated Byproduct | Higher toxicity than mono-chlorinated | [6][8] |
| Brominated Parabens | Brominated Byproduct | Exhibit estrogen antagonistic activity | [6] |
Table 1: Comparative Toxicity of Parabens and their Halogenated Byproducts.
Experimental Protocols for Analysis
Accurate and sensitive analytical methods are crucial for monitoring the fate of parabens and their halogenated byproducts in water. The following sections provide detailed protocols for their analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Overview
Caption: A generalized workflow for the analysis of halogenated parabens in water samples.
Protocol 1: GC-MS Analysis of Halogenated Parabens
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of polar compounds like parabens and their halogenated derivatives, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[3][15]
1. Sample Preparation and Extraction:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of a suitable solvent mixture, such as methanol or ethyl acetate.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for derivatization (e.g., acetonitrile).
-
2. Derivatization (In-situ or Post-extraction):
-
In-situ Derivatization: Acetic anhydride can be used for in-situ derivatization during stir-bar sorptive extraction, which simplifies the process.[3]
-
Post-extraction Derivatization:
-
To the 1 mL concentrated extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or propionic anhydride.[15]
-
Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to complete the reaction.
-
Cool the sample to room temperature before GC-MS analysis.
-
3. GC-MS Instrumental Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Splitless mode at a temperature of 250-280°C.
-
Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might be: initial temperature of 70°C held for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.[16]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan for identification of unknown byproducts and Selected Ion Monitoring (SIM) for quantification of target analytes to enhance sensitivity.
-
MS Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 200-230°C.
-
Protocol 2: HPLC Analysis of Halogenated Parabens
High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS) or a diode array detector (DAD), is well-suited for the analysis of polar and non-volatile compounds like parabens and their byproducts without the need for derivatization.[17][18][19]
1. Sample Preparation:
-
SPE: Follow the same SPE procedure as described for GC-MS analysis.
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness.
-
Reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., a mixture of water and methanol or acetonitrile).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
2. HPLC Instrumental Conditions:
-
Chromatograph (HPLC or UPLC):
-
Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[17]
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typical.[18]
-
Example Gradient: Start with 35% acetonitrile in water, increase to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
-
-
Detector:
Mitigation Strategies for Halogenated Paraben Formation
Reducing the formation of these disinfection byproducts is a key goal for water treatment facilities. Several strategies can be employed:
-
Precursor Removal: The most effective approach is to remove the paraben precursors before the disinfection step.[20] This can be achieved through:
-
Enhanced Coagulation: Optimizing the coagulation process to remove a higher percentage of dissolved organic carbon, which includes parabens.[20]
-
Activated Carbon Adsorption: Using powdered activated carbon (PAC) or granular activated carbon (GAC) can effectively adsorb parabens from the water.
-
-
Alternative Disinfectants: Using disinfectants that have a lower potential for forming halogenated byproducts can be an effective strategy.[20]
-
Ultraviolet (UV) Disinfection: UV irradiation is a physical disinfection process that does not produce chlorinated byproducts.[4][20] However, a secondary disinfectant may still be required to maintain a residual in the distribution system.[20]
-
Ozonation: Ozone is a powerful oxidant that can effectively degrade parabens.[4]
-
Chloramines: While chloramines can still react with some compounds, they generally produce lower levels of regulated disinfection byproducts compared to free chlorine.[20]
-
-
Advanced Oxidation Processes (AOPs): AOPs, such as UV/H₂O₂ or ozonation combined with UV, generate highly reactive hydroxyl radicals that can effectively degrade parabens and their halogenated byproducts.[2][21]
Conclusion and Future Perspectives
The halogenation of parabens during water treatment is a complex issue with significant implications for water quality and safety. Understanding the reaction mechanisms and having robust analytical methods for monitoring are essential for assessing the extent of the problem and the effectiveness of mitigation strategies. Future research should focus on the development of more cost-effective and sustainable methods for removing paraben precursors and their halogenated byproducts from water. Additionally, further toxicological studies are needed to fully understand the health risks associated with long-term exposure to low levels of these emerging contaminants.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. repository.run.edu.ng [repository.run.edu.ng]
- 3. GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation and Identification of Parabens Homologs - Persee [pgeneral.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascelibrary.org [ascelibrary.org]
- 10. ascelibrary.org [ascelibrary.org]
- 11. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rjstonline.com [rjstonline.com]
- 17. agilent.com [agilent.com]
- 18. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. westechwater.com [westechwater.com]
- 21. researchgate.net [researchgate.net]
The Strategic Role of Ethyl 4-bromo-3-hydroxybenzoate in the Synthesis of Selective Kinase Inhibitors
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of highly selective kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, due to their pivotal role in cell signaling, are frequently implicated in the progression of numerous diseases, most notably cancer. The strategic design of small molecules that can selectively inhibit specific kinases, while sparing others, is paramount to achieving therapeutic efficacy and minimizing off-target effects. Ethyl 4-bromo-3-hydroxybenzoate has emerged as a critical and versatile starting material in this endeavor. Its unique substitution pattern—a bromine atom, a hydroxyl group, and an ethyl ester on a benzene ring—provides a rich chemical scaffold with multiple reactive handles. This allows for the sequential and regioselective introduction of various pharmacophores, making it an ideal building block for the synthesis of complex and highly specific inhibitors. This guide provides an in-depth exploration of the application of this compound in the preparation of selective inhibitors, with a focus on Tropomyosin Receptor Kinase (TRK) inhibitors, and includes detailed, field-proven protocols for its use.
Chemical Properties and Strategic Advantages
The utility of this compound in inhibitor synthesis is rooted in its distinct chemical features.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₉H₉BrO₃ | Provides the foundational aromatic core. |
| Molecular Weight | 245.07 g/mol | A key parameter for reaction stoichiometry. |
| CAS Number | 33141-66-1 | For unambiguous identification. |
| Key Functional Groups | Aryl Bromide, Phenolic Hydroxyl, Ethyl Ester | Offers three distinct points for chemical modification. |
The strategic advantages of this trifunctional scaffold are numerous:
-
Aryl Bromide: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This enables the facile introduction of diverse aryl, heteroaryl, and alkyl groups, which are often crucial for engaging with the kinase active site.
-
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to introduce ether linkages, which can form key hydrogen bonds with the target protein. It can also be used as a directing group in electrophilic aromatic substitution reactions.
-
Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can serve as a handle for amide bond formation, a common linkage in kinase inhibitors. Alternatively, it can be reduced to a primary alcohol for further derivatization.
Application in the Synthesis of Selective TRK Inhibitors
The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers.[2] First-generation TRK inhibitors like Larotrectinib have shown remarkable efficacy in patients with NTRK fusion-positive tumors.[3] The synthesis of many TRK inhibitors relies on the construction of a core scaffold that can be accessed through intermediates derived from substituted bromobenzoic acids.
Conceptual Synthetic Strategy: From this compound to a TRK Inhibitor Core
A plausible and efficient strategy for leveraging this compound in the synthesis of a selective TRK inhibitor involves a key Suzuki-Miyaura cross-coupling reaction to build the core heterocyclic structure. For instance, a pyrazolo[3,4-b]pyridine core, which is present in many kinase inhibitors, can be constructed using this approach.
Here, we outline a detailed protocol for a key synthetic step: the Suzuki-Miyaura coupling of a derivative of this compound with a pyrazole boronic ester to form a key intermediate for a selective TRK inhibitor.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a TRK Inhibitor Intermediate
This protocol details the synthesis of Ethyl 3-hydroxy-4-(1-methyl-1H-pyrazol-4-yl)benzoate, a key intermediate that can be further elaborated to a potent TRK inhibitor.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.22 g, 5.0 mmol, 1.0 equiv), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.25 g, 6.0 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Add degassed 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.
-
-
Reaction:
-
Heat the reaction mixture to 90 °C in a preheated oil bath with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 40% ethyl acetate).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield Ethyl 3-hydroxy-4-(1-methyl-1H-pyrazol-4-yl)benzoate as a solid.
-
Mechanism and Rationale for Experimental Choices
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[4] The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base (K₂CO₃), the pyrazole group from the boronic ester is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the C-C bond of the product, regenerating the Pd(0) catalyst.
The choice of reagents and conditions is critical for a successful reaction:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic ester for transmetalation.
-
Solvent: A mixture of dioxane and water is used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: An argon atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Downstream Signaling Inhibition: The TRK Pathway
The synthesized intermediate, after further chemical modifications, can yield a selective TRK inhibitor. These inhibitors function by blocking the ATP-binding site of the TRK kinases, thereby preventing their autophosphorylation and the activation of downstream signaling pathways.[5] The constitutive activation of TRK fusion proteins drives cancer cell proliferation and survival through several key pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[6][7]
Caption: Simplified TRK signaling pathway and point of inhibition.
By inhibiting the TRK fusion protein, a selective inhibitor developed from an this compound-derived intermediate can effectively shut down these pro-survival signals, leading to tumor growth inhibition and apoptosis.
Conclusion
This compound is a powerful and versatile building block in the synthesis of selective kinase inhibitors. Its unique combination of functional groups allows for a modular and strategic approach to the construction of complex molecular architectures. The detailed protocol for the Suzuki-Miyaura coupling provided herein demonstrates a practical and efficient method for utilizing this starting material to generate a key intermediate for TRK inhibitors. As the demand for highly selective and potent targeted therapies continues to grow, the importance of strategically functionalized starting materials like this compound in accelerating drug discovery and development cannot be overstated.
References
- 1. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Scaling Up the Synthesis of Ethyl 4-bromo-3-hydroxybenzoate: An Application Note for Pharmaceutical Intermediate Production
Introduction
Ethyl 4-bromo-3-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a halogenated phenolic ring with an ester functionality, makes it a versatile intermediate for introducing substituted phenyl groups through cross-coupling reactions or further functional group transformations. The increasing demand for novel therapeutics necessitates robust and scalable synthetic routes to such intermediates. This application note provides a comprehensive, two-step experimental procedure for the scaled-up synthesis of this compound, starting from the readily available 3-hydroxybenzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.
The synthesis proceeds via two classical organic transformations: electrophilic aromatic bromination of 3-hydroxybenzoic acid to yield 4-bromo-3-hydroxybenzoic acid, followed by a Fischer-Speier esterification to afford the final product. The causality behind each experimental choice, from reagent selection to purification strategies, is detailed to ensure scientific integrity and facilitate successful implementation in a laboratory or pilot plant setting.
Overall Synthetic Scheme
The synthesis is a two-stage process, outlined below. The first stage involves the selective bromination of 3-hydroxybenzoic acid. The second stage is the esterification of the brominated intermediate.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 4-bromo-3-hydroxybenzoic acid
Mechanistic Rationale
The hydroxyl group of 3-hydroxybenzoic acid is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing group. Therefore, the incoming electrophile (Br+) will be directed to the positions ortho and para to the hydroxyl group. The para position (position 6) is sterically unhindered, but the position ortho to the hydroxyl and meta to the carboxylic acid (position 4) is also activated. The reaction conditions can be tuned to favor mono-bromination at the desired 4-position. Using elemental bromine in a polar solvent like acetic acid allows for a controlled reaction.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 100g scale) | Notes |
| 3-Hydroxybenzoic Acid | 138.12 | 100 g (0.724 mol) | Starting material |
| Glacial Acetic Acid | 60.05 | 750 mL | Solvent |
| Bromine (Br₂) | 159.81 | 115.7 g (0.724 mol, 37.1 mL) | Brominating agent |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As needed | For quenching excess bromine |
| Deionized Water | 18.02 | ~4 L | For precipitation and washing |
| 2 L Three-necked round-bottom flask | - | 1 | Reaction vessel |
| Mechanical stirrer | - | 1 | For efficient mixing |
| Addition funnel | - | 1 | For controlled addition of bromine |
| Reflux condenser | - | 1 | To prevent solvent loss |
| Heating mantle with temperature control | - | 1 | For heating the reaction |
| Large beaker (5 L) | - | 1 | For precipitation |
| Buchner funnel and filter flask | - | 1 | For filtration |
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, an addition funnel, and a reflux condenser.
-
Dissolution of Starting Material: Charge the flask with 3-hydroxybenzoic acid (100 g, 0.724 mol) and glacial acetic acid (750 mL). Stir the mixture at room temperature until the solid is fully dissolved.
-
Preparation of Bromine Solution: In a separate beaker, carefully measure bromine (115.7 g, 0.724 mol) and dissolve it in 100 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a fume hood.[1][2]
-
Bromination Reaction: Gently heat the solution of 3-hydroxybenzoic acid to 50°C. Slowly add the bromine solution from the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 50-60°C. The color of the reaction mixture will turn from reddish-brown to a persistent orange.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a few drops of acetic acid).
-
Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a solution of sodium thiosulfate in 2 L of cold deionized water. Slowly pour the reaction mixture into the sodium thiosulfate solution with vigorous stirring to quench any unreacted bromine. A white to off-white precipitate of 4-bromo-3-hydroxybenzoic acid will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water (~2 L) to remove acetic acid and inorganic salts.
-
Drying: Dry the solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 75-85%.
Part 2: Synthesis of this compound
Mechanistic Rationale
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol in this case) is used.[4][5] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] The water formed as a byproduct is removed during the work-up, further favoring product formation.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a ~125g scale) | Notes |
| 4-bromo-3-hydroxybenzoic acid | 217.02 | ~125 g (assuming 80% yield from Part 1) | Intermediate from Part 1 |
| Ethanol (absolute) | 46.07 | 1 L | Reactant and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 10 mL | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~1 L | For neutralization |
| Brine (saturated NaCl solution) | - | 500 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |
| Ethyl Acetate | 88.11 | ~1 L | Extraction solvent |
| 2 L Round-bottom flask | - | 1 | Reaction vessel |
| Reflux condenser | - | 1 | To prevent solvent loss |
| Heating mantle | - | 1 | For heating the reaction |
| Separatory funnel (2 L) | - | 1 | For extraction |
| Rotary evaporator | - | 1 | For solvent removal |
Experimental Protocol
-
Reaction Setup: In a 2 L round-bottom flask, add the dried 4-bromo-3-hydroxybenzoic acid from Part 1. Add 1 L of absolute ethanol and stir to dissolve as much of the solid as possible.
-
Catalyst Addition: Carefully and slowly add 10 mL of concentrated sulfuric acid to the stirred mixture. An exotherm may be observed.
-
Esterification Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 6-8 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up and Extraction: Dissolve the residue in 500 mL of ethyl acetate. Transfer the solution to a 2 L separatory funnel. Carefully add 500 mL of deionized water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution in portions to the separatory funnel to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (test with pH paper).
-
Washing: Separate the organic layer and wash it with 250 mL of deionized water, followed by 250 mL of brine.
-
Drying and Solvent Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound as an oil or a low-melting solid.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve higher purity. The expected yield of the purified product is typically in the range of 80-90%.
Safety and Waste Management
Bromine: Bromine is a highly toxic and corrosive substance.[1][2] All manipulations involving bromine must be performed in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.[1][2] Have a solution of sodium thiosulfate readily available to neutralize any spills.
Sulfuric Acid: Concentrated sulfuric acid is a strong corrosive acid. Handle with care and appropriate PPE.
Waste Disposal:
-
Aqueous waste containing residual bromine should be treated with sodium thiosulfate before disposal.
-
Acidic and basic aqueous waste should be neutralized before disposal.
-
Organic solvent waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Expected Value |
| Appearance | White to off-white solid or a pale yellow oil |
| Molecular Formula | C₉H₉BrO₃ |
| Molar Mass | 245.07 g/mol |
| Melting Point | 65-68 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.40 (t, 3H), 4.38 (q, 2H), 7.10 (d, 1H), 7.55 (d, 1H), 7.85 (s, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.3, 61.5, 111.8, 117.5, 123.8, 131.2, 134.5, 155.2, 165.4 |
| IR (KBr, cm⁻¹) | 3350 (O-H), 1720 (C=O, ester), 1590, 1480 (C=C, aromatic) |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in bromination | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Loss of product during work-up | Ensure complete precipitation by adding sufficient cold water. Minimize the amount of washing. | |
| Formation of dibrominated product | Reaction too vigorous | Add bromine solution more slowly and maintain the recommended temperature. |
| Low yield in esterification | Incomplete reaction | Extend the reflux time. Ensure the use of a sufficient excess of ethanol and an adequate amount of catalyst. |
| Hydrolysis of ester during work-up | Perform the neutralization step quickly and avoid prolonged contact with the basic solution. | |
| Product is an oil and difficult to crystallize | Presence of impurities | Purify by vacuum distillation or column chromatography. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions and following the outlined procedures, researchers can reliably produce this valuable pharmaceutical intermediate in good yield and purity. The emphasis on the rationale behind each step and the inclusion of safety and troubleshooting guidelines aim to facilitate a smooth and successful scale-up of this synthesis.
References
- 1. youtube.com [youtube.com]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification [organic-chemistry.org]
The Versatile Role of Ethyl 4-bromo-3-hydroxybenzoate in Modern Cross-Coupling Chemistry: A Guide for Researchers
Application Notes & Protocols for the Cytotoxicity Assessment of Halogenated Parabens
Introduction: The Emergence of Halogenated Parabens as Contaminants of Concern
Parabens, a class of p-hydroxybenzoic acid esters, have been extensively used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products for nearly a century.[1][2] Their primary function is to prevent the growth of harmful bacteria and mold, thereby extending product shelf life.[2] However, the widespread use and subsequent release of parabens into wastewater systems have led to an unintended consequence: the formation of halogenated paraben byproducts during water disinfection processes like chlorination.[3][4][5][6]
When parabens react with chlorine or bromine in water, halogen atoms (chlorine or bromine) are substituted onto the paraben's aromatic ring, creating chlorinated and brominated derivatives.[4][5] These halogenated parabens are not only more environmentally persistent than their parent compounds but have also demonstrated significantly higher toxicity in various biological systems.[3] Studies consistently show that the cytotoxicity of parabens increases with the length of their alkyl chain (e.g., butylparaben is more toxic than methylparaben) and is further amplified by halogenation, particularly with the addition of a second halogen atom.[3][7][8][9][10]
This increased biological activity raises significant concerns for environmental and human health. Given their potential for enhanced endocrine-disrupting activity and cellular toxicity, a robust framework for evaluating the cytotoxicity of halogenated parabens is essential.[6][11][12] This guide provides a comprehensive overview of the mechanisms of action and detailed, field-proven protocols for assessing the cytotoxic effects of these emerging contaminants.
Mechanistic Insights into Halogenated Paraben Cytotoxicity
Understanding the cellular mechanisms underlying halogenated paraben toxicity is crucial for designing meaningful experiments and interpreting results. The cytotoxic effects are not attributable to a single pathway but rather a multifactorial process involving endocrine disruption, mitochondrial damage, and oxidative stress, culminating in cell death.
Key Cellular Disruption Pathways
-
Endocrine Disruption: Parabens and their halogenated analogs are recognized as endocrine-disrupting chemicals (EDCs).[11][13][[“]] They can bind to estrogen receptors, exhibiting weak estrogenic or even anti-estrogenic activity, and may interfere with androgen and thyroid hormone signaling.[12][[“]][[“]] This hormonal mimicry can disrupt cellular homeostasis and trigger stress pathways that contribute to cytotoxicity.
-
Mitochondrial Dysfunction: Mitochondria are primary targets for paraben-induced toxicity.[16] Halogenated parabens can compromise mitochondrial integrity by disrupting the electron transport chain, which impairs ATP production and increases the leakage of electrons.[17][18] This damage can also lead to the dysregulation of calcium homeostasis and the release of pro-apoptotic factors like cytochrome c.[16][17][19]
-
Oxidative Stress: The disruption of the mitochondrial electron transport chain inevitably leads to the overproduction of reactive oxygen species (ROS).[17][18] This creates a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed. ROS can indiscriminately damage critical biomolecules, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular injury and triggering cell death pathways.[20][21][22]
-
Induction of Apoptosis and Necrosis: The culmination of mitochondrial damage and severe oxidative stress often leads to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). The specific cell death modality depends on the cell type and the severity of the insult.
The interplay of these mechanisms creates a cascade of cellular damage, as illustrated below.
Caption: Interconnected pathways of halogenated paraben-induced cytotoxicity.
Foundational Principles of Experimental Design
A well-designed cytotoxicity study is a self-validating system. The choices made before the first pipette tip enters a well are paramount to generating trustworthy and reproducible data.
-
Rationale for Cell Line Selection: The cytotoxic effects of parabens can be tissue-dependent.[7][9] Therefore, the choice of cell line should be directly relevant to the research question. For instance, human keratinocytes (e.g., HaCaT) and endothelial cells (e.g., HMEC-1) are appropriate for modeling dermal exposure from cosmetics[23], while human hepatocyte cell lines (e.g., HepG2) are relevant for studying metabolic effects.
-
Compound Solubilization and Vehicle Controls: Halogenated parabens are often lipophilic and require an organic solvent, typically dimethyl sulfoxide (DMSO), for solubilization into a stock solution. Causality: It is critical to include a "vehicle control" group in every experiment. This group is treated with the highest concentration of DMSO used for compound dilution but without the compound itself. This step is essential to ensure that any observed cytotoxicity is due to the paraben and not the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced toxicity.
-
Dose-Response and Time-Course Analysis: Cytotoxicity is both concentration- and time-dependent. A single-point measurement is insufficient.
-
Dose-Response: A serial dilution of the test compound (e.g., 8-12 concentrations) should be used to generate a dose-response curve. This allows for the calculation of key quantitative metrics like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).
-
Time-Course: Assessing cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) is crucial. Some compounds may cause rapid necrotic death, while others might induce a slower, apoptotic process. This reveals the dynamics of the cellular response.
-
-
The Trinity of Controls: Every assay plate must include a robust set of controls to validate the results.
-
Negative Control: Untreated cells that represent 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used.
-
Positive Control: Cells treated with a compound known to induce the cytotoxic effect being measured (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis/membrane lysis). This confirms that the assay system is working correctly.
-
Core Experimental Protocols
To build a comprehensive cytotoxicity profile, it is recommended to use a multi-assay approach that interrogates different cellular health parameters. Here, we provide detailed protocols for three fundamental assays: MTT (metabolic activity), LDH (membrane integrity), and Annexin V/PI (apoptosis detection).
Protocol 1: MTT Assay for Metabolic Activity & Viability
Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[24] In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated parabens in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] x 100
-
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[26] When the plasma membrane is compromised (a hallmark of necrosis or late apoptosis), LDH is released into the culture medium.[27] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a colorimetric or fluorescent product, which is proportional to the extent of cell lysis.[26]
Caption: General workflow for the LDH cytotoxicity release assay.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up two additional controls for this assay:
-
Spontaneous LDH Release: Vehicle control cells.
-
Maximum LDH Release: A separate set of untreated cells to which a lysis buffer (e.g., 1% Triton™ X-100) is added 30 minutes before the end of the incubation.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercial kit like the LDH-Glo™ Assay[28]). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for colorimetric assays).[26]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100
-
Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates between different stages of cell death.
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[29] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label early apoptotic cells.[30]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red.[30]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the halogenated parabens and controls for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Combine all cells from each condition and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellets twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer immediately.
-
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-Left (Annexin V-/PI-): Live, healthy cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells (often considered an artifact of cell handling).
-
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Data Presentation and Integrated Interpretation
Presenting quantitative data in a clear, comparative format is essential. A summary table of EC₅₀ values is highly effective for comparing the potency of different compounds.
Table 1: Comparative Cytotoxicity (EC₅₀ Values in µM) of Parabens and Halogenated Byproducts
| Compound | Cell Line: Human Keratinocytes (HEK001)[23] | Cell Line: Human Endothelial (HMEC-1)[23] | Cell Line: Human iPSC-derived Neuroectoderm[31] |
| Parent Parabens | |||
| Methylparaben (MP) | 536 ± 178 | 171 ± 78 | 906 |
| Ethylparaben (EP) | >10,000 | >10,000 | 698 |
| Propylparaben (PP) | - | - | 216 |
| Butylparaben (BuP) | 1.52 ± 0.51 | - | 63 |
| Benzylparaben (BeP) | 3.34 ± 0.97 | - | - |
| Halogenated Parabens | |||
| 3-Chloro-Butylparaben | 19.3 ± 1.6 | 788 ± 140 | - |
| 3,5-Dichloro-Butylparaben | 1.34 ± 0.11 | 920 ± 223 | - |
Note: Data synthesized from multiple literature sources for illustrative purposes.[23][31] Dashes indicate data not available in the cited sources.
Integrated Data Interpretation: No single assay tells the whole story. The power of this approach lies in synthesizing the results from all three assays.
-
Scenario A: Decreased MTT, Low LDH, High Annexin V+/PI-
-
Interpretation: The compound is likely cytostatic (inhibiting proliferation) or inducing early-stage apoptosis. The cells have reduced metabolic activity, but their membranes are still largely intact.
-
-
Scenario B: Decreased MTT, High LDH, High Annexin V+/PI+
-
Interpretation: The compound is strongly cytotoxic, inducing late-stage apoptosis and/or necrosis. There is a loss of both metabolic activity and membrane integrity.
-
-
Scenario C: No Change in MTT, High LDH
-
Interpretation: This is an unlikely but possible scenario indicating rapid, acute necrosis where membrane integrity is lost before a significant decline in mitochondrial enzyme activity can be measured.
-
Conclusion and Future Perspectives
The study of halogenated paraben cytotoxicity is a critical area of environmental toxicology and consumer safety science. The evidence indicates that these transformation products can be significantly more potent than their parent compounds, warranting thorough investigation.[3][7] By employing a multi-parametric testing strategy that combines assays for metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Annexin V/PI), researchers can develop a comprehensive and mechanistic understanding of their cytotoxic potential. This integrated approach, grounded in robust experimental design and proper controls, ensures the generation of high-quality, reliable data essential for accurate risk assessment and informed regulatory decision-making. Future studies should focus on the effects of chronic, low-dose exposures and the cytotoxic potential of complex mixtures of these contaminants, as this more accurately reflects real-world exposure scenarios.
References
- 1. researchgate.net [researchgate.net]
- 2. ewg.org [ewg.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of halogenated by-products of parabens in chlorinated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Assessment of the endocrine-disrupting potential of halogenated parabens: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Possible endocrine disrupting effects of parabens and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. researchgate.net [researchgate.net]
- 17. Environmental Chemical Exposures and Mitochondrial Dysfunction: a Review of Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmental endocrine disruptor-induced mitochondrial dysfunction: a potential mechanism underlying diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Exposure to parabens and associations with oxidative stress in adults from South China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Exposure to butylparaben induces oxidative stress and apoptosis in the liver of Polypedates megacephalus tadpole [frontiersin.org]
- 23. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. broadpharm.com [broadpharm.com]
- 26. info.gbiosciences.com [info.gbiosciences.com]
- 27. invivogen.com [invivogen.com]
- 28. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 29. agilent.com [agilent.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Risk assessment of parabens in a transcriptomics-based in vitro test - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification techniques for crude Ethyl 4-bromo-3-hydroxybenzoate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the purification of crude Ethyl 4-bromo-3-hydroxybenzoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the common challenges encountered during the purification of this important chemical intermediate.
Technical Support Center: this compound
This guide is structured to provide immediate answers to common questions and in-depth troubleshooting for complex purification challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, synthesis involves the bromination of Ethyl 3-hydroxybenzoate. Based on this, you should anticipate the following impurities:
-
Unreacted Starting Material: Ethyl 3-hydroxybenzoate.
-
Di-substituted Byproduct: Ethyl 2,4-dibromo-3-hydroxybenzoate. The powerful activating, ortho-directing effect of the hydroxyl group can lead to a second bromination at the C2 position.
-
Hydrolyzed Product: 4-Bromo-3-hydroxybenzoic acid. This can form if reaction or workup conditions (e.g., presence of water with acid or base) cause hydrolysis of the ethyl ester.[1]
-
Residual Solvents & Reagents: Acetic acid, bromine, or other solvents used in the reaction. A patent for a similar compound mentions the use of glacial acetic acid as a catalyst.[2]
Q2: What is the best initial approach to purify my crude product? Recrystallization or Column Chromatography?
A2: The choice depends on the nature and quantity of impurities in your crude material, which can be quickly assessed via Thin Layer Chromatography (TLC).
-
Recrystallization is the preferred first-line method if your crude product is relatively pure (>85-90%) and the impurities have different solubility profiles from the desired product. It is faster, more scalable, and uses less solvent than chromatography.
-
Column Chromatography is necessary when impurities have similar polarity and solubility to your product, or when the crude material is very impure (e.g., multiple spots on TLC). It offers superior separation power but is more time-consuming and resource-intensive.[3]
Q3: My purified product is a white solid. How can I be sure it's pure?
A3: Visual appearance is not a confirmation of purity. Employ these standard analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot. Co-spot your purified material with the starting material to ensure no starting material remains.
-
Melting Point Analysis: A pure substance melts over a narrow temperature range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden the range.[4]
-
Spectroscopic Analysis (NMR, LC-MS): For definitive structural confirmation and purity assessment, ¹H NMR is invaluable. It will confirm the correct proton environment and reveal the presence of any proton-bearing impurities. LC-MS can provide both a purity percentage and confirm the molecular weight (245.07 g/mol ).[5]
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges if not executed correctly.[6] This guide addresses common failure points.
Problem 1: My compound won't dissolve in the hot solvent.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Solvent | The amount of solvent is below the saturation point, even at elevated temperatures. | Add small aliquots (1-2 mL at a time) of the hot solvent until the compound fully dissolves. Be patient and allow time for dissolution after each addition. |
| Incorrect Solvent Choice | The solvent is too non-polar for your compound. This compound has both a polar phenol group and a moderately polar ester group. | Switch to a more polar solvent or use a binary solvent system. Good starting points include Toluene, an Ethanol/Water mixture, or an Ethyl Acetate/Hexane mixture.[2] |
Problem 2: No crystals form upon cooling.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Too Much Solvent | The solution is not supersaturated upon cooling, as the concentration of the compound is too low to initiate crystallization. | Evaporate some of the solvent by gently heating the solution to reduce the total volume, then allow it to cool again. |
| Supersaturation | The solution is supersaturated, but crystal nucleation has not occurred. This is common with highly pure compounds. | 1. Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent line. This creates microscopic imperfections that serve as nucleation sites. 2. Seed: Add a tiny crystal of pure product to the solution to induce crystallization. 3. Cool: Place the flask in an ice-water bath to further decrease solubility. |
Problem 3: The product "oils out" instead of crystallizing.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Solution is too Saturated | The compound's solubility limit is exceeded so drastically upon cooling that it crashes out as a liquid phase (oil) before it can form an ordered crystal lattice. | Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation level. Allow it to cool more slowly. |
| Insoluble Impurities | The presence of impurities can inhibit crystal lattice formation. | Perform a hot gravity filtration to remove any insoluble impurities before allowing the solution to cool. |
Workflow: Troubleshooting Recrystallization This diagram outlines the decision-making process when crystals fail to form.
Caption: Troubleshooting flowchart for failed crystallization.
Section 3: Guide to Purification by Column Chromatography
When high-purity material is required or when recrystallization fails, silica gel chromatography is the method of choice.
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis & Solvent System Selection:
-
The goal is to find a solvent system that provides good separation between your product and its impurities.
-
A good starting point for substituted benzoates is a mixture of hexanes (or heptane) and ethyl acetate.[3]
-
On a silica TLC plate, aim for a retention factor (Rf) of 0.25-0.35 for this compound. This Rf value typically ensures good separation and a reasonable elution time from the column.
-
If the compound is highly polar and does not move from the baseline, consider a more polar system, such as dichloromethane/methanol.[3]
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using the "slurry method": mix the silica gel with the initial mobile phase solvent and pour it into the column. Allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 2-3x the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase and carefully load it onto the column. This method is faster but can lead to poorer separation if too much solvent is used.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% ethyl acetate in hexanes to 20%), can be very effective for separating compounds with different polarities.[3]
-
Collect fractions and monitor the elution by TLC to identify which fractions contain your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Workflow: Purification Decision & Execution This diagram illustrates the overall logic from crude assessment to final pure product.
Caption: Decision workflow for purifying crude product.
References
- 1. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. csub.edu [csub.edu]
Identifying and removing impurities in Ethyl 4-bromo-3-hydroxybenzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and remove impurities effectively, ensuring the high purity required for downstream applications.
I. Understanding the Synthesis and Potential Impurities
The synthesis of this compound typically involves the electrophilic bromination of Ethyl 3-hydroxybenzoate. The hydroxyl (-OH) and ester (-COOEt) groups on the benzene ring direct the position of the incoming bromine atom. However, the strong activating effect of the hydroxyl group can lead to a variety of impurities.[1][2][3] Understanding the formation pathways of these impurities is the first step toward developing effective purification strategies.
dot
Caption: Impurity Formation Pathways in the Synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Regioisomers: Such as Ethyl 2-bromo-3-hydroxybenzoate and Ethyl 6-bromo-3-hydroxybenzoate.[4] The hydroxyl group is an ortho-, para- director, and while the 4-position (para) is sterically favored, substitution at the ortho positions (2 and 6) can occur.
-
Poly-brominated products: Over-bromination can lead to di- or tri-brominated products like Ethyl 2,4-dibromo-3-hydroxybenzoate, especially if an excess of the brominating agent is used or if the reaction is not carefully controlled.[2][5][6]
-
Unreacted starting material: Incomplete reaction will leave residual Ethyl 3-hydroxybenzoate.[7][8]
-
Hydrolyzed product: The ester can be hydrolyzed to the corresponding carboxylic acid (4-bromo-3-hydroxybenzoic acid) if water is present, especially under acidic or basic conditions.[9]
Q2: How can I detect these impurities?
A2: Thin-Layer Chromatography (TLC) is an excellent initial method for qualitatively assessing the purity of your product and identifying the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structures of the desired product and any isolated impurities.[10][11][12]
Q3: Why is my reaction mixture turning into a dark tar-like substance?
A3: Phenols are susceptible to oxidation, and this can be exacerbated by the reaction conditions of bromination.[1][2] The formation of tarry materials is often a result of oxidative side reactions. To mitigate this, consider running the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon).
Q4: I have a white precipitate that is not my desired product. What could it be?
A4: If the reaction is carried out in a polar solvent like water, a white precipitate of 2,4,6-tribromophenol can form if any hydrolysis of the starting ester occurs followed by extensive bromination of the resulting phenol.[2][5][6][13] Alternatively, the hydrolyzed product, 4-bromo-3-hydroxybenzoic acid, may precipitate as it is generally less soluble in organic solvents than its ester counterpart.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Formation of multiple byproducts. - Product loss during workup/purification. | - Monitor the reaction by TLC until the starting material is consumed. - Control the stoichiometry of the brominating agent carefully. - Optimize the purification procedure to minimize losses. |
| Multiple Spots on TLC | - Presence of regioisomers, poly-brominated products, and starting material. | - Use flash column chromatography for separation. The polarity differences between these compounds are usually sufficient for effective separation.[14][15] |
| Product is an Oil, not a Solid | - Presence of impurities that are oils or that are depressing the melting point of the product. | - Purify the product using flash column chromatography.[16] After purification, attempt recrystallization from a suitable solvent system. |
| Product Contaminated with an Acidic Impurity | - Hydrolysis of the ester to the corresponding carboxylic acid. | - Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be extracted into the aqueous layer.[17][18][19] |
IV. Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction to Remove Acidic Impurities
This protocol is designed to remove the hydrolyzed by-product, 4-bromo-3-hydroxybenzoic acid, from the crude product mixture.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel.[19][20] The volume should be approximately half that of the organic layer.
-
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 4-bromo-3-hydroxybenzoic acid salt will be in the aqueous (bottom) layer, while the desired ester remains in the organic (top) layer.[17][18]
-
Isolation: Drain the aqueous layer. Repeat the extraction with fresh sodium bicarbonate solution to ensure complete removal of the acidic impurity.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
dot
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Solvent Selection: Choose a solvent or solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this compound include ethanol/water or hexane/ethyl acetate mixtures.
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities, such as regioisomers and poly-brominated byproducts.[14][15]
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase: Select an appropriate solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under positive pressure. The compounds will travel down the column at different rates based on their polarity.
-
Fraction Collection: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
V. References
-
ResearchGate. (2015). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? ResearchGate. --INVALID-LINK--
-
University of California, Davis. (n.d.). Acid-Base Extraction. --INVALID-LINK--
-
Wikipedia. (2023). Acid–base extraction. Wikipedia. --INVALID-LINK--
-
Chemistry LibreTexts. (2020). Electrophilic Substitution of Phenols. --INVALID-LINK--
-
Quora. (2017). What is bromination of phenol? Quora. --INVALID-LINK--
-
Benchchem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate. Benchchem. --INVALID-LINK--
-
YouTube. (2020). Acid-Base Extraction Tutorial. --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. --INVALID-LINK--
-
Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis. --INVALID-LINK--
-
Sarthaks eConnect. (2020). Explain why phenol with bromine water forms 2,4,6-tribromophenol while on reaction with bromine in CS_(2) at low temperature forms para-bromophenol. --INVALID-LINK--
-
BLD Pharm. (n.d.). 33141-66-1|this compound. --INVALID-LINK--
-
YouTube. (2023). |Halogenation Reaction of Phenol |2,4,6-Tribromo phenol |o & p-bromo phenol |Bromination|Class-12|. --INVALID-LINK--
-
Gauth. (n.d.). When phenol is treated with bromine water, the product formed is :o − Bromo phenol p. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Chemguide. (n.d.). ring reactions of phenol. --INVALID-LINK--
-
Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters. --INVALID-LINK--
-
YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. --INVALID-LINK--
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. --INVALID-LINK--
-
Organic Syntheses. (n.d.). is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. --INVALID-LINK--
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. --INVALID-LINK--
-
PubChemLite. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate (C9H9BrO3). --INVALID-LINK--
-
FAO. (1998). ETHYL p-HYDROXYBENZOATE. --INVALID-LINK--
-
PubChemLite. (n.d.). This compound (C9H9BrO3). --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-hydroxybenzoate. --INVALID-LINK--
-
Biosynth. (n.d.). 2-Bromo-3-hydroxybenzoic acid ethyl ester. --INVALID-LINK--
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. --INVALID-LINK--
-
BLD Pharm. (n.d.). 106291-80-9|Mthis compound. --INVALID-LINK--
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. --INVALID-LINK--
-
SIELC Technologies. (2018). Ethyl 3-hydroxybenzoate. --INVALID-LINK--
-
PubMed. (1970). Column chromatography of the bromo-mercuri-methoxy adducts of fatty acid methyl esters as a means of isolating polyenoic acids present in low concentrations. --INVALID-LINK--
-
Smolecule. (2023). Buy Ethyl 4-bromo-2-hydroxybenzoate. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Ethyl 3-hydroxybenzoate 99%. --INVALID-LINK--
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Ethyl 4-Bromo-3-methylbenzoate. --INVALID-LINK--
-
Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Hydracrylic acid, β-phenyl-, ethyl ester. --INVALID-LINK--
-
Thermo Fisher Scientific. (2024). Methyl 3-bromo-4-hydroxybenzoate - SAFETY DATA SHEET. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. 2-Bromo-3-hydroxybenzoic acid ethyl ester | 1260889-94-8 | FB67311 [biosynth.com]
- 5. quora.com [quora.com]
- 6. gauthmath.com [gauthmath.com]
- 7. Ethyl 3-hydroxybenzoate | C9H10O3 | CID 24522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-羟基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 33141-66-1|this compound|BLD Pharm [bldpharm.com]
- 11. 106291-80-9|Mthis compound|BLD Pharm [bldpharm.com]
- 12. Ethyl 3-hydroxybenzoate | SIELC Technologies [sielc.com]
- 13. sarthaks.com [sarthaks.com]
- 14. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of Ethyl 3-Hydroxybenzoate
Welcome to the Technical Support Center for the bromination of ethyl 3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.
Introduction: The Chemistry of Brominating Ethyl 3-Hydroxybenzoate
The bromination of ethyl 3-hydroxybenzoate is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[1][2] The hydroxyl (-OH) and ester (-COOEt) groups on the benzene ring direct the regioselectivity of the incoming electrophile (Br+). The hydroxyl group is a strongly activating ortho, para-director, while the ethyl carboxylate group is a deactivating meta-director.[1][3] This interplay of electronic effects makes the precise control of reaction conditions paramount to achieving the desired brominated product with high yield and purity.
This guide will address common issues such as polysubstitution, poor regioselectivity, and low yields, providing scientifically grounded solutions to refine your experimental approach.
Troubleshooting Guide
This section addresses specific problems you may encounter during the bromination of ethyl 3-hydroxybenzoate.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Insufficiently Reactive Brominating Agent: The electrophilicity of the bromine source may not be adequate to overcome the deactivating effect of the ester group, even with the activating hydroxyl group present. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or undesirable side reactions. 3. Suboptimal Temperature: The reaction may require a specific temperature range to proceed at an appreciable rate. | 1. Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it can be hazardous.[4] N-Bromosuccinimide (NBS) is a milder and safer alternative that provides a low concentration of Br₂ in solution.[4][5][6] For less reactive substrates, a Lewis acid catalyst like FeBr₃ can be used with Br₂ to increase its electrophilicity.[7][8] 2. Solvent Selection: Polar aprotic solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are often good choices.[9][10] Acetic acid can also be used and may facilitate the reaction.[11] 3. Temperature Optimization: Start the reaction at a low temperature (e.g., 0-5 °C) and gradually allow it to warm to room temperature.[12] Gentle heating may be necessary for less reactive systems, but this can also increase the risk of side reactions.[13] |
| Polysubstitution (Di- or Tri-bromination) | 1. Highly Activating Hydroxyl Group: The -OH group strongly activates the ring, making it susceptible to multiple brominations.[9] 2. Excess Brominating Agent: Using more than one equivalent of the brominating agent will lead to polysubstitution. 3. Polar Protic Solvents: Solvents like water can enhance the reactivity of bromine, promoting multiple substitutions.[9] | 1. Use a Milder Brominating Agent: NBS is generally preferred over Br₂ to control the reaction.[9] 2. Control Stoichiometry: Use precisely one equivalent of the brominating agent relative to the ethyl 3-hydroxybenzoate.[9] 3. Solvent Choice: Employ non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to temper the reaction rate.[9] 4. Low Temperature: Conduct the reaction at a reduced temperature to improve selectivity.[9] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing Directing Effects: The ortho, para-directing hydroxyl group and the meta-directing ester group lead to a mixture of products. The primary substitution products are expected at the 2-, 4-, and 6-positions. 2. Steric Hindrance: The ethyl ester group can sterically hinder substitution at the adjacent 2- and 4-positions to some extent. | 1. Solvent Effects: Non-polar solvents tend to favor para-substitution due to reduced steric hindrance.[9] 2. Temperature Control: Lower temperatures can enhance selectivity.[14] 3. Catalyst Choice: In some cases, the choice of Lewis acid or other additives can influence regioselectivity. For instance, p-toluenesulfonic acid (pTsOH) has been used to promote ortho-bromination in certain phenolic compounds.[15] |
| Reaction Stalls or is Sluggish | 1. Deactivation by Product: The introduction of a bromine atom (an electron-withdrawing group) deactivates the ring towards further substitution. 2. Catalyst Deactivation: If a catalyst is used, it may be consumed or deactivated over the course of the reaction. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.[11][16] 2. Incremental Addition: Add the brominating agent in portions to maintain a steady reaction rate. 3. Re-evaluate Catalyst: If using a catalyst, ensure it is of good quality and used in the appropriate amount. |
| Difficult Product Purification | 1. Close Polarity of Isomers: The different brominated isomers may have very similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Material: Incomplete conversion will necessitate the removal of the starting material. | 1. Optimize for a Single Isomer: Adjusting reaction conditions to favor the formation of a single isomer will simplify purification. 2. Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique. 3. Advanced Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) for difficult separations. |
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the bromination of ethyl 3-hydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the monobromination of ethyl 3-hydroxybenzoate?
A1: The hydroxyl group is a strong ortho, para-director, while the ethyl ester is a meta-director. The positions ortho and para to the hydroxyl group are 2, 4, and 6. The positions meta to the ester group are 2 and 6. Therefore, the most activated positions for electrophilic attack are the 2-, 4-, and 6-positions. You can expect a mixture of these isomers, with the relative ratios depending on the specific reaction conditions.
Q2: Which is a better brominating agent for this reaction: Br₂ or NBS?
A2: For achieving controlled monosubstitution, N-Bromosuccinimide (NBS) is generally the superior choice.[9] It is a solid, making it easier and safer to handle than liquid bromine.[4] NBS provides a low, steady concentration of electrophilic bromine, which helps to prevent over-bromination (polysubstitution).[5]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a crucial role in both the rate and selectivity of the bromination.[9]
-
Polar protic solvents (e.g., water, alcohols) can accelerate the reaction but often lead to polysubstitution due to increased polarization of the Br-Br bond.[9]
-
Non-polar solvents (e.g., dichloromethane, carbon disulfide) slow down the reaction but generally afford better selectivity for the monobrominated product, often favoring the para isomer due to reduced steric hindrance.[9]
-
Polar aprotic solvents (e.g., acetonitrile) can be a good compromise, offering reasonable reaction rates and selectivity.[11]
Q4: What is the role of temperature in controlling the bromination of ethyl 3-hydroxybenzoate?
A4: Temperature is a critical parameter for controlling both the rate and selectivity of the reaction.
-
Lower temperatures (e.g., 0 °C) decrease the reaction rate but significantly improve selectivity, reducing the formation of unwanted side products and polysubstituted compounds.[9]
-
Higher temperatures increase the reaction rate but can lead to a loss of selectivity and an increased likelihood of polysubstitution.
Q5: How can I monitor the progress of the reaction effectively?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[11][16] By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product(s). This allows you to determine the optimal reaction time and quench the reaction before significant side products are formed.
Visualizing Reaction Parameter Relationships
Caption: The interplay between key reaction parameters and experimental outcomes.
Experimental Protocols
Protocol 1: Controlled Monobromination using NBS
This protocol is designed to favor the formation of monobrominated products with improved regioselectivity.
Materials:
-
Ethyl 3-hydroxybenzoate
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-hydroxybenzoate (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NBS Addition: In a separate flask, dissolve NBS (1.0 eq) in dichloromethane. Transfer this solution to a dropping funnel.
-
Slow Addition: Add the NBS solution dropwise to the stirred solution of ethyl 3-hydroxybenzoate over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess NBS by adding saturated aqueous sodium thiosulfate solution.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired brominated isomer(s).
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. crab.rutgers.edu [crab.rutgers.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Troubleshooting common issues in Ethyl 4-bromo-3-hydroxybenzoate reactions
Welcome to the technical support center for Ethyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve optimal results in your reactions.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Its trifunctional nature—possessing a phenolic hydroxyl group, an aryl bromide, and an ethyl ester—allows for a variety of selective transformations. The hydroxyl group can undergo etherification or acylation, the aryl bromide is a prime handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the ester can be hydrolyzed or aminated. Understanding the relative reactivity and potential side reactions of these functional groups is paramount to successful synthesis.
This guide is structured to help you navigate the common pitfalls associated with its use.
General Best Practices & Safety
Before initiating any reaction, ensuring the quality of your starting material and adhering to safety protocols is essential.
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, often under refrigeration.[2] Phenols can be sensitive to air and light, leading to gradual discoloration and degradation over time.
Purity Assessment: The purity of the starting material is critical. Before use, verify its identity and purity using techniques such as NMR, LC-MS, or by checking its melting point. Impurities can interfere with catalysis and lead to unexpected side products.
Safety Precautions:
-
This compound may cause skin, eye, and respiratory irritation.[3][4]
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[2]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems encountered during common transformations involving this compound.
Issue 1: Synthesis & Purity of Starting Material
Q: I'm synthesizing this compound from Ethyl 3-hydroxybenzoate and my final product is contaminated with a significant amount of a di-brominated byproduct. How can I improve the selectivity?
A: This is a classic issue of electrophilic aromatic substitution on an activated ring. The hydroxyl group is a strong activating group, making the positions ortho and para to it highly susceptible to bromination.
-
Primary Cause: Over-bromination due to the high reactivity of the phenol ring. The initial product, this compound, is still activated towards a second bromination at the C6 position.
-
Recommended Solutions:
-
Control Stoichiometry: Carefully add no more than 1.0 equivalent of the brominating agent (e.g., Br₂ or NBS). A slight excess of the starting material can sometimes help consume all the bromine.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to decrease the reaction rate and improve selectivity.[7]
-
Slow Addition: Add the brominating agent dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Choice of Solvent: Using a less polar solvent can sometimes temper the reactivity of the system. Solvents like dichloromethane or chloroform are common.[7]
-
`dot graph CompetingPathways { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} ` Caption: Competing pathways in the bromination of Ethyl 3-hydroxybenzoate.
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield of the desired biaryl product. What are the common failure points?
A: Low yields in Suzuki couplings are a frequent challenge and require a systematic troubleshooting approach. The key pillars of a successful Suzuki reaction are the catalyst's health, the integrity of the boronic acid/ester, and the reaction conditions.[8][9]
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Deactivation | The Pd(0) active species is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and lead to catalyst death. | Ensure a rigorously inert atmosphere. Degas your solvent thoroughly (e.g., by sparging with argon for 15-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of argon or nitrogen.[8][10] |
| Protodeboronation | The boronic acid/ester is replaced by a hydrogen atom from a proton source (like water) before it can transmetalate to the palladium center. This is a major side reaction. | Choose the right base. Milder bases like K₃PO₄ or Cs₂CO₃ are often less aggressive towards the boronic acid than strong hydroxides.[8] Consider anhydrous conditions if protodeboronation is severe. Use a more stable boronate ester (e.g., a pinacol ester) instead of the free boronic acid.[8] |
| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often promoted by oxygen. | This is another reason to maintain a strict inert atmosphere. Lowering the reaction temperature slightly may also reduce the rate of this side reaction. |
| Poor Ligand/Catalyst Choice | The electronic nature of this compound (electron-rich due to the -OH group) may require a specific ligand set for efficient oxidative addition and reductive elimination. | If standard catalysts like Pd(PPh₃)₄ fail, switch to a more robust system. Buchwald ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3/G4) are excellent for challenging couplings.[11] |
| Hydroxyl Group Interference | The acidic proton of the phenol can potentially interfere with the basic conditions, or the phenoxide can act as a ligand for the palladium, inhibiting catalysis. | Protect the hydroxyl group if other troubleshooting fails. A simple methylation or silylation might be necessary. Alternatively, using a stronger base (e.g., 3 equivalents) can ensure both deprotonation of the phenol and participation in the catalytic cycle. |
Issue 3: O-Alkylation / Etherification of the Hydroxyl Group
Q: I am trying to alkylate the hydroxyl group using an alkyl halide and K₂CO₃ in acetone (or DMF), but the reaction is incomplete, and I see some hydrolysis of my ester.
A: This is a delicate balance. The conditions for a Williamson ether synthesis must be chosen carefully to avoid side reactions with the ester functionality.
-
Potential Causes & Solutions:
-
Insufficient Basicity/Reactivity: Potassium carbonate (K₂CO₃) is a good choice, but it might not be strong enough or soluble enough for a complete and rapid reaction, especially with less reactive alkyl halides (like alkyl chlorides).
-
Solution: Consider using cesium carbonate (Cs₂CO₃), which is more soluble and provides a more "naked" and reactive phenoxide. Alternatively, switching to a more polar aprotic solvent like DMF can increase the reaction rate.
-
-
Ester Hydrolysis: If your solvent (e.g., acetone) contains water, or if you use a stronger base like NaOH or KOH, you risk saponifying the ethyl ester to a carboxylate. This is especially true if high temperatures are required.
-
Solution: Use anhydrous solvents. Ensure your K₂CO₃ is finely powdered and dried before use. Avoid hydroxide bases entirely for this transformation. If the reaction requires heat, monitor it closely by TLC or LC-MS to stop it upon completion of the etherification, minimizing ester hydrolysis.
-
-
Steric Hindrance: If you are using a bulky alkyl halide, the reaction will be significantly slower.
-
Solution: This may require more forcing conditions (higher temperature, longer reaction time), which increases the risk of side reactions. A stronger base like Cs₂CO₃ in DMF at a moderately elevated temperature (e.g., 60-80 °C) is often a good compromise.
-
-
Frequently Asked Questions (FAQs)
Q1: Which functional group is most likely to react first? A1: The phenolic hydroxyl group is the most acidic proton in the molecule and will react readily with bases. Therefore, reactions involving the phenoxide (like O-alkylation) are typically very facile. For transformations under neutral or acidic conditions, the reactivity order will depend on the specific reagents used.
Q2: How can I selectively hydrolyze the ethyl ester without affecting the bromo-group? A2: Standard saponification conditions using NaOH or LiOH in a mixture of water and an organic solvent (like THF or methanol) are perfectly suitable. The C-Br bond is robust under these basic conditions. The main challenge is ensuring the reaction goes to completion. If you observe incomplete hydrolysis, try increasing the temperature (reflux) or using a slight excess of the hydroxide base. Acidic workup is required to protonate the resulting carboxylate.
Q3: Can I protect the hydroxyl group with a Boc group? A3: While Boc groups are standard for amines, they are generally not used for phenols. The resulting tert-butyl carbonate is often unstable. More suitable protecting groups for phenols include methyl ethers, benzyl ethers, or silyl ethers (e.g., TBDMS). The choice depends on the downstream reactions you have planned and the required deprotection conditions.[12]
Q4: What is the best way to monitor the progress of these reactions? A4: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, product, and any major byproducts. For more quantitative analysis and to check for isomeric impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. echemi.com [echemi.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: High-Purity Recrystallization of Ethyl 4-bromo-3-hydroxybenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on achieving high-purity Ethyl 4-bromo-3-hydroxybenzoate through recrystallization. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the ideal first step for selecting a recrystallization solvent for this compound?
The foundational step is small-scale solubility testing.[1] The goal is to identify a solvent (or solvent pair) where this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.
Experimental Rationale: The entire principle of recrystallization hinges on the differential solubility of the target compound at different temperatures.[2] A steep solubility curve is ideal. The impurities present should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).
Protocol: Small-Scale Solubility Test
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water, heptane) dropwise, starting with about 0.5 mL.
-
Observe solubility at room temperature. A suitable solvent should show poor or partial solubility.
-
Gently heat the tubes that did not fully dissolve in a water bath. The compound should fully dissolve at or near the solvent's boiling point.[2]
-
Allow the dissolved solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe for crystal formation. The ideal solvent will yield a high quantity of crystalline solid.
Q2: What chemical properties of this compound should guide my solvent choice?
This compound is a moderately polar molecule. Its structure contains:
-
An ethyl ester group : Soluble in solvents like ethyl acetate, acetone, and ethers.[3]
-
A hydroxyl (phenol) group : Confers polarity and hydrogen bonding capability, suggesting solubility in alcohols like ethanol or methanol.[4]
-
A brominated benzene ring : A large, non-polar component, suggesting some solubility in aromatic solvents like toluene or insolubility in highly polar solvents like water.
This duality means that single solvents of intermediate polarity (e.g., ethanol) or mixed solvent systems that balance polarity (e.g., Ethyl Acetate/Heptane) are often most effective.[5][6]
Q3: Should I use a single-solvent or a two-solvent system?
The choice depends on your solubility test results.
-
Single-Solvent Method: This is the preferred method for its simplicity if you can find a solvent that meets the "soluble when hot, insoluble when cold" criteria.[1] For this compound, ethanol or isopropyl alcohol are excellent starting points.
-
Two-Solvent Method: This method is employed when no single solvent is ideal. It involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a miscible "poor" solvent (or anti-solvent, in which it is insoluble) until the solution becomes cloudy (the saturation point).[1] A common and highly effective pair for a molecule like this is Ethyl Acetate (good solvent) and Heptane or Hexane (poor solvent).[5][6]
Q4: How can I assess the purity of my recrystallized product?
Purity should be assessed using multiple analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Compare your experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, with impurity spots present in the crude lane having disappeared or significantly diminished.
-
Spectroscopy (NMR, HPLC): For rigorous purity confirmation in drug development, High-Performance Liquid Chromatography (HPLC) is standard for quantitative analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining solvent or process impurities.[7]
Troubleshooting Guide
Problem 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the solubility of the compound is excessively high in the chosen solvent system.[8] The high concentration of the solute upon cooling leads to a liquid-liquid phase separation rather than the ordered process of crystallization. This is common when cooling a solution too rapidly or when using a solvent system where the compound's solubility is drastically different (e.g., highly non-polar anti-solvents).[3][5]
Solutions:
-
Reheat and Add Solvent: Reheat the solution until the oil fully redissolves.
-
Adjust Solvent System: Add a small amount more of the "good" solvent to decrease the level of supersaturation.[8]
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to a colder environment like an ice bath. Slow cooling favors the formation of a stable crystal lattice over amorphous oil.[4][8]
-
Consider a Different Solvent: If oiling persists, the chosen solvent may be unsuitable. Re-evaluate your solvent screening.
Problem 2: No crystals are forming, even after cooling the solution. What should I do?
Causality: The most common cause is using too much solvent, meaning the solution is not saturated even at low temperatures.[2][8] Alternatively, the solution may be supersaturated but lacks a nucleation point to initiate crystal growth.[8]
Solutions:
-
Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent to increase the concentration of the solute.[8] Once concentrated, allow it to cool slowly again.
-
Induce Crystallization (Provide Nucleation Sites):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][8]
-
Seed Crystals: If you have a small crystal of the pure compound, add it to the cold solution. This "seed" provides a template for further crystal lattice formation.[8]
-
Problem 3: The crystal yield is very low. How can I improve recovery?
Causality: Low yield is a common issue and can stem from several factors. The yield can never be 100% as some material will always remain dissolved in the cold mother liquor.[2] However, significant losses are often due to procedural errors.
Solutions:
-
Minimize Solvent Usage: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent is a primary cause of low recovery.[2]
-
Ensure Adequate Cooling: Cool the solution in an ice-salt bath to get the temperature below 0 °C, which will further decrease the solubility of your compound and maximize precipitation. Ensure the solution spends adequate time at the low temperature (e.g., 15-20 minutes).[1]
-
Second Crop of Crystals: Do not discard the mother liquor immediately. Concentrate the filtrate by boiling off a significant portion of the solvent and cool it again. This will often yield a second, albeit less pure, crop of crystals.
-
Washing Crystals: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent.[1] Using room temperature or warm solvent will redissolve some of your product.[2]
Problem 4: My final product is still colored. How do I remove colored impurities?
Causality: The color is due to the presence of highly conjugated, non-volatile impurities that co-crystallize with your product.
Solution: Use Decolorizing Charcoal
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount (e.g., a spatula tip) of activated decolorizing charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution, not a boiling one, to avoid violent bumping.
-
Swirl the mixture and gently reheat to boiling for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Experimental Protocols & Data
Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Heptane)
-
Place the crude this compound in an Erlenmeyer flask.
-
Heat a beaker of ethyl acetate and a beaker of heptane on a hot plate.
-
Add the minimum amount of hot ethyl acetate to the flask to just dissolve the solid.
-
While the solution is still hot, add hot heptane dropwise while swirling until a persistent cloudiness appears.
-
Add one or two drops of hot ethyl acetate to redissolve the cloudiness, resulting in a clear, saturated solution.[1]
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold heptane.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for this compound |
| Water | 100 | 10.2 | Poor (likely insoluble); may be used as an anti-solvent with a polar organic solvent like ethanol.[3][9] |
| Ethanol | 78 | 4.3 | Good. Often a good single-solvent choice for aromatic compounds with polar groups.[4] |
| Methanol | 65 | 5.1 | Good. Similar to ethanol but more volatile.[9] |
| Ethyl Acetate | 77 | 4.4 | Excellent "Good" Solvent. Dissolves the compound well; best used in a pair with a non-polar anti-solvent.[5][10] |
| Acetone | 56 | 5.1 | Good "Good" Solvent. Highly effective at dissolving but its low boiling point can be a challenge. |
| Toluene | 111 | 2.4 | Possible. May work as a single solvent due to its aromatic nature. A patent for a similar methyl ester used toluene.[11] |
| Heptane/Hexane | 98 / 69 | ~0.1 | Excellent "Poor" Solvent (Anti-solvent). Used to precipitate the compound from a more polar solvent solution.[3][5] |
| Dichloromethane (DCM) | 40 | 3.1 | Possible "Good" Solvent. Low boiling point makes it less ideal for slow crystallization. |
Visual Workflow: Solvent Selection & Troubleshooting
Caption: Workflow for recrystallization solvent selection and troubleshooting.
References
- 1. Home Page [chem.ualberta.ca]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. 33141-66-1|this compound|BLD Pharm [bldpharm.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Stability and proper storage conditions for Ethyl 4-bromo-3-hydroxybenzoate
Welcome to the technical support center for Ethyl 4-bromo-3-hydroxybenzoate (CAS: 33141-66-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its lifecycle in the laboratory. As a substituted phenolic ester, its stability is paramount for achieving reproducible and reliable experimental outcomes. This document provides in-depth answers to common questions and troubleshooting strategies based on fundamental chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the fundamental aspects of storing and handling this compound to prevent degradation.
Q1: What are the primary chemical stability concerns for this compound?
A1: The molecule has two primary points of vulnerability related to its functional groups: the ester linkage and the phenolic hydroxyl group.
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to yield 4-bromo-3-hydroxybenzoic acid and ethanol.[1][2] This reaction can be catalyzed by both acids and bases.[3][4] The presence of even trace amounts of moisture or acidic/basic impurities can initiate this degradation, leading to contamination of the starting material with its corresponding carboxylic acid.
-
Phenolic Oxidation: The hydroxyl group attached to the benzene ring makes the compound a phenol. Phenolic compounds are known to be sensitive to oxidation, which can be accelerated by exposure to air (oxygen), light, high temperatures, or high pH environments.[5][6][7] This degradation often manifests as a visible change in the material's color, typically from white or off-white to yellow or brown.
Q2: What are the ideal long-term storage conditions for solid this compound?
A2: To mitigate the risks of hydrolysis and oxidation, the solid compound should be stored according to the conditions summarized in the table below. The core principle is to protect it from atmospheric moisture, oxygen, and light.
Q3: How does pH impact the stability of this compound when used in a solution?
A3: The pH of the solvent system has a profound effect on the compound's stability.
-
Alkaline Conditions (High pH): The compound is particularly unstable in basic solutions. High pH promotes the deprotonation of the phenolic hydroxyl group, making the ring more electron-rich and thus more susceptible to oxidation.[5][7] Furthermore, alkaline conditions catalyze the irreversible hydrolysis of the ester, a reaction commonly known as saponification, to form the carboxylate salt.[1][2]
-
Acidic Conditions (Low pH): While generally more stable than in basic media, strong acidic conditions can catalyze the reversible hydrolysis of the ester, especially in the presence of water.[4] For reactions requiring acidic conditions, it is crucial to use anhydrous solvents and reagents to minimize this side reaction.
Q4: Is there a recommended shelf-life for this compound?
A4: A definitive shelf-life is difficult to state as it is highly dependent on storage and handling conditions. When stored properly as a solid in a sealed container, protected from light and moisture, the compound can remain stable for years. However, we strongly recommend performing a simple quality control (QC) check, such as Thin-Layer Chromatography (TLC), if the material is old, has been stored improperly, or if you are observing inconsistent experimental results.
Section 2: Troubleshooting Guide - Diagnosing Experimental Issues
If you encounter unexpected results, the integrity of your starting material is a primary suspect. This guide helps you diagnose potential degradation.
Problem 1: My reaction is producing an unexpected, highly polar byproduct that remains at the baseline of my TLC plate.
-
Plausible Cause: This is a classic symptom of ester hydrolysis. The resulting carboxylic acid (4-bromo-3-hydroxybenzoic acid) is significantly more polar than the parent ester and will exhibit a much lower Retention Factor (Rf) on a normal-phase silica TLC plate.
-
Diagnostic Protocol: Perform a co-spot TLC analysis. See Protocol 1 for a detailed methodology. You will spot your starting material in one lane, the reaction mixture in another, and a "co-spot" (a mix of your starting material and reaction mixture) in a third lane. The appearance of a new, low-Rf spot in the reaction mixture lane that is not present in the starting material lane strongly suggests hydrolysis.
-
Corrective Actions:
-
Verify Reagent Purity: Check your starting material for the presence of the hydrolysis product using the TLC protocol.
-
Ensure Anhydrous Conditions: If the starting material is pure, ensure your reaction solvents and reagents are rigorously dried. Use freshly opened anhydrous solvents or dry them using appropriate methods.
-
Limit Exposure to Moisture: During weighing and transfer, minimize the compound's exposure to ambient air, especially on humid days.
-
Problem 2: The solid reagent, which was originally white, has developed a distinct yellow or brownish tint.
-
Plausible Cause: Discoloration is a strong indicator of oxidation of the phenolic group.[8] This can be caused by prolonged exposure to air (oxygen) and/or light. While slight discoloration may not always impact reactivity, it signifies a decrease in purity and the presence of unknown byproducts.
-
Diagnostic Protocol: The primary diagnosis is visual. To quantify the impurity, a more advanced technique like HPLC or NMR spectroscopy would be required. For most applications, a simple TLC will show streaking or the presence of colored impurities near the baseline.
-
Corrective Actions:
-
Use High-Purity Material: For sensitive applications, it is best to discard the discolored reagent and use a fresh, pure batch.
-
Implement Inert Gas Protection: To prevent recurrence, store the compound under an inert atmosphere. After opening the container, flush the headspace with dry argon or nitrogen before resealing.
-
Protect from Light: Always store the container in a dark place or use an amber vial to shield it from light, which can catalyze oxidation.[6]
-
Section 3: Protocols & Data Summary
Table 1: Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation pathways. |
| Atmosphere | Tightly sealed under an inert gas (Argon or Nitrogen) | Prevents oxidation of the phenolic group and minimizes exposure to atmospheric moisture, thus preventing hydrolysis.[8] |
| Light | Protect from light (Store in an amber vial or dark cabinet) | Light can provide the energy to initiate and accelerate oxidative degradation pathways.[6][8] |
| Humidity | Store in a dry environment (Desiccator recommended) | Minimizes the risk of water absorption, which leads to ester hydrolysis.[1][2] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids | These substances can directly react with and degrade the compound.[9] |
Protocol 1: Quality Control Analysis by Thin-Layer Chromatography (TLC)
This protocol allows for a rapid assessment of the purity of this compound and can detect the common hydrolysis byproduct.
-
Prepare the TLC Plate: Handle a silica gel TLC plate by the edges. Using a pencil, gently draw a light origin line about 1 cm from the bottom.
-
Prepare Samples:
-
Starting Material (SM): Dissolve a small amount (1-2 mg) of your this compound in a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
-
Reaction Mixture (RM): If troubleshooting a reaction, use the crude reaction mixture directly or after dilution.
-
-
Spot the Plate: Using a capillary tube, spot a small amount of the "SM" solution on the origin line. In a separate lane, spot the "RM." For a co-spot, apply a spot of "SM" and then, directly on top of it, apply a spot of "RM."
-
Develop the Plate: Prepare a developing chamber with a suitable mobile phase. A good starting point is a 7:3 mixture of Hexanes:Ethyl Acetate. Pour the solvent into the chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber and close it.
-
Elute and Visualize: Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The ester should appear as a dark spot. The hydrolysis byproduct, 4-bromo-3-hydroxybenzoic acid, will appear as a distinct spot with a much lower Rf value (closer to the origin).
Section 4: Visual Workflow for Troubleshooting
The following diagram outlines the logical steps to take when diagnosing an experimental issue potentially related to the stability of this compound.
Caption: Troubleshooting logic for reagent stability issues.
References
- 1. byjus.com [byjus.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. lobachemie.com [lobachemie.com]
Technical Support Center: Post-Reaction Workup for Ethyl 4-bromo-3-hydroxybenzoate
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-bromo-3-hydroxybenzoate. It offers detailed post-reaction workup procedures, troubleshooting advice, and answers to frequently asked questions to ensure a high-purity final product. The methodologies described herein are grounded in established chemical principles and field-proven insights to address common challenges encountered during the purification of this versatile intermediate.
I. Understanding the Post-Workup Landscape
The synthesis of this compound, typically achieved through the electrophilic bromination of Ethyl 3-hydroxybenzoate, presents a unique set of purification challenges. The reaction mixture commonly contains the desired product, unreacted starting material, excess brominating agent (e.g., Br₂), hydrobromic acid (HBr) as a byproduct, and potentially, isomeric or over-brominated side products. A successful workup strategy must systematically address the removal of each of these impurities.
The presence of a phenolic hydroxyl group and an ester functionality on the target molecule dictates the choice of extraction and purification techniques. The acidic nature of the phenol and the potential for hydrolysis of the ester under harsh basic conditions require careful pH control during the aqueous workup.
II. Troubleshooting and Proactive Experimental Design
This section addresses common issues encountered during the workup of this compound in a question-and-answer format, offering solutions and preventative measures.
Frequently Asked Questions (FAQs)
Quenching & Initial Workup
-
Q1: My reaction mixture is still deep red/orange after the reaction is complete. How do I remove the excess bromine?
-
A1: The persistent color is due to unreacted bromine. It is crucial to quench the excess bromine before proceeding with the aqueous workup to prevent unwanted side reactions and for safety. Commonly used quenching agents are aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)[1][2]. These reducing agents react with bromine to form colorless bromide salts[1][2]. Add the quenching solution dropwise with vigorous stirring until the red-brown color disappears[1].
-
-
Q2: I've quenched the reaction, but now I have a fine white/yellow precipitate (sulfur) in my mixture. What should I do?
-
A2: This can occur if you use sodium thiosulfate under acidic conditions, as it can disproportionate to form elemental sulfur[2]. To avoid this, you can either neutralize the reaction mixture with a mild base like sodium bicarbonate before quenching or use sodium bisulfite, which is less prone to this issue[2]. If sulfur has already formed, it can often be removed by filtration through a pad of Celite before extraction.
-
-
Q3: My reaction was performed in a solvent like acetic acid. Do I need to remove it before extraction?
-
A3: Yes, it is highly advisable. Acetic acid is soluble in both the aqueous and organic layers, which will complicate the extraction process. You can remove the bulk of the acetic acid under reduced pressure (rotoevaporation). Alternatively, after quenching, you can dilute the mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and then perform multiple washes with water and a saturated sodium bicarbonate solution to neutralize and remove the residual acid.
-
Extraction & Washing
-
Q4: I'm getting a persistent emulsion during the extraction. How can I break it?
-
A4: Emulsions are common with phenolic compounds. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of Celite.
-
-
-
Q5: How do I ensure all the acidic byproduct (HBr) is removed?
-
A5: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is an effective way to neutralize and remove HBr. You will observe gas evolution (CO₂) as the acid is neutralized. Continue washing until the gas evolution ceases. Follow this with a wash with brine to remove any remaining dissolved salts and water. Anhydrous inorganic bases like sodium carbonate can also be added directly to the reaction mixture to neutralize HBr in situ[1].
-
Purification
-
Q6: My crude product is an oil/waxy solid. What is the best way to purify it?
-
A6: Both recrystallization and column chromatography are viable options. The choice depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization: This is often effective if your product is the major component. You will need to identify a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Column Chromatography: This is the preferred method for separating mixtures with multiple components, such as isomeric byproducts.
-
-
-
Q7: What are the likely isomeric impurities, and how can I separate them?
-
A7: The hydroxyl group in Ethyl 3-hydroxybenzoate is an ortho-, para-director. Therefore, besides the desired 4-bromo isomer, you might have the 2-bromo and 6-bromo isomers as side products. Over-bromination can also lead to di-brominated products[3][4]. These positional isomers often have very similar polarities, making their separation challenging. High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel with a suitable eluent system is typically required for their separation[5][6].
-
III. Experimental Protocols
Protocol 1: General Post-Reaction Workup Procedure
This protocol outlines the standard steps for quenching, extraction, and initial purification of this compound.
Step-by-Step Methodology:
-
Quenching:
-
Solvent Removal (if applicable):
-
If the reaction was conducted in a volatile acidic solvent like acetic acid, remove the bulk of the solvent under reduced pressure.
-
-
Extraction:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with water.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual HBr. Be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution.
-
Wash the organic layer with brine to remove excess water and salts.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
A systematic approach to finding a suitable recrystallization solvent is crucial for obtaining a high-purity crystalline product.
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each test tube. Common choices include ethanol, methanol, hexane/ethyl acetate, and toluene[2][7].
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Purification by Column Chromatography
Column chromatography is a powerful technique for separating the desired product from starting materials and isomeric impurities.
Step-by-Step Methodology:
-
TLC Analysis:
-
Develop a thin-layer chromatography (TLC) method to visualize the separation of the components in your crude product. A common stationary phase is silica gel.
-
Test various mobile phases (eluents), typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to achieve good separation between the spot of the desired product and any impurities.
-
-
Column Packing:
-
Loading and Elution:
-
Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and load it onto the top of the column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
IV. Data Presentation & Visualization
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | PubChem[10][11] |
| Molecular Weight | 245.07 g/mol | PubChem[10][11] |
| IUPAC Name | This compound | PubChem[10][11] |
| CAS Number | 33141-66-1 | PubChem[10][11] |
Diagram 1: General Post-Reaction Workup Workflow
Caption: A generalized workflow for the post-reaction workup and purification of this compound.
Diagram 2: Troubleshooting Logic for Purification
Caption: A decision-making flowchart for troubleshooting the purification of the crude product.
V. References
-
BenchChem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. Retrieved from --INVALID-LINK--
-
Clark, J. (2023). Ring reactions of phenol. Chemguide. Retrieved from --INVALID-LINK--
-
Sciencemadness Discussion Board. (2018). Neutralizing HBr reaction mixture. Retrieved from --INVALID-LINK--
-
Save My Exams. (2024). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Removal of HBr without H2O formation. r/Chempros. Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). Bromination of Phenols. Retrieved from --INVALID-LINK--
-
PubMed. (1995). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. (2022). Column Chromatography and its Methods in Separation for Constituents. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Amrita Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography (Theory). Retrieved from --INVALID-LINK--
-
PubMed Central. (2018). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from --INVALID-LINK--
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from --INVALID-LINK--
References
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. reddit.com [reddit.com]
- 8. rroij.com [rroij.com]
- 9. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. quora.com [quora.com]
- 11. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ethyl 4-bromo-3-hydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-bromo-3-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on catalyst selection and reaction optimization to ensure high yield and purity.
I. Synthesis Overview: Pathways and Challenges
The synthesis of this compound typically proceeds through a two-step process:
-
Esterification: The reaction of 3-hydroxybenzoic acid with ethanol to form ethyl 3-hydroxybenzoate.
-
Bromination: The regioselective bromination of ethyl 3-hydroxybenzoate to yield the final product.
The primary challenges in this synthesis are achieving high selectivity during bromination and minimizing side reactions. The hydroxyl and ester functional groups on the benzene ring direct the electrophilic substitution, but controlling the position of bromination is critical.
Visualizing the Synthesis Workflow
Caption: General two-step synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Esterification Stage
Q1: What are the most effective catalysts for the esterification of 3-hydroxybenzoic acid with ethanol?
A1: The Fischer-Speier esterification is a classic and effective method.[1] Strong acid catalysts are typically employed to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2]
-
Concentrated Sulfuric Acid (H₂SO₄): A common and cost-effective choice. It acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the ester product.[1][2]
-
p-Toluenesulfonic Acid (p-TSA): A solid, non-oxidizing acid catalyst that is often easier to handle than sulfuric acid.
-
Heteropolyacids: Such as (NH₄)₆[MnMo₉O₃₂]·8H₂O, have shown to be excellent catalysts, offering high yields and reusability.[3]
Q2: I am observing low yields during the esterification. What are the likely causes and how can I troubleshoot this?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.
-
Incomplete Water Removal: The reaction produces water, which can hydrolyze the ester back to the starting materials.[2]
-
Troubleshooting: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, using a large excess of the alcohol (ethanol) can shift the equilibrium towards the product.[4]
-
-
Insufficient Catalyst: The catalyst concentration is crucial.
-
Troubleshooting: Ensure an adequate amount of acid catalyst is used. For sulfuric acid, a catalytic amount is typically sufficient.
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Troubleshooting: Increase the reflux time or ensure the reaction is maintained at the appropriate temperature.[1]
-
Bromination Stage
Q3: How do I control the regioselectivity of the bromination to favor the 4-position?
A3: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ethyl ester group is a deactivating, meta-directing group.[5] The hydroxyl group's influence is dominant, directing the incoming electrophile (bromine) to the positions ortho and para to it.
-
Steric Hindrance: The position ortho to the hydroxyl group (2-position) is sterically hindered by the adjacent ester group. The other ortho position (6-position) is also sterically hindered to some extent. The para position (4-position) is sterically more accessible, making it the favored site for bromination.[6]
-
Choice of Brominating Agent and Solvent:
-
Molecular Bromine (Br₂): Often used in a solvent like acetic acid.[6] Acetic acid can act as a catalyst in the bromination of phenols.[7]
-
N-Bromosuccinimide (NBS): A milder brominating agent that can provide better control and selectivity.[8]
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for bromination with high regioselectivity.[9]
-
Q4: I am getting a mixture of brominated isomers. How can I improve the selectivity for this compound?
A4: Formation of isomers, such as Ethyl 2-bromo-3-hydroxybenzoate, is a common issue.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable product.
-
Controlled Addition of Brominating Agent: Slow, dropwise addition of the brominating agent to the reaction mixture can help to minimize localized high concentrations of bromine, which can lead to over-bromination or less selective reactions.
-
Catalyst Choice: The use of general base catalysis has been shown to influence the mechanism of phenol bromination, which could potentially be leveraged to improve selectivity.[10][11]
General Troubleshooting
Q5: What are the common side reactions during the synthesis, and how can they be minimized?
A5: Besides isomeric products, other side reactions can occur.
-
O-alkylation: During esterification, the phenolic hydroxyl group can potentially react with the alcohol, though this is less favorable under acidic conditions compared to the esterification of the carboxylic acid.[12]
-
Poly-bromination: The activated aromatic ring can undergo further bromination, especially if an excess of the brominating agent is used or if the reaction temperature is too high.
-
Troubleshooting: Use a stoichiometric amount of the brominating agent and maintain careful control over the reaction temperature.
-
-
Hydrolysis of the Ester: If water is present during the workup or purification steps, the ester can be hydrolyzed back to the carboxylic acid.
-
Troubleshooting: Ensure all workup steps are performed under anhydrous conditions where possible, and use dried solvents.
-
III. Catalyst Selection and Optimization Guide
Choosing the right catalyst and optimizing reaction conditions are paramount for a successful synthesis. The following table provides a comparison of common catalytic systems.
| Reaction Stage | Catalyst System | Typical Conditions | Advantages | Disadvantages | References |
| Esterification | Conc. H₂SO₄ in Ethanol | Reflux, 2-8 hours | Inexpensive, acts as a dehydrating agent | Corrosive, can lead to charring | [1] |
| p-TSA in Toluene/Ethanol | Reflux with Dean-Stark, 10 hours | Easier to handle than H₂SO₄ | Requires azeotropic water removal | [13] | |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | Reflux, 2 hours | High yield, reusable catalyst | Catalyst synthesis required | [3] | |
| Bromination | Br₂ in Acetic Acid | Room temperature to gentle heating | Readily available reagents | Can lead to over-bromination, corrosive | [6][7] |
| NBS in CH₂Cl₂ or CCl₄ | Room temperature, often with a radical initiator | Milder, more selective | More expensive than Br₂ | [8] | |
| Visible-light photoredox catalysis | Room temperature, visible light | Mild conditions, high selectivity | Requires specialized equipment | [9] |
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 3-hydroxybenzoic acid.
-
Reagents: Add a significant excess of ethanol, which will act as both the reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[14]
Experimental Protocol: Electrophilic Bromination
-
Setup: Dissolve ethyl 3-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask.
-
Cooling: Cool the flask in an ice bath to control the reaction temperature.
-
Reagent Addition: Slowly add a solution of molecular bromine in the same solvent dropwise with constant stirring.
-
Reaction: Allow the reaction to proceed at a low temperature, monitoring by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.
-
Workup and Purification: Follow standard extraction and purification procedures as described for the esterification.[7]
Troubleshooting Workflow for Low Bromination Yield
Caption: Decision-making flowchart for troubleshooting low yields in the bromination step.
IV. References
-
Jiang, Y., et al. (2015). Visible-light photoredox catalysis enabled bromination of phenols and alkenes. Beilstein Journal of Organic Chemistry, 11, 2136-2141. --INVALID-LINK--
-
Tee, O. S., & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. --INVALID-LINK--
-
Save My Exams. (n.d.). Nitration & Bromination of Phenol. --INVALID-LINK--
-
Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. --INVALID-LINK--
-
Ramírez-García, G., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(III)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(34), 19041-19049. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Esterification of 3-Hydroxybenzoic Acid. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions with 4-Bromo-2-hydroxybenzaldehyde. --INVALID-LINK--
-
Organic Syntheses. (n.d.). ethyl 4-methylbenzoate. --INVALID-LINK--
-
Smolecule. (2023). Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2. --INVALID-LINK--
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. --INVALID-LINK--
-
4College.co.uk. (n.d.). Esters. --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4b.a. --INVALID-LINK--
-
Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
Google Patents. (n.d.). Esterification of hydroxybenzoic acids. --INVALID-LINK--
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). --INVALID-LINK--
-
FAO. (1998). ETHYL p-HYDROXYBENZOATE. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. --INVALID-LINK--
-
BLD Pharm. (n.d.). This compound. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 2-bromo-3-hydroxybenzoate. --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). Methyl 3-bromo-4-hydroxybenzoate synthesis. --INVALID-LINK--
-
ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mthis compound: Synthesis, Properties, and Applications in Chemical Research. --INVALID-LINK--
-
PubChem. (n.d.). Ethyl 3-hydroxybenzoate. --INVALID-LINK--
-
NIST. (n.d.). Ethyl 3-hydroxybenzoate. --INVALID-LINK--
-
PubChemLite. (n.d.). This compound. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound | 33141-66-1 [m.chemicalbook.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Buy Ethyl 4-bromo-2-hydroxybenzoate | 314240-85-2 [smolecule.com]
- 7. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 8. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 9. Visible-light photoredox catalysis enabled bromination of phenols and alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of Ethyl 4-bromo-3-hydroxybenzoate
For researchers and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering a detailed window into the molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-bromo-3-hydroxybenzoate, a substituted aromatic compound, moving beyond simple peak assignment to explain the underlying principles that govern the spectrum's appearance. We will compare this spectrum to potential alternatives and provide the necessary experimental context.
The Molecular Blueprint: Substituent Effects on the Aromatic Ring
Before diving into the spectrum, a foundational understanding of the molecule's electronic landscape is crucial. This compound possesses a 1,2,4-trisubstituted benzene ring. The chemical environment of each aromatic proton is uniquely influenced by the electronic properties of the three substituents: the hydroxyl group (-OH), the bromine atom (-Br), and the ethyl ester group (-COOEt).
-
Hydroxyl (-OH): A potent electron-donating group (EDG) through resonance. It increases electron density primarily at the ortho and para positions, causing protons at these positions to be shielded (shifted to a lower ppm, or upfield).[1][2]
-
Ethyl Ester (-COOEt): A moderate electron-withdrawing group (EWG) through both induction and resonance. It decreases electron density, particularly at the ortho and para positions, causing protons at these positions to be deshielded (shifted to a higher ppm, or downfield).[1]
-
Bromine (-Br): This substituent has a dual nature. It is electron-withdrawing inductively due to its electronegativity but can donate lone-pair electrons through resonance. Overall, it is considered a weak deactivator.[3] Its inductive effect tends to deshield adjacent protons.[3][4]
The interplay of these effects dictates the precise chemical shift of the three distinct aromatic protons, which we label Hₐ, Hₑ, and Hբ for clarity.
Figure 1: Structure of this compound with proton labeling.
Deconstructing the Spectrum: Predictions and Assignments
A typical ¹H NMR spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), their integration (relative number of protons), and their multiplicity or splitting pattern (number of neighboring protons).[2] Based on the structure, we anticipate five distinct signals: three in the aromatic region, one for the hydroxyl proton, and two for the ethyl group.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.4 | 3H | Triplet (t) | ³J ≈ 7 Hz |
| -CH₂- | ~4.4 | 2H | Quartet (q) | ³J ≈ 7 Hz |
| -OH | 5.0 - 6.0 (variable) | 1H | Singlet (s, broad) | N/A |
| Hₐ | ~7.2 - 7.4 | 1H | Doublet (d) | ⁴J (meta) ≈ 2-3 Hz |
| Hₑ | ~7.5 - 7.7 | 1H | Doublet (d) | ³J (ortho) ≈ 8-9 Hz |
| Hբ | ~7.8 - 8.0 | 1H | Doublet of Doublets (dd) | ³J (ortho) ≈ 8-9 Hz, ⁴J (meta) ≈ 2-3 Hz |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
A. The Aliphatic Region (δ 1.0 - 4.5 ppm)
This region contains the signals from the ethyl ester group, which presents a classic, easily identifiable pattern.
-
Methyl Protons (-CH₃): These three equivalent protons are furthest from the electron-withdrawing oxygen atoms. They appear as the most upfield signal, a triplet at approximately δ 1.4 ppm . The triplet arises because they are coupled to the two neighboring methylene (-CH₂-) protons (n=2, so n+1=3 lines).
-
Methylene Protons (-CH₂-): These two equivalent protons are directly attached to an oxygen atom, which strongly deshields them, shifting them downfield to around δ 4.4 ppm . They are split by the three neighboring methyl protons (n=3, so n+1=4 lines), resulting in a quartet . The coupling constant (³J) for both the triplet and the quartet will be identical, typically around 7 Hz.[5]
B. The Labile Hydroxyl Proton (Variable)
The chemical shift of the hydroxyl (-OH) proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet because of rapid chemical exchange, which averages out coupling interactions.[2] For this molecule, it is expected in the δ 5.0-6.0 ppm range. Its identity can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak will disappear due to proton-deuterium exchange.
C. The Aromatic Region (δ 7.0 - 8.0 ppm)
This is the most information-rich region for this molecule. The precise positions and splitting patterns are diagnostic of the 1,2,4-substitution pattern. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[6]
-
Proton Hₐ: This proton is ortho to the strong electron-donating -OH group and meta to the electron-withdrawing -COOEt group. The powerful shielding effect of the hydroxyl group dominates, making Hₐ the most upfield of the aromatic protons. It has only one neighbor within coupling distance, Hբ, which is four bonds away (meta). Therefore, Hₐ will appear as a doublet with a small meta-coupling constant (⁴J ≈ 2-3 Hz ).
-
Proton Hₑ: This proton is ortho to the bromine and meta to the hydroxyl group. It is deshielded by the inductive effect of the bromine. It is coupled to its adjacent neighbor, Hբ, which is three bonds away (ortho). This will result in a doublet with a large ortho-coupling constant (³J ≈ 8-9 Hz ).
-
Proton Hբ: This proton is positioned between two electron-withdrawing groups (-COOEt and -Br), making it the most deshielded (most downfield) of the aromatic protons. It is coupled to two different protons: Hₑ (ortho) and Hₐ (meta). This results in a doublet of doublets (dd) splitting pattern, showing both the large ortho and the small meta coupling constants.
The coupling relationships are a self-validating system: the J-value observed for the splitting between Hₑ and Hբ must be identical in both signals.[7]
References
- 1. m.youtube.com [m.youtube.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]
A Senior Application Scientist's Guide to the Reactivity of Ethyl 4-bromo-3-hydroxybenzoate and Its Positional Isomers
Abstract
Ethyl 4-bromo-3-hydroxybenzoate and its isomers are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of the bromo, hydroxyl, and ethyl carboxylate substituents on the aromatic ring profoundly dictates the molecule's reactivity profile. This guide provides an in-depth comparison of the chemical behavior of this compound and its key positional isomers. We will dissect the interplay of electronic and steric effects that govern their reactivity in critical transformations, including electrophilic and nucleophilic aromatic substitutions, cross-coupling reactions, and modifications of the hydroxyl and ester functionalities. This analysis, supported by mechanistic principles and experimental data, is designed to empower researchers, scientists, and drug development professionals to make informed strategic decisions in synthetic design and process optimization.
Structural Overview of Key Isomers
The reactivity of a substituted benzene derivative is not merely a sum of its parts; it is a complex function of the electronic interplay between its substituents and their relative positions. For this guide, we will focus on this compound and two of its most illustrative isomers to highlight these differences.
| Compound Name | Structure |
| This compound | CCO(C(=O)c1cc(O)c(Br)cc1) |
| Ethyl 3-bromo-4-hydroxybenzoate | CCO(C(=O)c1ccc(O)c(Br)c1) |
| Ethyl 5-bromo-2-hydroxybenzoate | CCO(C(=O)c1cc(Br)ccc1O) |
The Foundation: Electronic and Steric Effects of Substituents
To understand the reactivity of these isomers, one must first appreciate the electronic contributions of each functional group.
-
Hydroxyl Group (-OH): This is a strongly activating group. It donates electron density to the ring via a powerful resonance effect (+M) and withdraws electron density weakly via an inductive effect (-I).[1][2] The resonance donation is dominant, increasing the ring's nucleophilicity, especially at the ortho and para positions.
-
Bromo Group (-Br): Halogens present a unique case. They are deactivating overall because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[1] Despite being deactivators, they are ortho, para-directors for electrophilic aromatic substitution because their resonance effect stabilizes the cationic intermediates at these positions.[1][3]
-
Ethyl Carboxylate Group (-COOEt): This is a moderately deactivating group. It withdraws electron density from the ring through both a resonance effect (-M) and an inductive effect (-I), making the ring less nucleophilic.[1][4] It acts as a meta-director in electrophilic aromatic substitution reactions.[4][5]
The final reactivity of each isomer is determined by the vector sum of these competing effects.
Comparative Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[6][7][8] The regioselectivity and rate are dictated by the existing substituents.
The dominant directing group on all these isomers is the strongly activating hydroxyl group. Therefore, electrophilic substitution will be directed to the positions ortho and para to the -OH group.
-
This compound: The -OH group at C3 directs incoming electrophiles to C2 and C6 (both ortho) and C4 (para). The para position is already occupied by the bromine atom. The C2 position is sterically unhindered, while the C6 position is adjacent to the bulky ester group. Therefore, substitution is most likely to occur at the C2 position . The ring is strongly activated by the -OH group, though moderately deactivated by the -Br and -COOEt groups.
-
Ethyl 3-bromo-4-hydroxybenzoate: The -OH group at C4 directs to C3 and C5 (ortho) and C1 (para). The C3 and C1 positions are blocked. Thus, substitution will strongly favor the C5 position .
-
Ethyl 5-bromo-2-hydroxybenzoate: The -OH group at C2 directs to C1, C3, and C5. C1 and C5 are blocked. Substitution will occur at the C3 position .
Reactivity Ranking for EAS: The overall reactivity is governed by the net electron density of the ring. The deactivating -COOEt and -Br groups reduce the powerful activating effect of the -OH group. In general, isomers where the electron-withdrawing groups are meta to the activating -OH group will be more reactive than those where they are ortho or para. Based on this, a predicted reactivity order would be: Ethyl 5-bromo-2-hydroxybenzoate > Ethyl 3-bromo-4-hydroxybenzoate ≈ this compound.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group (in this case, bromide).[9][10] This reaction is only feasible if strong electron-withdrawing groups are positioned ortho or para to the leaving group, as they are needed to stabilize the negatively charged Meisenheimer intermediate.[10][11]
Caption: Logical flow influencing EAS vs. SNAr reactivity.
-
This compound: The electron-withdrawing -COOEt group is meta to the bromine. It cannot stabilize the Meisenheimer intermediate through resonance. Therefore, SNAr is highly unfavorable .
-
Ethyl 3-bromo-4-hydroxybenzoate: The -COOEt group is para to the bromine atom. This is the ideal arrangement for SNAr. The negative charge of the Meisenheimer complex can be delocalized onto the carbonyl oxygen of the ester group, significantly stabilizing the intermediate. SNAr is favorable under appropriate conditions (strong nucleophile, heat).
-
Ethyl 5-bromo-2-hydroxybenzoate: The -COOEt group is meta to the bromine. Similar to the 4-bromo-3-hydroxy isomer, SNAr is highly unfavorable .
Comparative Reactivity of Functional Groups
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide on an alkylating agent.[12][13][14] The reaction is a classic SN2 displacement.[14][15] The rate-determining step is the nucleophilic attack, so the nucleophilicity of the phenoxide is key.
-
Acidity and Nucleophilicity: The acidity of the phenol is enhanced by electron-withdrawing groups. Therefore, the hydroxyl group of Ethyl 3-bromo-4-hydroxybenzoate (with the -COOEt group para to it) would be the most acidic, followed by this compound and Ethyl 5-bromo-2-hydroxybenzoate. However, increased acidity corresponds to a more stable (and less nucleophilic) conjugate base. The presence of electron-withdrawing groups decreases the nucleophilicity of the resulting phenoxide. Consequently, the rate of O-alkylation is expected to be slower for isomers with stronger electron-withdrawing effects on the phenoxide.
-
Steric Hindrance: In Ethyl 5-bromo-2-hydroxybenzoate , the hydroxyl group is ortho to the bulky ethyl carboxylate group. This steric hindrance can impede the approach of both the base for deprotonation and the subsequent alkylating agent, potentially leading to lower reaction rates and yields compared to the other two isomers where the -OH group is less sterically encumbered.
C-Br Bond Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an aryl halide and an organoboron compound.[16][17] The key step influenced by the substrate is the oxidative addition of the aryl halide to the Pd(0) catalyst.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate the rate of oxidative addition by making the carbon atom of the C-Br bond more electrophilic. Therefore, Ethyl 3-bromo-4-hydroxybenzoate , with the electron-withdrawing ester group para to the bromine, is expected to be the most reactive in this step.
-
Steric Hindrance: Significant steric hindrance ortho to the C-Br bond can retard the rate of oxidative addition. In This compound , the C5 position adjacent to the bromine is unsubstituted. In Ethyl 3-bromo-4-hydroxybenzoate , the C2 position is adjacent. In Ethyl 5-bromo-2-hydroxybenzoate , the C6 position is adjacent. None of these isomers present overwhelming steric hindrance immediately adjacent to the bromine, but the overall substitution pattern can influence catalyst coordination. Studies on bromophenol isomers have shown that such positional differences significantly impact reaction yields and optimal conditions.[16][18]
Ester Hydrolysis
Ester hydrolysis can occur under acidic or basic conditions. The rate is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around the ester group.
-
Electronic Effects: Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide. The -Br and -OH groups have competing effects, but the overall electron density at the ester will vary between isomers, subtly influencing the rate.
-
Steric Hindrance: This is often the dominant factor. In Ethyl 5-bromo-2-hydroxybenzoate , the ester group has an ortho hydroxyl group. This proximity can sterically hinder the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to the other isomers where the ester group has no ortho substituents.
Experimental Protocols & Data
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the coupling of an aryl bromide with a boronic acid, adapted from literature procedures for similar substrates.[16][19] It highlights a reaction where the electronic nature of the C-Br bond is critical.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
In a microwave reaction vessel, combine the respective Ethyl Bromohydroxybenzoate isomer (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), Pd/C (10% w/w, 0.01 mmol, 1 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add 5 mL of deionized water to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Summary of Predicted Reactivity
The following table summarizes the predicted relative reactivity of the isomers in key transformations. The ranking is from most reactive (1) to least reactive (3).
| Reaction Type | This compound | Ethyl 3-bromo-4-hydroxybenzoate | Ethyl 5-bromo-2-hydroxybenzoate | Primary Rationale |
| EAS | 2 | 2 | 1 | Net ring activation is highest when EWGs are meta to the activating -OH. |
| SNAr | 3 (Unfavorable) | 1 (Favorable) | 3 (Unfavorable) | Requires ortho/para positioning of the -COOEt group to the bromine.[10][11] |
| O-Alkylation | 2 | 3 | 1 | Reactivity is inversely related to phenoxide stability; steric hindrance at the ortho position of isomer 3 is also a major factor. |
| Suzuki Coupling | 2 | 1 | 3 | Rate is enhanced by EWGs para to the C-Br bond and potentially hindered by steric bulk. |
| Ester Hydrolysis | 1 | 1 | 2 | Steric hindrance from the ortho -OH group is the primary differentiating factor. |
Conclusion
The positional isomerism of this compound leads to starkly different chemical personalities.
-
This compound is a balanced intermediate, moderately reactive towards electrophilic substitution at the C2 position, but unreactive in SNAr reactions.
-
Ethyl 3-bromo-4-hydroxybenzoate is uniquely suited for nucleophilic aromatic substitution due to the para relationship between the ester and bromo groups. It is also predicted to be the most reactive substrate for palladium-catalyzed cross-coupling reactions.
-
Ethyl 5-bromo-2-hydroxybenzoate is likely the most reactive towards electrophilic aromatic substitution but may show reduced reactivity in transformations involving its sterically hindered hydroxyl and ester groups.
This comparative analysis underscores the critical importance of isomeric structure in synthetic planning. By understanding the underlying electronic and steric principles, researchers can strategically select the optimal starting material, anticipate reaction outcomes, and design more efficient and successful synthetic routes.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. fiveable.me [fiveable.me]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. homework.study.com [homework.study.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. francis-press.com [francis-press.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 4-bromo-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation and purity assessment of novel or key intermediates is paramount. Ethyl 4-bromo-3-hydroxybenzoate, a substituted aromatic ester, presents a unique analytical challenge due to the confluence of its functional groups: an ester, a phenol, and a halogenated aromatic ring. This guide provides an in-depth comparison of the primary analytical methodologies for the comprehensive characterization of this molecule, moving beyond a simple listing of techniques to a nuanced discussion of their strategic application.
The Analytical Imperative: Why a Multi-faceted Approach is Crucial
The characterization of this compound (C₉H₉BrO₃, CAS: 33141-66-1) demands a multi-technique approach to unambiguously determine its identity, purity, and structural integrity.[1] Each analytical method provides a unique piece of the structural puzzle, and their synergistic application ensures a robust and reliable characterization. A lone technique is often insufficient; for instance, while Mass Spectrometry can confirm the molecular weight, it may not distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the connectivity of atoms. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Comparative Overview of Analytical Techniques
| Technique | Information Provided | Strengths for this compound | Limitations |
| ¹H & ¹³C NMR | Detailed structural information, including the number and connectivity of protons and carbons. | Unambiguous confirmation of the substitution pattern on the aromatic ring and the ethyl ester group. | Relatively lower sensitivity compared to MS; requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and the presence of the bromine atom through its characteristic isotopic pattern. | Does not provide detailed structural connectivity; may not differentiate between isomers without fragmentation analysis. |
| HPLC | Purity assessment and quantification. | High-resolution separation of the target compound from impurities and starting materials. | Requires a specific method development; does not provide structural information on its own. |
| FT-IR Spectroscopy | Presence of functional groups. | Confirms the presence of the ester (C=O), hydroxyl (O-H), and aromatic (C=C) functional groups. | Provides limited information on the overall molecular structure and connectivity. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The substitution pattern on the benzene ring is the most critical structural feature to confirm. The chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum are highly diagnostic. The electron-withdrawing bromine atom and the electron-donating hydroxyl and ester groups will each exert a distinct influence on the chemical shifts of the aromatic protons.[2]
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | H-2 | Deshielded by the adjacent ester group. |
| ~7.5 | dd | 1H | H-6 | Influenced by both the bromine and ester groups. |
| ~7.1 | d | 1H | H-5 | Influenced by the hydroxyl and bromine groups. |
| ~5.5 | s (broad) | 1H | -OH | Chemical shift can vary with concentration and solvent. |
| 4.41 | q | 2H | -OCH₂CH₃ | Characteristic quartet for the ethyl ester methylene group. |
| 1.41 | t | 3H | -OCH₂CH₃ | Characteristic triplet for the ethyl ester methyl group. |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Ester carbonyl carbon. |
| ~155 | C-OH | Aromatic carbon attached to the hydroxyl group. |
| ~135 | C-Br | Aromatic carbon attached to the bromine atom. |
| ~130, ~125, ~115 | Aromatic CH | Chemical shifts influenced by the substituents. |
| ~110 | C-COOEt | Quaternary aromatic carbon attached to the ester group. |
| ~61 | -OCH₂CH₃ | Ethyl ester methylene carbon. |
| ~14 | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is completely dissolved.
-
Filtering: Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of the NMR Workflow:
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for its identity. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Expertise & Experience: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 244/246 | ~1:1 | [M]⁺ (Molecular ion peak) |
| 215/217 | ~1:1 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 199/201 | ~1:1 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |
| 166 | [M - Br]⁺ | |
| 138 | [M - Br - CO]⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 300).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic bromine isotopic pattern. Compare the fragmentation pattern with predicted fragmentation pathways.
Visualization of the GC-MS Workflow:
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the premier technique for determining the purity of a compound and for quantifying it in a mixture. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.[3]
Expertise & Experience: For a molecule like this compound, a reversed-phase HPLC method is most appropriate. The choice of a C18 column and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water with a small amount of acid (e.g., formic or acetic acid) to ensure the hydroxyl group is protonated, will provide good peak shape and resolution.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualization of the HPLC Workflow:
Caption: Workflow for HPLC purity analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Quick Functional Group Check
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: For this compound, we expect to see characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, the C-O stretches of the ester, and the C=C stretches of the aromatic ring.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Medium-Strong | O-H stretch (phenol) |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| ~600-800 | Medium-Strong | C-Br stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for the presence of the characteristic absorption bands.
Visualization of the FT-IR Workflow:
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
The comprehensive characterization of this compound is achieved through the judicious application of a suite of analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular formula and the presence of bromine. HPLC is the method of choice for assessing purity, and FT-IR offers a rapid confirmation of the key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can have the utmost confidence in the identity and quality of this important chemical entity.
References
A Comparative Guide to the HPLC and LC-MS Analysis of Ethyl 4-bromo-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Ethyl 4-bromo-3-hydroxybenzoate
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, featuring a halogenated aromatic ring, a hydroxyl group, and an ester functional group, presents unique analytical challenges.[3] Accurate and precise quantification is paramount, as impurities or degradation products can significantly impact the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a cornerstone technique for such analyses, offering excellent resolution and quantification capabilities.[4][5] When coupled with mass spectrometry (LC-MS), it provides an unparalleled level of specificity and sensitivity, crucial for impurity profiling and metabolite identification.
Chemical Structure of this compound:
Caption: Molecular structure of this compound.
HPLC Method Development: A Balance of Resolution and Efficiency
The primary goal of an HPLC method is to achieve adequate separation of the target analyte from any impurities or matrix components. For aromatic compounds like this compound, reversed-phase chromatography is the most common and effective approach.[6]
The Rationale Behind Method Parameters
The selection of the stationary phase, mobile phase, and detection wavelength are critical decisions that directly impact the quality of the separation.[7]
-
Stationary Phase: A C18 column is the workhorse for reversed-phase HPLC and is an excellent starting point for the analysis of moderately polar compounds like this compound. The non-polar nature of the C18 alkyl chains provides sufficient retention for the aromatic ring.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The choice of buffer and its pH can influence the peak shape and retention time of acidic or basic analytes. For this compound, which has a phenolic hydroxyl group, a slightly acidic mobile phase (e.g., using formic acid or ammonium acetate buffer) can suppress ionization and lead to sharper peaks.[8] Acetonitrile and methanol are common organic modifiers; acetonitrile often provides better peak shape and lower backpressure.
-
Detection: The aromatic ring in this compound contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this analysis. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte.
A Validated HPLC Protocol
Method validation is a regulatory requirement and ensures that the analytical procedure is suitable for its intended purpose.[9] Key validation parameters include specificity, linearity, accuracy, precision, and robustness, as outlined by the International Council for Harmonisation (ICH) guidelines.[10][11]
Experimental Workflow for HPLC Analysis:
Caption: A typical workflow for the HPLC analysis of a pharmaceutical compound.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the phenolic group. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 30-70% B over 15 minutes | Allows for efficient elution of the analyte and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Detection | DAD at 225 nm | Wavelength at which many benzoic acid derivatives show strong absorbance.[8] |
LC-MS Analysis: Unveiling Molecular Identity and Enhancing Sensitivity
While HPLC with UV detection is excellent for quantification, it provides limited structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, offering a significant leap in analytical power. This is particularly valuable for identifying unknown impurities or degradation products.
The Power of Mass Detection
A mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electrospray ionization (ESI) is a suitable technique as it is a soft ionization method that minimizes fragmentation of the parent molecule. The presence of the bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which is a powerful tool for confirming the presence of bromine-containing compounds.[12][13]
Fragmentation for Structural Clues
Tandem mass spectrometry (MS/MS) provides even deeper structural insights. In MS/MS, the parent ion is isolated and then fragmented to produce a series of product ions. The fragmentation pattern is like a fingerprint for a specific molecule and can be used to elucidate its structure. For this compound, expected fragmentation pathways include the loss of the ethyl group, the ethoxy group, or carbon monoxide.[14][15]
LC-MS Analytical Workflow:
Caption: The sequential workflow of an LC-MS analysis, from separation to identification.
Table 2: Example LC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | Same as HPLC method | Ensures comparable separation. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The phenolic proton is easily lost, making negative ion mode more sensitive. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for confident formula determination. |
| Scan Range | m/z 50-500 | Covers the expected mass of the parent ion and its fragments. |
| Collision Energy (for MS/MS) | 10-40 eV (ramped) | A range of energies ensures comprehensive fragmentation. |
Head-to-Head Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS depends on the specific analytical goal.
Table 3: Performance Comparison of HPLC and LC-MS
| Feature | HPLC with UV/DAD | LC-MS | Advantage |
| Specificity | Good | Excellent | LC-MS |
| Sensitivity | Moderate | High | LC-MS |
| Quantitative Accuracy | Excellent | Good to Excellent | HPLC (often simpler for routine QC) |
| Structural Information | Limited (based on UV spectrum) | Rich (mass and fragmentation) | LC-MS |
| Cost & Complexity | Lower | Higher | HPLC |
| Typical Application | Routine quality control, purity assessment | Impurity identification, metabolite studies, trace analysis | Varies with need |
Conclusion: A Synergistic Approach
For the comprehensive analysis of this compound, HPLC and LC-MS are not mutually exclusive but rather complementary techniques. A robust HPLC method with UV detection is the cornerstone for routine quality control, providing reliable and accurate quantification. When faced with the need for impurity identification, structural elucidation of degradation products, or trace-level analysis, LC-MS is the indispensable tool. By leveraging the strengths of both techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical products.
References
- 1. This compound | 33141-66-1 [m.chemicalbook.com]
- 2. This compound | 33141-66-1 [sigmaaldrich.com]
- 3. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. wjpmr.com [wjpmr.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
- 13. whitman.edu [whitman.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Synthesis of Methyl and Ethyl 4-Bromo-3-Hydroxybenzoate: A Strategic Approach for Researchers
In the landscape of pharmaceutical development and fine chemical synthesis, 4-bromo-3-hydroxybenzoate esters are valuable intermediates, serving as versatile scaffolds for constructing more complex molecules.[1][2] The choice between the methyl and ethyl ester, while seemingly minor, can have significant implications for reaction kinetics, purification strategies, and the physicochemical properties of downstream compounds. This guide provides a detailed, data-driven comparison of the synthesis of methyl 4-bromo-3-hydroxybenzoate and its ethyl counterpart, offering field-proven insights to aid researchers in making strategic decisions for their specific applications.
Strategic Synthesis: Choosing the Optimal Pathway
Two primary synthetic routes can be envisioned for the preparation of these target esters, starting from the readily available 3-hydroxybenzoic acid. The key decision lies in the sequence of the two core transformations: Fischer-Speier esterification and electrophilic aromatic bromination.
-
Pathway A: Esterification First, then Bromination. This route involves first converting 3-hydroxybenzoic acid to its corresponding methyl or ethyl ester, followed by the bromination of the aromatic ring.
-
Pathway B: Bromination First, then Esterification. This alternative begins with the bromination of 3-hydroxybenzoic acid to yield 4-bromo-3-hydroxybenzoic acid, which is subsequently esterified.
While both pathways are chemically plausible, Pathway B is often the more robust and strategically sound approach. The rationale lies in the directing effects of the functional groups. The hydroxyl (-OH) group is a powerful activating ortho, para-director, while the carboxylic acid (-COOH) and ester (-COOR) groups are deactivating meta-directors. In Pathway B, the powerful directing effect of the hydroxyl group on 3-hydroxybenzoic acid strongly favors the introduction of bromine at the C4 position (para to the -OH), leading to high regioselectivity. In contrast, brominating the pre-formed ester (Pathway A) can sometimes lead to a mixture of products or require more stringent control of reaction conditions to avoid side reactions, such as the formation of dibrominated species.[3] Therefore, this guide will focus on the methodologies derived from Pathway B.
Head-to-Head Comparison: Physicochemical Properties
The addition of a single methylene group (-CH₂) in the ethyl ester results in predictable yet important shifts in its physical properties compared to the methyl ester. These differences are critical for planning purification and for applications where properties like solubility and lipophilicity are paramount.
| Property | Mthis compound | This compound | Key Differences & Implications |
| IUPAC Name | mthis compound | This compound[4] | N/A |
| CAS Number | 106291-80-9[1] | 33141-66-1[4][5][6] | Unique identifiers for sourcing and literature search. |
| Molecular Formula | C₈H₇BrO₃[2][7] | C₉H₉BrO₃[4][8] | The ethyl ester has an additional C and two H atoms. |
| Molecular Weight | 231.04 g/mol [2][7] | 245.07 g/mol [4] | Higher molecular weight for the ethyl ester influences boiling point and density. |
| Melting Point | 121-125 °C[2] | Data not specified | Melting point is a key indicator of purity. |
| Solubility | Soluble in chloroform, dichloromethane, methanol[2] | Data not specified (expected to be similar) | Both are soluble in common organic solvents, facilitating workup and purification. |
| Predicted XlogP | 2.2 | 2.5[4] | The ethyl ester is predicted to be slightly more lipophilic (less water-soluble), which can enhance membrane permeability in biological systems.[9][10] |
Experimental Protocols: A Self-Validating Workflow
The following protocols are based on the preferred synthetic route (Pathway B) and leverage the well-established Fischer-Speier esterification.[11][12] The key to success in this reaction is effectively driving the equilibrium towards the product, typically by using a large excess of the alcohol (which also serves as the solvent) and removing the water byproduct.[12][13]
Protocol 3.1: Synthesis of Mthis compound
This protocol is adapted from established procedures for the esterification of substituted benzoic acids.[1][14]
-
Reaction Setup: To a solution of 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL) with cooling and stirring.[1] The use of excess methanol serves as both reactant and solvent, driving the reaction equilibrium forward.
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 5-8 hours.[1][14] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate or sodium bicarbonate with vigorous stirring to neutralize the acid catalyst until the pH reaches ~7.[1]
-
Isolation: Concentrate the neutralized mixture to approximately one-third of its original volume using a rotary evaporator to remove the bulk of the methanol.[1] Dilute the remaining residue with water.
-
Extraction: Extract the aqueous solution with ethyl acetate (e.g., 3 x 50 mL). Combine the organic phases.
-
Purification: Wash the combined organic layer sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[1]
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene or an ethyl acetate/hexanes mixture) to afford the pure mthis compound as a white solid. A reported yield for this transformation is approximately 89%.[1]
Protocol 3.2: Synthesis of this compound
The synthesis of the ethyl ester follows an almost identical procedure, substituting ethanol for methanol.
-
Reaction Setup: To a solution of 4-bromo-3-hydroxybenzoic acid (e.g., 30 mmol) in absolute ethanol (100 mL), slowly add concentrated sulfuric acid (2.6 mL) with cooling and stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 5-8 hours. The higher boiling point of ethanol compared to methanol is the primary operational difference.
-
Work-up: Follow the same neutralization procedure as described in Protocol 3.1, cooling to 0 °C and adding saturated aqueous sodium carbonate or bicarbonate until pH ~7.
-
Isolation: Concentrate the mixture under reduced pressure to remove the excess ethanol. Dilute with water.
-
Extraction: Extract the product into ethyl acetate (e.g., 3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Final Purification: Purify the crude ethyl ester by recrystallization to obtain the final product.
Causality and Field-Proven Insights
| Feature | Methyl Ester Synthesis | Ethyl Ester Synthesis | Implications for Researchers |
| Alcohol Reactant | Methanol: Lower boiling point, slightly higher reactivity. | Ethanol: Higher boiling point, slightly lower reactivity. Lower toxicity profile. | The choice of alcohol dictates the reflux temperature. Reaction times may need slight optimization, but are generally comparable. Ethanol is often preferred for safety in larger-scale operations.[15] |
| Reaction Kinetics | The smaller steric profile of methanol can lead to slightly faster reaction rates under identical conditions. | The bulkier ethyl group may result in marginally slower kinetics due to increased steric hindrance at the reaction center.[9] | This difference is often negligible at the lab scale but could be a factor in process optimization for industrial production. |
| Purification | Lower boiling point of methanol makes it easier to remove during work-up. The product is a solid, typically purified by recrystallization. | Higher boiling point of ethanol requires slightly more energy/time for removal. The ethyl ester is also a solid, suitable for recrystallization. | Both esters are amenable to standard purification techniques. The choice of recrystallization solvent may differ slightly based on the solubility profile of each ester. |
| Yield | High yields (e.g., 89%) are readily achievable under standard Fischer conditions.[1] | Yields are expected to be comparable to the methyl ester, typically in the high 80% to low 90% range. | Both syntheses are efficient. Proper execution of the work-up, particularly the neutralization and extraction steps, is crucial for maximizing yield in both cases. |
| End Application | Used as a versatile building block in organic synthesis and for preparing selective inhibitors.[2] | Also a key intermediate. The increased lipophilicity can be advantageous for creating drug candidates with improved cell membrane permeability.[10][16] | The final choice often depends on the desired properties of the target molecule. If enhanced lipophilicity is a goal, the ethyl ester is the logical choice. |
Conclusion
The syntheses of methyl and this compound are both robust and high-yielding processes, readily accessible through the Fischer esterification of 4-bromo-3-hydroxybenzoic acid. The operational differences are minimal, primarily relating to the boiling point of the alcohol used as the solvent and reactant.
The decision between synthesizing the methyl or ethyl ester should be driven by the intended application. The methyl ester provides a fundamental, slightly more polar building block. In contrast, the ethyl ester offers increased lipophilicity, a property that can be strategically leveraged in drug development to enhance biological activity.[10] By understanding the subtle yet significant differences in their synthesis and properties, researchers can make a more informed and strategic choice, optimizing their synthetic route to align with the ultimate goals of their research program.
References
- 1. Mthis compound | 106291-80-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 4. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 33141-66-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 33141-66-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - Ethyl 3-bromo-4-hydroxybenzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. benchchem.com [benchchem.com]
- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 16. journeytoforever.org [journeytoforever.org]
A Comparative Guide to the Synthetic Routes of Ethyl 4-bromo-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The strategic placement of the bromo, hydroxyl, and ethyl ester functionalities on the benzene ring makes it a versatile intermediate for introducing specific moieties and building molecular complexity. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations in research and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be broadly approached via two main strategies: the direct, single-step electrophilic bromination of a pre-existing ethyl benzoate derivative, or a multi-step approach commencing with the bromination of a benzoic acid precursor followed by esterification. The choice of strategy is often dictated by the availability and cost of starting materials, desired purity, and the scale of the synthesis.
A Comparative Cost Analysis of Synthetic Pathways to Ethyl 4-bromo-3-hydroxybenzoate
Introduction
Ethyl 4-bromo-3-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its substituted benzene ring structure makes it a versatile building block for the development of more complex molecules. The efficient and cost-effective synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and organic synthesis. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound, offering detailed experimental protocols, a thorough cost analysis, and insights into the practical advantages and disadvantages of each approach.
Synthetic Pathways Overview
Two logical and common synthetic strategies for the preparation of this compound are explored in this guide:
-
Pathway 1: Bromination followed by Esterification. This route begins with the regioselective bromination of 3-hydroxybenzoic acid to yield 4-bromo-3-hydroxybenzoic acid, which is then subjected to Fischer esterification to produce the final product.
-
Pathway 2: Esterification followed by Bromination. This pathway commences with the Fischer esterification of 3-hydroxybenzoic acid to form ethyl 3-hydroxybenzoate, which is subsequently brominated to afford the target molecule.
The selection of the optimal pathway is contingent upon several factors, including the cost and availability of starting materials, reagent expenses, overall yield, and the ease of purification.
Pathway 1: Bromination Followed by Esterification
This two-step synthesis prioritizes the introduction of the bromine substituent onto the aromatic ring before the esterification of the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 4-bromo-3-hydroxybenzoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.8 g (0.1 mol) of 3-hydroxybenzoic acid in 100 mL of glacial acetic acid.
-
Gently heat the mixture to 50°C to ensure complete dissolution.
-
In a separate beaker, cautiously dissolve 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of 3-hydroxybenzoic acid over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 80°C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
The white precipitate of 4-bromo-3-hydroxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven.
-
Expected yield: ~85%.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask, add 21.7 g (0.1 mol) of 4-bromo-3-hydroxybenzoic acid and 100 mL of absolute ethanol.
-
Slowly and carefully add 5 mL of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is poured into 200 mL of cold water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification by recrystallization from ethanol/water affords pure this compound.
-
Expected yield: ~90%.
Visual Workflow
Caption: Synthetic workflow for Pathway 1.
Pathway 2: Esterification Followed by Bromination
This alternative two-step synthesis involves the initial protection of the carboxylic acid as an ethyl ester, followed by the bromination of the aromatic ring.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-hydroxybenzoate
-
In a 500 mL round-bottom flask, combine 13.8 g (0.1 mol) of 3-hydroxybenzoic acid and 200 mL of absolute ethanol.
-
With stirring, slowly add 5 mL of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 8 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-hydroxybenzoate.
-
Expected yield: ~95%.
Step 2: Synthesis of this compound
-
Dissolve 16.6 g (0.1 mol) of ethyl 3-hydroxybenzoate in 150 mL of dichloromethane in a 500 mL round-bottom flask.
-
Add 5.7 mL (0.1 mol) of glacial acetic acid to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 16.0 g (0.1 mol) of bromine in 50 mL of dichloromethane dropwise over 1 hour, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give pure this compound.
-
Expected yield: ~80%.
Visual Workflow
Caption: Synthetic workflow for Pathway 2.
Cost Analysis
A comparative cost analysis of the two pathways was performed based on the reagent and solvent requirements for the synthesis of one mole of this compound. The prices of chemicals were obtained from various suppliers and are subject to change.
Table 1: Cost Comparison of Synthetic Pathways
| Reagent/Solvent | Pathway 1 (Bromination -> Esterification) | Pathway 2 (Esterification -> Bromination) |
| Starting Material | ||
| 3-Hydroxybenzoic Acid (138.12 g/mol ) | 138.12 g | 138.12 g |
| Reagents | ||
| Bromine (159.81 g/mol ) | 159.81 g | 159.81 g |
| Sulfuric Acid (98.08 g/mol ) | ~5 mL | ~5 mL |
| Ethanol (46.07 g/mol ) | ~100 mL | ~200 mL |
| Glacial Acetic Acid (60.05 g/mol ) | ~120 mL | ~5.7 mL |
| Dichloromethane (84.93 g/mol ) | - | ~200 mL |
| Overall Yield | ~76.5% | ~76% |
| Estimated Cost per Mole of Product | Variable | Variable |
Note: The cost per mole is highly dependent on the current market price of the reagents and the scale of the synthesis. This table serves as a qualitative comparison of the required materials.
Discussion and Comparison
Both synthetic pathways offer viable routes to this compound with comparable overall yields. However, there are key differences to consider when selecting a method.
Pathway 1: Bromination followed by Esterification
-
Advantages:
-
The bromination of 3-hydroxybenzoic acid is a relatively straightforward electrophilic aromatic substitution. The directing effects of the hydroxyl and carboxyl groups favor the desired 4-bromo isomer.
-
The intermediate, 4-bromo-3-hydroxybenzoic acid, is a solid that can be easily purified by recrystallization, which can lead to a purer final product.
-
-
Disadvantages:
-
Handling elemental bromine requires significant safety precautions due to its corrosive and toxic nature.
-
The esterification of the sterically more hindered 4-bromo-3-hydroxybenzoic acid might require longer reaction times or more forcing conditions compared to the esterification of 3-hydroxybenzoic acid.
-
Pathway 2: Esterification followed by Bromination
-
Advantages:
-
The initial esterification of 3-hydroxybenzoic acid is a high-yielding and well-established reaction.
-
This pathway may be more amenable to large-scale synthesis as the initial esterification is a robust process.
-
-
Disadvantages:
-
The bromination of ethyl 3-hydroxybenzoate requires careful control of reaction conditions to ensure regioselectivity and avoid over-bromination. The hydroxyl group is a strong activating group, and without proper temperature control, multiple bromination products could be formed.
-
Purification of the final product may require column chromatography, which can be more time-consuming and costly than recrystallization, especially on a larger scale.
-
Conclusion
The choice between the two synthetic pathways for this compound will depend on the specific requirements of the laboratory or production facility.
-
For smaller-scale syntheses where high purity is paramount , Pathway 1 may be preferred due to the ease of purification of the solid intermediate.
-
For larger-scale production where process robustness and avoidance of chromatography are key considerations , Pathway 2 might be more advantageous, provided the bromination step is carefully optimized to ensure high regioselectivity.
Ultimately, a thorough evaluation of in-house capabilities, safety protocols, and economic factors will guide the final decision on the most suitable synthetic route.
A Guide to Spectroscopic Comparison of Starting Materials and Final Products: Ensuring Purity and Transformation
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a final product's identity and purity is paramount. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the effective use of spectroscopic techniques to compare starting materials and final products. By leveraging the unique fingerprints provided by various spectroscopic methods, one can confidently assess the success of a chemical transformation, identify the presence of residual starting materials or impurities, and ensure the quality and integrity of the final compound.
The core principle behind this comparative analysis lies in the fundamental interaction of molecules with electromagnetic radiation. Different functional groups and overall molecular structures will absorb and transmit energy at characteristic wavelengths, generating a unique spectrum. A successful reaction will therefore be marked by the disappearance of key spectral features of the starting materials and the emergence of new signals corresponding to the final product.
This guide will delve into the practical application of several key spectroscopic techniques, providing not only the theoretical underpinnings but also actionable, step-by-step protocols. We will explore how to leverage Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and robust analytical package for product validation. The methodologies described herein are grounded in established scientific principles and align with the validation expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7]
The Power of Vibrational Fingerprints: FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique that provides a detailed "fingerprint" of a molecule's functional groups.[8][9] It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an infrared spectrum.[10][11] This makes FT-IR an invaluable tool for tracking the progress of a chemical reaction, as the consumption of starting material functional groups and the formation of new ones in the product can be directly observed.[8][12][13][14]
The causality behind choosing FT-IR for this comparison is its sensitivity to changes in the chemical bonding environment. For instance, the conversion of an alcohol (O-H stretch) and a carboxylic acid (C=O and O-H stretches) to an ester (C=O stretch of the ester and disappearance of the alcohol and acid O-H stretches) will result in a dramatic and easily interpretable change in the FT-IR spectrum.
Key Spectral Regions for Comparison
When comparing the FT-IR spectra of starting materials and the final product, specific regions of the spectrum are of particular interest. The "functional group region" (typically 4000-1500 cm⁻¹) is where characteristic stretching vibrations for common functional groups appear. The "fingerprint region" (1500-400 cm⁻¹) contains complex vibrations that are unique to the overall molecular structure. A change in this region, even if subtle, can indicate a successful transformation.
Data Presentation: FT-IR Spectral Comparison
| Compound | Key Functional Group | Characteristic IR Absorption (cm⁻¹) | Expected Observation in Final Product Spectrum |
| Starting Material 1 (e.g., Benzyl Alcohol) | O-H (alcohol) | Broad, ~3300 | Disappearance or significant reduction in intensity |
| C-O (alcohol) | ~1050 | Disappearance or shift | |
| Starting Material 2 (e.g., Acetic Anhydride) | C=O (anhydride) | Two bands, ~1810 and ~1750 | Disappearance |
| Final Product (e.g., Benzyl Acetate) | C=O (ester) | Strong, ~1740 | Appearance of a new, strong band |
| C-O (ester) | ~1230 | Appearance of a new band |
Experimental Protocol: Acquiring FT-IR Spectra
The following is a detailed, step-by-step methodology for acquiring FT-IR spectra for the comparison of a starting material and a final product. This protocol is designed to be a self-validating system by including steps for background collection and sample preparation to ensure data quality and reproducibility.
Objective: To obtain high-quality FT-IR spectra of the starting material and the final product to assess the completion of a chemical reaction.
Materials:
-
FT-IR Spectrometer (e.g., with a diamond attenuated total reflectance (ATR) accessory)[12]
-
Starting Material
-
Final Product
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is clean and free of any residual sample. Clean the crystal with a lint-free wipe dampened with an appropriate solvent and allow it to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
The background spectrum should be a flat line with minimal noise.
-
-
Starting Material Spectrum Acquisition:
-
Place a small amount of the starting material directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying pressure with the built-in press. If it is a liquid, a single drop is usually sufficient.
-
Acquire the spectrum of the starting material. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Save the spectrum with a clear and descriptive file name.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the starting material.
-
Allow the solvent to fully evaporate. It is good practice to run a "clean" scan to ensure no residue remains.
-
-
Final Product Spectrum Acquisition:
-
Place a small amount of the final product onto the ATR crystal using the same technique as for the starting material.
-
Acquire the spectrum of the final product under the same conditions (e.g., number of scans) as the starting material.
-
Save the spectrum with a clear and descriptive file name.
-
-
Data Analysis and Comparison:
-
Overlay the spectra of the starting material(s) and the final product using the spectrometer's software.
-
Identify the key characteristic peaks of the starting material(s) and look for their disappearance or significant reduction in the final product spectrum.
-
Identify the new peaks in the final product spectrum that correspond to the expected functional groups of the desired molecule.
-
Label the significant peaks on the spectral overlay for clear presentation in reports and lab notebooks.
-
Visualization: FT-IR Analysis Workflow
Caption: Workflow for FT-IR spectroscopic comparison.
Illuminating Electronic Transitions: UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique that provides information about the electronic structure of a molecule.[15][16][17] It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range (typically 190-800 nm).[18] The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.[10]
The rationale for employing UV-Vis spectroscopy in a comparative analysis lies in its sensitivity to changes in conjugation and the electronic environment of a molecule.[19] For example, the formation of a more extended conjugated system in the product compared to the starting materials will result in a shift of the maximum absorbance (λmax) to a longer wavelength (a bathochromic or red shift). Conversely, the disruption of a conjugated system will lead to a shift to a shorter wavelength (a hypsochromic or blue shift).
Data Presentation: UV-Vis Spectral Comparison
| Compound | Chromophore | Typical λmax (nm) | Expected Observation in Final Product Spectrum |
| Starting Material (e.g., Benzaldehyde) | Phenyl ring conjugated with carbonyl | ~245 | Disappearance or shift |
| Final Product (e.g., Cinnamic Acid) | Phenyl ring conjugated with C=C and carbonyl | ~270 | Appearance of a new, red-shifted absorption band |
Experimental Protocol: Acquiring UV-Vis Spectra
The following protocol outlines the steps for obtaining and comparing the UV-Vis spectra of a starting material and a final product. Adherence to this protocol, including the use of a blank and consistent solvent, ensures the integrity of the comparative data.
Objective: To acquire and compare the UV-Vis spectra of the starting material and final product to identify changes in electronic structure.
Materials:
-
UV-Vis Spectrophotometer
-
Matched cuvettes (typically quartz for UV measurements)
-
Starting Material
-
Final Product
-
Spectroscopic grade solvent (e.g., ethanol, hexane, or water)
-
Volumetric flasks and pipettes
Methodology:
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for the recommended time to ensure stable output.
-
Set the desired wavelength range for the scan.
-
-
Sample Preparation:
-
Prepare a dilute solution of the starting material in the chosen spectroscopic grade solvent. The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically 0.2 - 1.0 absorbance units) to adhere to the Beer-Lambert law.[15][18]
-
Prepare a solution of the final product in the same solvent and at a comparable concentration.
-
-
Blank Measurement:
-
Fill a clean cuvette with the pure solvent. This will be your blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from your sample spectra, correcting for the absorbance of the solvent and the cuvette.
-
-
Starting Material Spectrum Acquisition:
-
Rinse a second, matched cuvette with a small amount of the starting material solution before filling it.
-
Place the cuvette in the sample holder and acquire the UV-Vis spectrum.
-
Save the spectrum, noting the λmax and absorbance values.
-
-
Final Product Spectrum Acquisition:
-
Thoroughly clean the sample cuvette or use another matched cuvette. Rinse it with the final product solution.
-
Acquire the UV-Vis spectrum of the final product under the same conditions.
-
Save the spectrum and note the λmax and absorbance values.
-
-
Data Analysis and Comparison:
-
Overlay the spectra of the starting material and the final product.
-
Compare the λmax values. A significant shift indicates a change in the electronic structure of the chromophore.
-
Note any changes in the overall shape of the absorption bands.
-
Visualization: UV-Vis Data Interpretation Logic
Caption: Logical flow for interpreting UV-Vis spectral changes.
Unraveling Molecular Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[20][21][22][23][24] It is based on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies, which are highly dependent on their local chemical environment.[22] An NMR spectrum provides a wealth of information, including the number of different types of nuclei, their connectivity, and their spatial proximity.
For the purpose of comparing a starting material to a final product, NMR is unparalleled. It provides a definitive confirmation of the molecular structure. The disappearance of signals from the starting material and the appearance of a new set of signals that are consistent with the product's structure provide unequivocal evidence of a successful transformation.
Data Presentation: ¹H NMR Spectral Comparison
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Expected Observation in Final Product Spectrum |
| Starting Material (e.g., Vanillin) | Aldehyde (-CHO) | 9.8 | 1H | Singlet | Disappearance |
| Phenolic (-OH) | ~6.0 (broad) | 1H | Singlet | Disappearance | |
| Reagent (e.g., NaBH₄) | - | - | - | - | Not observed in ¹H NMR |
| Final Product (e.g., Vanillyl Alcohol) | Benzylic alcohol (-CH₂OH) | 4.6 | 2H | Singlet | Appearance |
| Alcoholic (-OH) | Variable (broad) | 1H | Singlet | Appearance |
Experimental Protocol: Acquiring ¹H NMR Spectra
This protocol provides a standardized workflow for preparing and analyzing NMR samples to ensure high-quality, comparable data.
Objective: To obtain high-resolution ¹H NMR spectra of the starting material and final product for structural verification and comparison.
Materials:
-
NMR Spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard (e.g., TMS)
-
Starting Material
-
Final Product
-
Pasteur pipettes
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the starting material in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean NMR tube using a Pasteur pipette.
-
Repeat the process for the final product, ensuring the same deuterated solvent is used for a valid comparison of chemical shifts.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of acquisition parameters.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the reference signal (TMS).
-
-
Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
-
Repeat for all Samples:
-
Follow steps 2 and 3 for both the starting material and the final product samples.
-
-
Data Analysis and Comparison:
-
Plot and compare the spectra of the starting material and the final product.
-
Assign the peaks in the starting material spectrum to the corresponding protons in its structure.
-
Confirm the disappearance of these peaks in the final product spectrum.
-
Assign the new peaks in the final product spectrum to the protons of the expected structure, paying close attention to chemical shift, integration, and multiplicity (splitting patterns).
-
Visualization: NMR Data Analysis Workflow
Caption: Workflow for comparative NMR spectral analysis.
Weighing the Evidence: Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[25] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[19] When comparing a starting material and a final product, MS is used to confirm that the desired chemical transformation has occurred by verifying the molecular weight of the product.
The core principle involves ionizing the sample and then separating the resulting ions based on their m/z. The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺) or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺), directly providing the molecular weight.
Data Presentation: Mass Spectrometry Comparison
| Compound | Formula | Expected Molecular Weight | Observed m/z ([M+H]⁺) | Expected Observation in Final Product Spectrum |
| Starting Material (e.g., 2-Naphthol) | C₁₀H₈O | 144.17 | 145.1 | Disappearance |
| Final Product (e.g., 2-Methoxynaphthalene) | C₁₁H₁₀O | 158.20 | 159.2 | Appearance of the new molecular ion peak |
Experimental Protocol: Acquiring Mass Spectra
This protocol describes a general procedure for analyzing samples by mass spectrometry, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS).
Objective: To obtain mass spectra of the starting material and final product to confirm the molecular weight of the product.
Materials:
-
Mass Spectrometer (e.g., LC-MS system)
-
Starting Material
-
Final Product
-
High-purity solvents (e.g., acetonitrile, methanol, water) with appropriate additives (e.g., formic acid or ammonium acetate) for ionization
-
Vials for autosampler
Methodology:
-
Sample Preparation:
-
Prepare dilute solutions of the starting material and the final product in an appropriate solvent compatible with the LC mobile phase. Typical concentrations are in the range of 1-10 µg/mL.
-
Filter the solutions if necessary to remove any particulate matter.
-
Transfer the solutions to autosampler vials.
-
-
Instrument Setup:
-
Develop an appropriate LC method for separation or use a direct infusion method if separation is not required.
-
Set the mass spectrometer parameters, including the ionization mode (e.g., Electrospray Ionization - ESI, positive or negative), mass range, and fragmentation energy (if performing MS/MS).[26]
-
-
Analysis:
-
Place the vials in the autosampler.
-
Inject a blank (solvent) first to ensure the system is clean.
-
Inject the starting material solution and acquire the mass spectrum.
-
Inject the final product solution and acquire the mass spectrum.
-
-
Data Analysis and Comparison:
-
Analyze the mass spectrum of the starting material to identify its molecular ion peak.
-
Analyze the mass spectrum of the final product. Look for a peak corresponding to the expected molecular weight of the desired product.
-
Confirm the absence or significant reduction of the starting material's molecular ion peak in the final product's analysis.
-
Visualization: Mass Spectrometry Confirmation Logic
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. barnett-technical.com [barnett-technical.com]
- 9. filab.fr [filab.fr]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. clairet.co.uk [clairet.co.uk]
- 13. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 16. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 17. measurlabs.com [measurlabs.com]
- 18. microbenotes.com [microbenotes.com]
- 19. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 20. scilit.com [scilit.com]
- 21. jchps.com [jchps.com]
- 22. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 25. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02740C [pubs.rsc.org]
A Comparative Guide to Purity Validation of Ethyl 4-bromo-3-hydroxybenzoate: Elemental Analysis vs. Orthogonal Methods
For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate; it is the bedrock of reproducible, reliable, and safe downstream applications. Ethyl 4-bromo-3-hydroxybenzoate, a key building block in the synthesis of more complex molecules, is no exception. Its purity directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety.
This guide provides an in-depth comparison of elemental analysis—a foundational technique for purity assessment—with essential orthogonal methods. We will explore the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate analytical strategy, ensuring a self-validating and trustworthy assessment of your material.
Pillar 1: Elemental Analysis (EA) for Foundational Purity Assessment
Elemental analysis is a robust, quantitative technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like halogens and sulfur) in a sample.[1] For a novel synthesized compound like this compound, it serves as a primary, cost-effective method to confirm its elemental composition and, by extension, its purity.[2][3]
The Principle of Combustion Analysis
The most common form of EA for organic compounds is combustion analysis.[1][4] The process involves burning a small, precisely weighed sample in an oxygen-rich environment at high temperatures. This combustion breaks the compound down into simple, stable gases. For this compound (C₉H₉BrO₃), the expected products are carbon dioxide (CO₂), water (H₂O), and bromine (Br₂). These gases are then separated and quantified by detectors, such as thermal conductivity or infrared spectroscopy detectors.[2] The instrument's software then calculates the percentage by mass of each element in the original sample.
The Causality of Choice: Why EA is a Gold Standard
The power of EA lies in its directness. It verifies the most fundamental property of a molecule: its elemental formula. For a new chemical entity, a successful EA result, where the experimental percentages for C, H, and Br fall within a narrow, accepted deviation (typically ±0.4%) of the theoretical values, provides strong evidence that the synthesized compound is indeed the target molecule and is substantially pure.[1][5][6] This ±0.4% criterion is a long-standing benchmark for publication in reputable chemistry journals and is considered a key release specification.[5][6]
Experimental Protocol: Elemental Analysis of this compound
This protocol outlines the steps for CHN/X (Halogen) analysis using a modern elemental analyzer.
-
Instrument Calibration:
-
Calibrate the instrument using certified standards with known elemental compositions (e.g., Acetanilide for C, H, N; a certified brominated compound for Br). This step is critical for ensuring the accuracy of the measurements.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and has been thoroughly dried to remove residual solvents, which contain carbon and hydrogen and would otherwise lead to inaccurate results.
-
Using a microbalance, accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule.[4] The exact mass must be recorded precisely, as it is the denominator for all subsequent percentage calculations.
-
Seal the capsule to enclose the sample.
-
-
Analysis:
-
Place the sealed capsule into the elemental analyzer's autosampler.
-
Initiate the combustion sequence. The sample is dropped into a high-temperature (900-1000 °C) furnace with a stream of pure oxygen.
-
The resulting combustion gases (CO₂, H₂O, Br₂, etc.) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are then passed through a series of traps or a gas chromatography column to separate them.
-
The amount of each gas is measured by a thermal conductivity detector (TCD). The detector response is proportional to the concentration of the gas.
-
-
Data Calculation:
-
The instrument's software integrates the detector signals and, using the sample's initial mass, calculates the percentage of each element.
-
Interpreting the Data: A Self-Validating System
The trustworthiness of an EA result comes from comparing the experimental ("Found") values with the theoretical ("Calculated") values derived from the compound's molecular formula.
Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol [7]
| Element | Theoretical Mass % | Found Mass % | Deviation | Pass/Fail (±0.4%) |
| Carbon (C) | 44.11% | 44.25% | +0.14% | Pass |
| Hydrogen (H) | 3.70% | 3.65% | -0.05% | Pass |
| Bromine (Br) | 32.60% | 32.41% | -0.19% | Pass |
A result like the one shown in the table provides high confidence in the sample's purity and identity.
Pillar 2: Orthogonal Methods for Comprehensive Characterization
While elemental analysis is a powerful tool, it provides a bulk assessment and is blind to certain types of impurities. For instance, an isomer of this compound would yield the exact same elemental analysis results. Therefore, to build a complete and trustworthy purity profile, orthogonal methods—techniques that assess purity based on different chemical or physical principles—are required.
Chromatographic Techniques: HPLC and GC-MS
Chromatographic methods separate components of a mixture for individual detection and quantification.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of purity analysis in the pharmaceutical industry.[9] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-volatile and thermally stable compound, Reverse-Phase HPLC (RP-HPLC) is ideal. It can separate the main compound from non-volatile impurities (e.g., starting materials, by-products) with high resolution. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for volatile and thermally stable compounds.[8][10] While our target compound can be analyzed by GC, the high temperatures of the injection port could potentially cause degradation. However, GC-MS is exceptionally powerful for identifying and quantifying volatile impurities, such as residual solvents (e.g., ethanol, ethyl acetate) from the synthesis or purification process.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy provides detailed information about the molecular structure of a compound.[1]
-
¹H and ¹³C NMR: These techniques are primarily used for structural elucidation. For purity assessment, a high-field ¹H NMR spectrum can quickly confirm the compound's identity and reveal the presence of proton-bearing impurities, even at low levels, provided their signals do not overlap with the main compound's signals.
-
Quantitative NMR (qNMR): This powerful method can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[11] qNMR is considered a primary ratio method and offers excellent precision and accuracy without the need for specific impurity reference standards.
Physicochemical Techniques: Melting Point Analysis
The melting point is a fundamental physical property of a crystalline solid.
-
Principle of Melting Point Depression: A pure crystalline solid typically melts over a very narrow temperature range (0.5–1°C).[12] The presence of even small amounts of miscible impurities disrupts the crystal lattice, which requires less energy to break. This results in both a depression of the melting point and a broadening of the melting range.[12][13]
-
Application: Determining the melting point is a fast, simple, and inexpensive method to qualitatively assess purity. A sharp melting range close to the literature value suggests high purity, while a broad, depressed range indicates the presence of impurities.
Comparative Analysis and Data Synthesis
The choice of analytical method depends on the specific question being asked. Elemental analysis confirms the elemental composition, HPLC quantifies non-volatile impurities, GC-MS identifies volatile impurities, NMR confirms structure, and melting point provides a rapid purity check.
| Technique | Principle | Information Provided | Strengths | Weaknesses for this compound |
| Elemental Analysis | Combustion & Gas Detection | % Composition (C, H, Br) | Fast, cost-effective, high precision for elemental formula confirmation.[2][3] | Blind to isomers and non-elemental impurities (e.g., water); does not identify impurities. |
| HPLC-UV | Liquid Chromatography | Purity by Area %, Impurity Profile | High resolution for non-volatile impurities; robust and reproducible quantification.[11] | Requires reference standards for impurity identification; less sensitive to non-UV active impurities. |
| GC-MS | Gas Chromatography & Mass Spec | Identification of Volatile Impurities | Gold standard for volatile analysis (e.g., residual solvents); provides structural information on impurities.[8] | Potential for thermal degradation of the analyte; not suitable for non-volatile impurities.[10] |
| NMR Spectroscopy | Nuclear Spin Resonance | Structural Confirmation, Impurity ID | Unambiguous structure verification; qNMR provides absolute purity without reference standards.[11] | Lower sensitivity than chromatographic methods; overlapping signals can complicate analysis. |
| Melting Point | Phase Transition | Qualitative Purity Indication | Very fast, simple, and inexpensive. | Not quantitative; insensitive to some types of impurities or very low levels of impurities. |
Visualizing the Purity Validation Workflow
A comprehensive validation strategy integrates these techniques in a logical sequence to build a complete picture of the compound's purity.
Caption: A logical workflow for the comprehensive purity validation of a synthesized compound.
Decision-Making Guide for Method Selection
This flowchart helps researchers select the appropriate analytical tools based on their specific objectives.
Caption: A flowchart to guide the selection of purity analysis techniques based on the analytical goal.
Conclusion
Validating the purity of this compound requires a multi-faceted, evidence-based approach. While elemental analysis provides a critical and foundational confirmation of the compound's elemental makeup, it should not be used in isolation. A self-validating system of purity assessment, essential for rigorous scientific research and drug development, is achieved by integrating EA with orthogonal methods. Combining the quantitative power of HPLC, the structural detail of NMR, the specificity of GC-MS for volatile impurities, and the simplicity of melting point analysis creates a comprehensive and trustworthy purity profile. This integrated strategy ensures that the material meets the highest standards of quality, providing confidence in all subsequent applications.
References
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. mt.com [mt.com]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. smithers.com [smithers.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. Melting point determination | Resource | RSC Education [edu.rsc.org]
A Comparative Study of Halogenated Hydroxybenzoate Esters in Biological Systems: A Guide for Researchers
This guide provides a comprehensive comparative analysis of halogenated hydroxybenzoate esters, offering insights into their synthesis, physicochemical properties, and biological activities. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices and provides detailed, self-validating protocols for the evaluation of these compounds.
Introduction: The Rationale for Halogenating Hydroxybenzoate Esters
Hydroxybenzoate esters, commonly known as parabens, are widely utilized as preservatives in pharmaceuticals, cosmetics, and food products due to their broad-spectrum antimicrobial properties.[1] The introduction of halogen atoms (chlorine, bromine, iodine) onto the aromatic ring of these esters can significantly modify their physicochemical and biological characteristics. This guide explores these modifications, providing a comparative framework for understanding the impact of halogenation on the efficacy and potential biological consequences of these compounds. Halogenation can enhance antimicrobial potency, but it may also alter toxicological profiles and endocrine-disrupting activities, making a thorough comparative understanding essential for informed application and development.
Physicochemical Properties: The Impact of Halogenation
The biological activity of a compound is intrinsically linked to its physicochemical properties. Halogenation influences key parameters such as lipophilicity and acidity (pKa), which in turn affect a molecule's ability to cross cell membranes and interact with biological targets.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. An increase in lipophilicity generally leads to enhanced membrane permeability. Halogenation, particularly with larger halogens like bromine and iodine, tends to increase the lipophilicity of hydroxybenzoate esters.
| Compound | Halogenation | LogP (Calculated) |
| Methylparaben | None | 1.96 |
| Chlorinated Methylparaben | Mono-chloro | ~2.5 |
| Brominated Methylparaben | Mono-bromo | ~2.7 |
Note: LogP values are estimations and can vary based on the calculation method.
This enhanced lipophilicity can lead to greater partitioning into lipid-rich environments, such as cell membranes, potentially increasing bioavailability and interaction with intracellular targets. However, excessively high lipophilicity can also lead to increased toxicity and bioaccumulation.[2]
Comparative Biological Activities
The introduction of halogens can modulate a range of biological activities, from desired antimicrobial effects to unintended endocrine disruption and cytotoxicity.
Antimicrobial Activity
Halogenation has been shown to enhance the antimicrobial activity of hydroxybenzoate esters. This is attributed to the increased lipophilicity, which facilitates passage through microbial cell membranes, and the electron-withdrawing nature of halogens, which can increase the reactivity of the phenol group. Brominated phenols, for instance, have been shown to have higher rate constants for reaction than their chlorinated counterparts, suggesting a potentially greater antimicrobial efficacy.[3]
Table 1: Comparative Antimicrobial Potency
| Compound | Halogenation | General Trend in Antimicrobial Activity |
| Methylparaben | None | Baseline |
| Chlorinated Methylparaben | Mono- and Di-chloro | Increased activity compared to parent compound |
| Brominated Methylparaben | Mono- and Di-bromo | Generally higher activity than chlorinated analogues |
Cytotoxicity
A critical aspect of evaluating any biologically active compound is its cytotoxicity. Studies have shown that halogenation can increase the cytotoxicity of parabens. For instance, chlorinated and brominated byproducts of parabens have been found to exhibit higher toxicity than the parent compounds, with toxicity increasing with the degree of halogenation.[4] Brominated disinfection byproducts are often more cytotoxic than their chlorinated counterparts.[5]
Table 2: Comparative Cytotoxicity (EC50) in Human Cell Lines
| Compound | EC50 (µM) - Representative Data |
| Methylparaben | >1000 |
| Mono-chlorinated Methylparaben | ~500 |
| Di-chlorinated Methylparaben | ~200 |
| Mono-brominated Methylparaben | ~400 |
| Di-brominated Methylparaben | ~150 |
Note: EC50 values are approximate and can vary depending on the cell line and assay conditions. The general trend indicates increased cytotoxicity with halogenation.[4]
Endocrine Disrupting Activity
Parabens have been identified as having weak estrogenic activity, and this is a key consideration in their safety assessment.[6][7] Halogenation can modulate this endocrine-disrupting potential.
Estrogenic Activity: Chlorination of parabens has been shown to decrease their estrogenic activity.[8] The presence of a halogen atom at the ortho position to the hydroxyl group can sterically hinder the interaction with the estrogen receptor.[8]
Antiandrogenic Activity: In contrast to their estrogenic effects, some parabens and their halogenated derivatives have demonstrated antiandrogenic properties.[9][10][11] They can act as antagonists to the androgen receptor, inhibiting the action of testosterone.[10] The structure-activity relationship for antiandrogenic activity appears to differ from that for estrogenicity.[11]
Table 3: Comparative Endocrine Activity
| Compound | Estrogenic Activity (Receptor Binding) | Antiandrogenic Activity (Receptor Antagonism) |
| Methylparaben | Weak agonist | Antagonist |
| Chlorinated Methylparaben | Reduced agonist/potential antagonist | Data limited, but expected to retain or enhance antagonism |
| Brominated Methylparaben | Reduced agonist/potential antagonist | Data limited, but expected to retain or enhance antagonism |
Experimental Protocols
To facilitate comparative studies, detailed protocols for assessing key biological activities are provided below.
Synthesis of Halogenated Hydroxybenzoate Esters
General Protocol for Bromination of Methylparaben:
This protocol describes the synthesis of mono-brominated methylparaben.
-
Dissolve methyl p-hydroxybenzoate in a suitable solvent such as dichloromethane.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise while maintaining the temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[12]
A similar procedure can be followed for chlorination using a suitable chlorinating agent like sulfuryl chloride.
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of brominated methylparaben.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.[5][7][13][14]
Protocol:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without test compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Diagram 2: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]
Protocol:
-
Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the halogenated hydroxybenzoate esters for 24-48 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Interaction of halogenated hydroxybenzoates with the estrogen receptor signaling pathway.
Halogenated hydroxybenzoate esters can act as either agonists or antagonists of the estrogen receptor. As agonists, they would mimic the effects of endogenous estrogen, leading to the transcription of estrogen-responsive genes. As antagonists, they would block the binding of endogenous estrogen, thereby inhibiting its effects. The specific outcome (agonism vs. antagonism) and the potency are influenced by the nature and position of the halogen substituent. [8]
Conclusion
The halogenation of hydroxybenzoate esters presents a double-edged sword. While it can enhance desirable properties like antimicrobial activity, it can also increase cytotoxicity and modulate endocrine-disrupting potential. This guide provides a framework for the systematic and comparative evaluation of these compounds. The provided protocols and data summaries are intended to empower researchers to make informed decisions in the development and application of halogenated hydroxybenzoate esters, ensuring both efficacy and safety. A thorough understanding of the structure-activity relationships is paramount for harnessing the benefits of halogenation while mitigating potential risks.
References
- 1. eureka.patsnap.com [eureka.patsnap.com]
- 2. Comparative study on transcriptional activity of 17 parabens mediated by estrogen receptor α and β and androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. namsa.com [namsa.com]
- 17. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Ethyl 4-bromo-3-hydroxybenzoate: A Guide for the Modern Laboratory
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of every compound, including intermediates like Ethyl 4-bromo-3-hydroxybenzoate, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in scientific principles to ensure a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile of this compound
Before addressing disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No: 33141-66-1) is a halogenated phenolic compound. Its hazard profile, as outlined in safety data sheets (SDS), dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | H302 |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | H335 |
The presence of a bromine atom on the aromatic ring places this compound in the category of halogenated organic compounds, which are subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment (e.g., incineration).[2]
Core Directive: The Principle of Segregated Hazardous Waste Management
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste . It should never be disposed of down the drain or in regular trash.[3][4] The Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations globally, mandate a "cradle-to-grave" management system for hazardous waste to protect human health and the environment.[5]
The following workflow illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe handling and disposal of waste containing this compound.
Part 1: Immediate In-Lab Waste Collection
-
Waste Identification and Characterization:
-
Causality: The moment this compound or any material contaminated with it is deemed unusable, it is officially classified as waste. Due to its chemical structure (a brominated phenol), it must be managed as a halogenated organic hazardous waste.[6][7] This classification is critical as it dictates the disposal route; mixing halogenated with non-halogenated waste streams can significantly increase disposal costs and violate regulatory requirements.
-
-
Container Selection:
-
Causality: Proper containment is the first line of defense against spills and exposure. Select a waste container that is chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.[8]
-
-
Labeling:
-
Causality: Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures safe handling by all personnel, including your institution's Environmental Health and Safety (EHS) team and the final disposal facility operators. The label must, at a minimum, include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date when waste was first added to the container.
-
-
-
Segregation:
-
Causality: this compound is incompatible with strong oxidizing agents and strong bases.[8] Storing it separately from these chemical classes prevents potentially violent reactions. Maintain physical separation using secondary containment bins.
-
Part 2: Accumulation and Storage
-
Satellite Accumulation Area (SAA):
-
Causality: Waste should be accumulated at or near the point of generation in a designated SAA. This minimizes the transport of hazardous materials within the laboratory. The SAA should be under the control of laboratory personnel and away from general traffic areas.
-
-
Container Management:
-
Causality: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills. Do not overfill the container; a maximum of 90% capacity is a standard practice to allow for expansion.[6]
-
Part 3: Removal and Final Disposal
-
Scheduling Pickup:
-
Once the container is full or waste is no longer being generated, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.
-
-
Professional Disposal:
-
Causality: The standard and most environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized hazardous waste facility.[3] These facilities operate at temperatures that ensure the complete destruction of the molecule and are equipped with scrubbers to neutralize hazardous combustion byproducts, such as hydrogen bromide.
-
Advanced Considerations: Waste Treatment and Neutralization
While direct disposal via a licensed contractor is the standard protocol for laboratory-scale waste, it is valuable for the scientific professional to understand the chemistry behind potential treatment methods. These are typically employed at an industrial scale but are rooted in fundamental chemical principles.
-
Chemical Oxidation: Advanced oxidation processes, such as those involving Fenton's reagent, can be used to break down phenolic compounds in wastewater. These methods generate highly reactive hydroxyl radicals that oxidize the aromatic ring.[9]
-
Dehalogenation: Research has explored methods for removing halogen atoms from aromatic compounds, which can reduce their toxicity and persistence. This can involve catalytic processes or the use of subcritical water.[2][10]
-
Immobilization: For soil contaminated with phenols, chemical inactivation by transformation into a less soluble compound, such as calcium phenolate, has been explored as a remediation technique.
It is critical to emphasize that these treatment methods should not be attempted in a standard laboratory setting for waste disposal . They require specialized equipment and expertise and can generate hazardous intermediates if not performed correctly.
By adhering to the systematic procedures outlined in this guide, researchers and laboratory managers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 5. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. ethz.ch [ethz.ch]
- 7. uakron.edu [uakron.edu]
- 8. fishersci.com [fishersci.com]
- 9. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
Personal protective equipment for handling Ethyl 4-bromo-3-hydroxybenzoate
This guide provides comprehensive safety protocols and operational directives for the handling of Ethyl 4-bromo-3-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety measure. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic ester that presents several potential hazards. A thorough understanding of its risk profile is the foundation of safe handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
The causality behind these classifications lies in the chemical's reactivity with biological tissues. The ester and hydroxyl functional groups, along with the bromine substituent on the aromatic ring, can interact with proteins and membranes, leading to irritation and toxic effects upon exposure.
Hazard Summary Table:
| Hazard Classification | GHS Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks associated with this compound. The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk-reduction step based on the compound's specific hazards.
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety goggles with side shields that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are essential to protect against splashes.[3][4]
-
Enhanced Precaution: When handling larger quantities or if there is a significant risk of splashing, a face shield worn over safety goggles is required. This provides a broader barrier of protection for the entire face.[5]
-
-
Skin Protection:
-
Hand Protection: Chemical-resistant gloves are paramount. Given that this compound is an ester, gloves made of Butyl Rubber or Viton are recommended for their high resistance to this chemical class.[6] Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon contamination. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat is advised. Full-length pants and closed-toe shoes are mandatory to protect the lower body from potential spills.[3]
-
-
Respiratory Protection:
-
Under normal laboratory conditions with adequate engineering controls, such as a certified chemical fume hood, respiratory protection is not typically required.[3]
-
If work must be conducted outside of a fume hood or if there is a potential for aerosol generation, a risk assessment must be performed to determine the appropriate respiratory protection. In such cases, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
-
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of this compound within the laboratory is crucial for ensuring safety and experimental integrity.
3.1. Handling and Storage:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[7][8]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][9] The storage area should be clearly labeled with the appropriate hazard warnings.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[8]
3.2. Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: If weighing the solid compound, do so in a fume hood to avoid inhalation of any dust particles. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the process is conducted within the fume hood.
-
Reaction Setup: All reaction vessels containing this compound should be clearly labeled and secured within the fume hood.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Emergency and Disposal Plan: Managing the Unexpected
4.1. Spill Response:
In the event of a spill, a calm and methodical response is essential. The primary objective is to contain the spill and prevent exposure.
Chemical Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
4.2. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[7]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[9]
-
If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison control center or doctor.
4.3. Disposal Plan:
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste materials containing this compound in a designated, labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain.[7][8]
References
- 1. This compound | C9H9BrO3 | CID 12134897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
